1,4-Bis(2-propynyloxy)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(prop-2-ynoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h1-2,5-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCQCPUUPWRQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1,4-Bis(2-propynyloxy)benzene from Hydroquinone
Abstract
This technical guide provides an in-depth examination of the synthesis of 1,4-bis(2-propynyloxy)benzene, a valuable bifunctional linker, from the readily available starting material, hydroquinone. The core of this synthesis is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the reaction, from its mechanistic underpinnings to a detailed, field-proven experimental protocol. We will delve into the causality behind experimental choices, methods for purification and characterization, critical safety considerations, and the significance of the target molecule in modern chemical biology and materials science.
Introduction: The Strategic Importance of this compound
This compound is a rigid, symmetrical molecule featuring two terminal alkyne functionalities. These "handles" are of paramount importance in contemporary drug discovery and materials science. The terminal propargyl groups are ideal substrates for highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. This capability allows for the facile and reliable covalent linkage of this core scaffold to molecules bearing azide groups, enabling the construction of complex molecular architectures[1].
Its applications are diverse, including:
-
Linker in PROTACs: Serving as a rigid linker in Proteolysis Targeting Chimeras (PROTACs) to connect a target-binding ligand and an E3 ligase ligand.
-
Monomer for Polymer Synthesis: Used in the creation of advanced polymers and materials with unique electronic or structural properties.
-
Scaffold in Medicinal Chemistry: Acting as a central scaffold for synthesizing bivalent ligands or focused compound libraries for drug screening.
Given its utility, a reliable and well-understood synthetic protocol is essential for laboratories engaged in these fields. This guide provides such a protocol, grounded in the principles of the Williamson ether synthesis.
The Synthetic Strategy: Williamson Ether Synthesis
The synthesis of this compound from hydroquinone is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[2][3].
The process can be broken down into two primary mechanistic steps:
-
Deprotonation: The phenolic hydroxyl groups of hydroquinone are acidic and are deprotonated by a suitable base. This generates a highly nucleophilic phenoxide dianion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic methylene carbon of propargyl bromide, displacing the bromide leaving group. This SN2 reaction occurs twice to functionalize both oxygen atoms.
The choice of base and solvent is critical for maximizing yield and minimizing side reactions. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient for deprotonating phenols and is less hazardous than alternatives like sodium hydride (NaH)[3][4]. Polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide (DMF) are ideal as they solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide, thereby promoting the SN2 pathway[4][5].
Reaction Mechanism Diagram
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An In-Depth Technical Guide to the Synthesis of 1,4-Bis(2-propynyloxy)benzene via Williamson Ether Synthesis
This guide provides a comprehensive overview of the synthesis of 1,4-bis(2-propynyloxy)benzene, a valuable dialkyne monomer, utilizing propargyl bromide. The content herein is tailored for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of this synthetic route. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, address critical safety considerations, and discuss the compound's applications, particularly in the realm of click chemistry.
Introduction: The Significance of this compound
This compound is a key building block in various fields of chemical synthesis. Its structure, featuring a central hydroquinone core flanked by two terminal alkyne functionalities, makes it an ideal monomer for polymerization and a versatile linker in the construction of complex molecular architectures.[1][2] The terminal alkyne groups are particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry."[3][4] This reaction's high efficiency, specificity, and mild reaction conditions have led to its widespread use in drug discovery, materials science, and bioconjugation.[5][6][7] The ability to readily form stable triazole linkages makes this compound a valuable component in the synthesis of polymers, dendrimers, and targeted drug delivery systems.[3][8]
Mechanistic Foundation: The Williamson Ether Synthesis
The synthesis of this compound from hydroquinone and propargyl bromide is a classic example of the Williamson ether synthesis. This robust and widely used method for forming ethers proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9][10]
The reaction can be dissected into two primary stages:
-
Deprotonation: In the initial step, a base is used to deprotonate the hydroxyl groups of the hydroquinone, forming a more nucleophilic phenoxide ion. The choice of base is critical and can range from strong bases like sodium hydride (NaH) to milder bases like potassium carbonate (K₂CO₃), depending on the desired reaction conditions.[10][11] For aryl ethers, bases such as NaOH, KOH, and K₂CO₃ are commonly employed.[10]
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of propargyl bromide. This attack occurs from the backside, leading to the displacement of the bromide leaving group in a concerted fashion and the formation of the ether linkage.[9][12]
It is crucial that the alkyl halide used is a primary halide, as is the case with propargyl bromide. Secondary and tertiary alkyl halides are prone to undergoing elimination (E2) reactions as a major side reaction, which would significantly reduce the yield of the desired ether product.[9][10]
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages of the synthesis process, from starting materials to the final purified product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt this procedure as necessary based on their specific laboratory conditions and scale.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| Hydroquinone | 123-31-9 | C₆H₆O₂ | 110.11 | White crystalline solid |
| Propargyl Bromide (80% in toluene) | 106-96-7 | C₃H₃Br | 118.96 | Lachrymator, flammable, toxic |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | White hygroscopic solid |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | Volatile, flammable liquid |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Highly volatile, flammable liquid |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hydroquinone (1.0 eq), potassium carbonate (2.5 - 3.0 eq), and a suitable volume of anhydrous acetone to ensure adequate stirring.
-
Addition of Propargyl Bromide: While stirring the mixture, slowly add propargyl bromide (2.2 - 2.5 eq) dropwise to the flask at room temperature. The use of an 80% solution in toluene is common.[13]
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the resulting residue in a suitable organic solvent, such as diethyl ether or dichloromethane, and wash with water to remove any remaining inorganic impurities. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound as a white solid.
Safety Considerations: Handling Propargyl Bromide
Propargyl bromide is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[14] It is a lachrymator, toxic, and highly flammable.[15][16] The pure substance can be shock-sensitive and may decompose explosively when heated under confinement; dilution in a solvent like toluene mitigates this risk.[13]
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, nitrile or PVC gloves, and a lab coat.[14][15]
-
Ventilation: All manipulations involving propargyl bromide must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[14]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[13][16]
-
Storage: Store in a refrigerated (below 4°C/39°F), flammable-safe area, away from oxidizing materials.[13] Keep containers tightly closed.
-
Spills: In case of a spill, absorb with an inert material like vermiculite or sand and place in a suitable container for disposal.[13]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[15] For skin contact, flush with plenty of water.[13] If inhaled, move to fresh air.[15]
Characterization and Analytical Techniques
Confirmation of the successful synthesis and purity of this compound is typically achieved through a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methylene protons adjacent to the oxygen and the alkyne, and the terminal acetylenic proton.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of a sharp peak around 3300 cm⁻¹ is indicative of the C-H stretch of the terminal alkyne, and a peak around 2100 cm⁻¹ corresponds to the C≡C stretch.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Conclusion and Future Outlook
The Williamson ether synthesis provides a reliable and efficient method for the preparation of this compound from readily available starting materials. The resulting product is a highly versatile building block, particularly for applications leveraging the power of click chemistry. As research in areas such as targeted therapeutics, advanced polymers, and functional materials continues to expand, the demand for well-defined and functionalized monomers like this compound is expected to grow, further cementing the importance of mastering its synthesis.
References
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Cole-Parmer. (n.d.). Propargyl bromide, 80 wt% solution in toluene, stabilized. Retrieved from [Link]
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University of Georgia. (n.d.). Standard Operating Procedure for Propargyl Bromide. Retrieved from [Link]
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Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
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IOSR Journal of Pharmacy. (2015). Preparation of Synthesis of 1-(Prop-2-Ynyloxy) Benzene Under A New Multi-Site Phase-Transfer Catalyst Combined With Ultrasonication. Retrieved from [Link]
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Journal of Chemistry. (2015). A novel technique for generating benzene derivatives. Retrieved from [Link]
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Raza, A., et al. (2014). A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE, 9(12), e115457. Retrieved from [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Raza, A., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE, 9(12), e115457. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE, 9(12), e115457. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]
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Semantic Scholar. (n.d.). Preparation of Synthesis of 1-(Prop-2-Ynyloxy) Benzene Under A New Multi-Site Phase-Transfer Catalyst Combined With Ultrasonication –A Kinetic Study. Retrieved from [Link]
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Roeder Research Group. (n.d.). The growing applications of click chemistry. Retrieved from [Link]
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Shah, K., Shah, M. R., & Ng, S. W. (2011). 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene. Acta Crystallographica Section E: Structure Reports Online, 67(3), o567. Retrieved from [Link]
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Technology Networks. (2025). Development And Application of "Click Chemistry" In ADC And PROTAC. Retrieved from [Link]
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DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]
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The Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. Retrieved from [Link]
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Zhan, P. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-672. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Bis(prop-2-en-1-yloxy)benzene. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,4-Bis(2-propynyloxy)benzene
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,4-Bis(2-propynyloxy)benzene (CAS 34596-36-6). As a key bifunctional monomer in polymer chemistry and a versatile building block in organic synthesis, unambiguous structural verification is paramount.[1] This document serves as an essential reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of its NMR spectra, grounded in fundamental principles and supported by empirical data. We will explore expected chemical shifts, coupling constants, and peak assignments, supplemented with a validated experimental protocol for data acquisition.
Introduction: The Structural Significance of this compound
This compound is an aromatic compound distinguished by a central hydroquinone core functionalized with two propargyl ether groups at the para positions.[2][3] This symmetrical arrangement of terminal alkyne functionalities makes it a valuable precursor for creating cross-linked polymers, dendrimers, and complex molecular architectures through reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[1]
Given its role as a precise molecular building block, confirming its structure and purity is a critical step in any synthetic workflow. NMR spectroscopy stands as the most powerful technique for this purpose, offering a non-destructive and highly detailed view of the molecule's atomic connectivity and chemical environment. This guide explains the causality behind the observed spectral features, enabling confident identification and quality assessment.
Caption: Molecular Structure of this compound.
Analysis of the ¹H NMR Spectrum
The symmetry of the molecule is the dominant factor governing its ¹H NMR spectrum. Due to the para-substitution and the free rotation around the C-O bonds, the molecule possesses a high degree of symmetry. This simplifies the spectrum significantly, resulting in only three distinct signals.
Predicted and Observed Proton Resonances
The chemical environment of each proton type dictates its resonance frequency (chemical shift, δ).
-
Aromatic Protons (Har): The four protons on the benzene ring are chemically equivalent. The electron-donating nature of the ether oxygen atoms increases the electron density on the ring, causing a shielding effect compared to unsubstituted benzene (δ ≈ 7.26 ppm).[4] Therefore, these protons are expected to appear upfield as a single, sharp signal.
-
Methylene Protons (HCH₂): The two methylene groups (-O-CH ₂-) are also equivalent. These protons are deshielded by the adjacent electronegative oxygen atom and the anisotropy of the alkyne's triple bond. They exhibit a characteristic long-range coupling to the terminal acetylenic proton.
-
Acetylenic Proton (HC≡C): The two terminal alkyne protons (-C≡C-H ) are equivalent. Their chemical shift is highly characteristic. They are coupled to the adjacent methylene protons, providing a clear diagnostic signal.[5][6]
The following table summarizes the expected and commonly reported spectral data, acquired in deuterochloroform (CDCl₃).
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (Ar-H ) | ~ 6.90 | Singlet (s) | N/A | 4H |
| Methylene (-O-CH ₂-) | ~ 4.65 | Doublet (d) | ~ 2.4 | 4H |
| Acetylenic (-C≡CH ) | ~ 2.51 | Triplet (t) | ~ 2.4 | 2H |
-
Expert Insight: The observation of a sharp singlet for the aromatic protons is a hallmark of a symmetrically para-disubstituted benzene ring.[7] The distinctive doublet-triplet pattern for the propargyl fragment, with a small coupling constant of ~2.4 Hz, is a textbook example of four-bond long-range coupling (⁴JHH) across a π-system, confirming the -CH₂-C≡CH connectivity.[5][8]
Analysis of the ¹³C NMR Spectrum
The molecular symmetry also reduces the complexity of the proton-decoupled ¹³C NMR spectrum. We anticipate five distinct signals corresponding to the five unique carbon environments in the molecule.
Predicted and Observed Carbon Resonances
-
Ipso-Aromatic Carbon (CAr-O): The carbon atom on the benzene ring directly bonded to the ether oxygen is significantly deshielded by the oxygen's electronegativity.
-
Aromatic C-H Carbon (CAr-H): The four carbon atoms bearing protons are equivalent and are shielded relative to benzene due to the electron-donating effect of the oxygen substituent.
-
Quaternary Alkyne Carbon (-C≡CH): The internal alkyne carbon is deshielded relative to the terminal one.
-
Terminal Alkyne Carbon (-C≡CH): The terminal alkyne carbon is typically found further upfield.
-
Methylene Carbon (-O-CH₂-): This carbon is deshielded by the adjacent oxygen atom.
The table below outlines the expected chemical shifts for each unique carbon.
| Assignment | Chemical Shift (δ, ppm) |
| Ipso-Aromatic (C -O) | ~ 152.8 |
| Aromatic (C -H) | ~ 115.9 |
| Quaternary Alkyne (-C ≡CH) | ~ 78.8 |
| Terminal Alkyne (-C≡C H) | ~ 75.7 |
| Methylene (-O-C H₂-) | ~ 56.1 |
-
Trustworthiness Check: These assignments can be unequivocally confirmed using 2D NMR techniques. An HSQC (Heteronuclear Single Quantum Coherence) experiment would show direct correlations between the signals at δ 6.90 ppm (¹H) and δ 115.9 ppm (¹³C), δ 4.65 ppm (¹H) and δ 56.1 ppm (¹³C), and δ 2.51 ppm (¹H) and δ 75.7 ppm (¹³C). An HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal long-range couplings, such as a correlation between the methylene protons (δ 4.65 ppm) and the ipso-aromatic carbon (δ 152.8 ppm), solidifying the overall structural assignment.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, the following self-validating protocol is recommended.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 10-15 mg of this compound.
-
Solvent Addition: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer.[9]
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16
-
Relaxation Delay (d1): 2.0 seconds
-
Acquisition Time: ~4 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024 (or more, for better signal-to-noise).
-
Relaxation Delay (d1): 2.0 seconds
-
Spectral Width: 0 to 200 ppm
-
Caption: Standard workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are clear and highly informative, directly reflecting the molecule's inherent symmetry. The ¹H spectrum is characterized by three distinct signals: a singlet for the four equivalent aromatic protons, a doublet for the four equivalent methylene protons, and a triplet for the two equivalent acetylenic protons. The ¹³C spectrum displays five signals, corresponding to the five unique carbon environments. This guide provides the foundational data and interpretive logic required for the confident structural verification and quality control of this important synthetic building block.
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Title: Hydroquinone | C6H4(OH)2 Source: PubChem URL: [Link]
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Title: Shifts in the position of benzene protons (δ 7.27) caused by substituents. Source: ResearchGate URL: [Link]
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Title: 1,4-Bis(prop-2-en-1-yloxy)benzene Source: PubChem URL: [Link]
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Title: 1,4-DIHYDROXYBENZENE Source: Ataman Kimya URL: [Link]
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Title: 1,4-Dihydroxybenzen | Drug Information, Uses, Side Effects, Chemistry Source: DrugBank Online URL: [Link]
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Title: 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene Source: ResearchGate URL: [Link]
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Solubility of 1,4-Bis(2-propynyloxy)benzene in Organic Solvents: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Bis(2-propynyloxy)benzene, a key building block in polymer chemistry and a precursor for various advanced materials. While specific quantitative solubility data is not extensively available in public literature, this document synthesizes theoretical principles, physicochemical properties, and data from structurally analogous compounds to provide a robust framework for researchers, scientists, and drug development professionals. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound in various organic solvents is presented, empowering researchers to generate critical data for their specific applications.
Introduction to this compound
This compound (CAS RN: 34596-36-6; Molecular Formula: C₁₂H₁₀O₂) is an aromatic diether characterized by a central benzene ring functionalized with two propargyl ether groups at the para positions.[1] This unique structure, featuring terminal alkyne functionalities, makes it a valuable monomer and cross-linking agent in the synthesis of high-performance polymers, specialty resins, and coatings that require enhanced thermal stability and mechanical strength.[2] The propynyloxy groups are particularly amenable to "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile construction of complex molecular architectures for applications in materials science and drug discovery.[3]
Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization. Proper solvent selection is critical for reaction kinetics, purification processes (such as recrystallization), and the formulation of coatings and other materials. This guide aims to provide a detailed understanding of its solubility profile.
Physicochemical Properties and Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4][5] The molecular structure of this compound provides key insights into its expected solubility.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Analysis of Structural Features:
-
Aromatic Core: The central benzene ring is nonpolar and hydrophobic.
-
Ether Linkages: The two ether groups (-O-) introduce some polarity and can act as hydrogen bond acceptors. The presence of these ether linkages is noted to enhance its solubility in organic solvents.[1]
-
Propargyl Groups: The terminal alkyne groups (C≡CH) are relatively nonpolar but the triple bond can participate in certain intermolecular interactions. The terminal protons are weakly acidic but are not significant hydrogen bond donors.
Predicted Physicochemical Properties:
While extensive experimental data is not available, computational models provide valuable predictions for the physicochemical properties of this compound and its close analogue, 1,4-bis(prop-2-en-1-yloxy)benzene.
| Property | This compound | 1,4-Bis(prop-2-en-1-yloxy)benzene | Reference |
| Molecular Weight | 186.21 g/mol | 190.24 g/mol | [6] |
| XLogP3-AA | Not available | 3.2 | [4] |
| Hydrogen Bond Donor Count | 0 | 0 | [6] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [6] |
| Topological Polar Surface Area | 18.5 Ų | 18.5 Ų | [6] |
| Melting Point | 50°C | Not available | [5] |
| Boiling Point | 202°C at 3.7 kPa | 284.7°C at 760 mmHg | [5][7] |
Predicted Solubility in Different Solvent Classes:
Based on its structure and predicted properties, the following solubility profile can be anticipated:
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): this compound is expected to exhibit good solubility in these solvents. The ether linkages can interact favorably with the polar functionalities of these solvents. Indeed, one supplier notes its solubility in acetonitrile .[5] The polarity of these solvents is sufficient to overcome the crystal lattice energy of the solid compound (Melting Point: 50°C).
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. While the compound cannot act as a hydrogen bond donor, the ether oxygens can accept hydrogen bonds from the solvent molecules.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Moderate solubility is anticipated. The large nonpolar benzene ring and the hydrocarbon portions of the propargyl groups will interact favorably with nonpolar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to the compound's overall moderate polarity and the ability of these solvents to dissolve a wide range of organic compounds.
-
Water: Very low solubility is expected due to the predominantly hydrophobic nature of the molecule.
Experimental Determination of Solubility
Given the absence of comprehensive quantitative solubility data in the literature, it is often necessary for researchers to determine this experimentally. The following section provides a detailed, step-by-step methodology for the reliable determination of the solubility of this compound.
Materials and Equipment
-
This compound (purity ≥95%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
-
Volumetric flasks and pipettes
Experimental Workflow: Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
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The Definitive Guide to the Molecular Structure and Conformation of 1,4-Bis(2-propynyloxy)benzene
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: Beyond a Simple Linker
1,4-Bis(2-propynyloxy)benzene is a bifunctional aromatic compound featuring a central hydroquinone ring symmetrically substituted with two propargyl ether groups. While its structure appears straightforward, this molecule serves as a critical building block in advanced materials and polymer chemistry.[1] The terminal alkyne functionalities are gateways to a multitude of reactions, most notably "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and polymerization, making it a valuable monomer for creating complex macromolecular architectures such as cross-linked resins, dendrimers, and functional polymers.[1]
For researchers in materials science and drug development, a deep understanding of this molecule's three-dimensional structure and conformational dynamics is not merely academic. The spatial arrangement of the propargyl groups dictates their accessibility for reaction, influences the packing in the solid state, and ultimately defines the macroscopic properties of the resulting polymers, from thermal stability to mechanical strength.[2] This guide provides an in-depth analysis of its structure, drawing upon spectroscopic data, crystallographic principles from analogous compounds, and computational insights into its conformational landscape.
Synthesis and Spectroscopic Identity
The most common and efficient route to this compound is the Williamson ether synthesis. This straightforward SN2 reaction involves the dialkylation of hydroquinone with propargyl bromide.
Causality in Synthesis: The choice of a polar aprotic solvent like acetone or DMF is crucial as it effectively solvates the cation of the base (e.g., K⁺ or Cs⁺) without forming a strong solvation shell around the phenoxide nucleophile, thereby maximizing its reactivity.[3] A weak base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is sufficient to deprotonate the phenolic hydroxyl groups of hydroquinone to form the more potent nucleophilic phenoxide ions.
Experimental Protocol: Synthesis
-
Reagent Preparation: Dissolve 1.0 equivalent of hydroquinone in dry acetone or DMF in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Base Addition: Add 2.5 equivalents of anhydrous potassium carbonate (Cs₂CO₃ can be used for higher yields) to the solution.
-
Alkylation: Add 2.5 equivalents of propargyl bromide dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup: After cooling, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane, wash with brine three times, dry over anhydrous Na₂SO₄, and concentrate. The final product is purified by column chromatography or recrystallization to yield a white to light yellow crystalline solid.[3][4]
Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.
| Technique | Feature | Expected Chemical Shift / Signal |
| ¹H NMR | Aromatic Protons (Ar-H) | Singlet, ~6.9 ppm |
| Methylene Protons (-O-CH₂-) | Doublet, ~4.6 ppm | |
| Acetylenic Proton (-C≡C-H) | Triplet, ~2.5 ppm | |
| ¹³C NMR | Quaternary Aromatic C (C-O) | ~152 ppm |
| Aromatic C-H | ~116 ppm | |
| Alkyne C (C-C≡C-H) | ~79 ppm | |
| Alkyne H (C-C≡C-H) | ~75 ppm | |
| Methylene C (-O-CH₂-) | ~56 ppm | |
| IR Spec. | Acetylenic C-H Stretch | Strong, sharp peak at ~3250-3300 cm⁻¹ |
| Alkyne C≡C Stretch | Weak, sharp peak at ~2120 cm⁻¹ | |
| Aryl Ether C-O Stretch | Strong peak at ~1240 cm⁻¹ |
Data are predicted based on values for similar aryl propargyl ethers.[3] The simplicity of the ¹H and ¹³C NMR spectra—a single peak for all aromatic protons and carbons, respectively—confirms the C₂h symmetry of the molecule in solution on the NMR timescale.
Molecular Structure and Conformational Analysis
The molecule's overall architecture is defined by the orientation of the two propargyloxy side chains relative to the central benzene ring. This involves both the conformation within each side chain and their orientation with respect to each other.
Solid-State Structure: Insights from Analogues
While a dedicated single-crystal X-ray structure for this compound is not publicly available in the Cambridge Structural Database (CSD), extensive data from closely related 1,4-disubstituted aromatic ethers provide a robust model for its solid-state conformation.[5] For instance, the crystal structure of 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene reveals that the molecule lies on a crystallographic center of inversion.[5] This implies that in the crystal lattice, the molecule is perfectly centrosymmetric, with the two propargyloxy groups oriented in an anti fashion relative to the plane of the benzene ring.
This high symmetry allows for efficient crystal packing, often stabilized by weak intermolecular interactions. The key interactions governing the packing of aryl propargyl ethers are C–H···O and C–H···π hydrogen bonds.[2] The acidic acetylenic proton is a surprisingly effective hydrogen bond donor, interacting with either the oxygen atom of a neighboring ether linkage or the π-electron cloud of an adjacent benzene ring or alkyne.
Conformational Isomerism of the Propargyloxy Group
The flexibility of the propargyloxy side chain is primarily determined by rotation around the C(aryl)–O and O–CH₂ bonds. Computational studies on simpler aryl propargyl ethers have shown that the most significant conformational freedom comes from the torsion angle around the O–CH₂ bond.[2] This leads to two primary, low-energy conformers:
-
Gauche Conformer: The C≡C triple bond is oriented at an angle to the O–C(aryl) bond. This is typically the most stable conformation for the isolated molecule in a vacuum as it minimizes steric hindrance.[2]
-
Anti Conformer: The C≡C triple bond is oriented in a nearly planar, anti-periplanar arrangement relative to the O–C(aryl) bond. While slightly higher in energy for an isolated molecule, this conformation is often adopted in the crystalline phase as it can facilitate more favorable intermolecular packing interactions.[2]
For this compound, the molecule likely exists as a dynamic equilibrium of these conformers in solution. In the solid state, it is highly probable that the molecules adopt a symmetric, all-anti conformation to maximize packing efficiency and intermolecular C–H···π and C–H···O interactions.
Conclusion: A Structurally Defined Building Block
This compound is more than a simple difunctional monomer; its utility is deeply rooted in its well-defined molecular structure and predictable conformational behavior. Synthesized efficiently via Williamson etherification, its symmetric nature is readily confirmed by NMR spectroscopy. While a definitive crystal structure remains to be published, analysis of analogous compounds strongly indicates a centrosymmetric, anti-conformational arrangement in the solid state, driven by stabilizing C–H···π and C–H···O intermolecular forces. The inherent gauche/anti isomerism of the propargyl ether linkages provides conformational flexibility in solution, while the rigid central aromatic ring ensures overall structural integrity. For scientists leveraging this molecule in polymer synthesis or materials design, this structural understanding is paramount for controlling reaction kinetics, predicting supramolecular assembly, and engineering materials with desired performance characteristics.
References
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García, V. et al. (2019). Interplay between Conformation and Crystal Packing in Aryl Propargyl Ethers: Structural and Spectroscopic Properties of 2‐(prop‐2‐yn‐1‐yloxy)acene Derivatives. ChemistryOpen, 8(9), 1162-1172. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds. Supporting Information. Available at: [Link]
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Efe, C., Lykakis, I. N., & Stratakis, M. (n.d.). Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. Supporting Information. Available at: [Link]
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Suwunwong, T. et al. (2009). (E)-1-[4-(Prop-2-yn-1-yloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o2261. Available at: [Link]
-
Shah, K., Shah, M. R., & Ng, S. W. (2011). 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o599. Available at: [Link]
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An In-depth Technical Guide to the Physical Properties of 1,4-Bis(2-propynyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(2-propynyloxy)benzene, a member of the propargyl ether family, is a versatile organic compound with significant potential in materials science and as an intermediate in organic synthesis. Its structure, characterized by a central benzene ring functionalized with two propynyloxy groups at the para positions, imparts unique reactivity due to the terminal alkyne functionalities.[1][2] These reactive sites make it a valuable building block for the synthesis of polymers, dendrimers, and other complex organic molecules through reactions such as 'click' chemistry, polymerization, and coupling reactions.[2] The physical properties of this compound, particularly its melting and boiling points, are critical for its handling, purification, and application in various synthetic protocols. This guide provides a comprehensive overview of the physical properties of this compound, with a focus on its thermal characteristics, alongside a detailed discussion of its synthesis and characterization.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 34596-36-6 | [1][3] |
| Molecular Formula | C₁₂H₁₀O₂ | [1][3] |
| Molecular Weight | 186.21 g/mol | [1][4] |
| Physical Form | White to light yellow powder or crystal | [1] |
| Purity | Typically ≥98% (GC) | [5][6] |
The presence of the ether linkages enhances its solubility in common organic solvents, while the terminal alkyne groups are the primary sites of its chemical reactivity.[1]
Caption: Chemical structure of this compound.
Thermal Properties: Melting and Boiling Points
The thermal behavior of this compound is a key determinant of its practical utility.
Melting Point
As a crystalline solid at ambient temperature, this compound has a distinct melting point. While a specific value is not consistently reported in scientific literature, its physical description as a "powder to crystal" confirms its solid state.[1] The melting point of a pure, crystalline organic compound is typically sharp, occurring over a narrow range of 0.5-1.0°C.[7] Impurities can lead to a depression and broadening of the melting point range.[7]
A standard and reliable method for determining the melting point of a powdered solid is the capillary tube method.
Protocol:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is then gently tapped to ensure the powder is compacted at the bottom.
-
Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating block apparatus.
-
Heating: The heating block is heated gradually, and the sample is observed closely.
-
Melting Point Range Determination: The temperature at which the first drop of liquid appears (t1) and the temperature at which the entire solid mass has melted (t2) are recorded.[4] The melting point is reported as the range between t1 and t2.[4]
For high-precision measurements, Differential Scanning Calorimetry (DSC) can be employed. This technique measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.
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Introduction: Navigating the Isomeric Complexity of C12H10O2 Aromatic Ethers
An In-depth Technical Guide to the Isomers and Analysis of C12H10O2 Aromatic Ethers
In the fields of chemical research and drug development, precise molecular identification is paramount. The chemical formula C12H10O2, while seemingly specific, represents a fascinating landscape of structural isomerism, particularly within the class of aromatic ethers. These compounds, characterized by an oxygen atom connected to at least one aromatic ring, serve as crucial building blocks, pharmacophores, and research tools.[1] The subtle rearrangement of atoms to form different isomers can drastically alter a molecule's physicochemical properties, biological activity, and toxicological profile.
This guide provides a comprehensive exploration of the primary aromatic ether isomers of C12H10O2. Moving beyond simple enumeration, we will delve into the causality behind their distinct properties, provide robust analytical protocols for their differentiation, and contextualize their relevance for researchers, scientists, and drug development professionals. The focus is on the most stable and well-documented isomers: the phenoxyphenols. While other theoretical isomers exist (e.g., partially hydrogenated dibenzo-p-dioxins), the phenoxyphenols represent the most frequently encountered and synthetically relevant members of this class.
Part 1: Core Isomers and IUPAC Nomenclature
The degree of unsaturation for C12H10O2 is calculated to be 8, which is consistent with the presence of two benzene rings. The primary and most stable aromatic ether isomers are the three positional isomers of phenoxyphenol. These consist of a phenoxy group (-OC6H5) and a hydroxyl group (-OH) substituted on a benzene ring.
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature treats the phenol as the parent compound, with the phenoxy group named as a substituent.[2] The position of the phenoxy group relative to the hydroxyl group dictates the isomer, leading to ortho (2-), meta (3-), and para (4-) configurations.
Caption: The three primary aromatic ether isomers of C12H10O2.
Isomer Profiles:
-
IUPAC Name: 2-Phenoxyphenol
-
Common Names: o-Phenoxyphenol, 2-Hydroxydiphenyl ether
-
CAS Number: 2689-00-1
-
-
IUPAC Name: 3-Phenoxyphenol
-
Common Names: m-Phenoxyphenol, 3-Hydroxydiphenyl ether
-
CAS Number: 713-68-8
-
Part 2: Physicochemical and Spectroscopic Differentiation
The position of the phenoxy substituent directly influences intermolecular forces and molecular symmetry, leading to distinct physical properties and spectroscopic signatures. Understanding these differences is the basis for developing robust analytical methods for their separation and identification.
Table 1: Comparative Physicochemical Properties of Phenoxyphenol Isomers
| Property | 2-Phenoxyphenol | 3-Phenoxyphenol | 4-Phenoxyphenol | Source(s) |
| Molecular Formula | C12H10O2 | C12H10O2 | C12H10O2 | [3] |
| Molecular Weight | 186.21 g/mol | 186.21 g/mol | 186.21 g/mol | [3][4] |
| Melting Point | 105-107 °C | 56-59 °C | 85-86 °C | [4] |
| Boiling Point | ~320 °C | ~315 °C | 321-322 °C | [4] |
| LogP (calc.) | 3.4 | 3.4 | 3.4 | [4] |
Insight: The significantly higher melting point of the 2- and 4- isomers compared to the 3- isomer is noteworthy. The para-substitution in 4-phenoxyphenol allows for efficient packing into a crystal lattice, increasing its melting point. The ortho-isomer (2-phenoxyphenol) can form a strong intramolecular hydrogen bond between the hydroxyl proton and the ether oxygen, which can also influence its physical properties.
Spectroscopic Fingerprints for Isomer Identification
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region (typically 6.8-7.5 ppm) provides the most definitive information. The substitution pattern for each isomer creates a unique set of spin-spin couplings and chemical shifts. The para-isomer will exhibit the most symmetrical, and therefore simplest, splitting pattern in the aromatic region, often appearing as two sets of doublets. The ortho- and meta-isomers will display more complex, overlapping multiplets.
-
¹³C NMR: The number of unique carbon signals reflects the molecule's symmetry. 4-phenoxyphenol, being the most symmetrical, will have the fewest signals in its ¹³C NMR spectrum compared to the other two isomers.
2. Mass Spectrometry (MS): Under Electron Ionization (EI), all three isomers will show a prominent molecular ion peak (M⁺) at m/z = 186. The primary differentiation lies in the relative abundances of fragment ions. While detailed fragmentation pathways are complex, one can anticipate the loss of a phenoxy radical (•OC6H5) or a hydroxyl radical (•OH) as potential fragmentation routes. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of C12H10O2.
3. Infrared (IR) Spectroscopy: All three isomers will exhibit characteristic absorbances for the hydroxyl group (a broad O-H stretch around 3200-3600 cm⁻¹) and the aryl ether linkage (a strong C-O stretch near 1240 cm⁻¹). The key difference lies in the "fingerprint region," specifically the C-H out-of-plane bending bands (690-900 cm⁻¹), which are highly diagnostic of the benzene ring substitution pattern (ortho, meta, or para).
Part 3: Experimental Protocols for Separation and Identification
A self-validating analytical system relies on orthogonal methods—using techniques that measure different chemical properties to confirm an identity. For phenoxyphenol isomers, the combination of chromatography for separation and mass spectrometry for identification is the gold standard.
Protocol 1: Isomer Separation by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the preferred method for analyzing volatile and thermally stable compounds like the phenoxyphenol isomers.
Rationale: The slight differences in boiling points and polarity among the isomers allow for their separation on a gas chromatography column. The mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the sample mixture in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Injection: Inject 1 µL of the sample into the GC-MS system equipped with a split/splitless injector.
-
GC Separation:
-
Column: Use a non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). This phase separates compounds primarily based on boiling point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. Causality: This temperature program ensures that all isomers are eluted efficiently and provides sufficient resolution between them.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify each isomer by its unique retention time and confirm its identity by comparing the acquired mass spectrum to a reference library (e.g., NIST).
Caption: A generalized workflow for isomer identification using GC-MS.
Part 4: Relevance in Research and Drug Development
The phenoxyphenol scaffold is a privileged structure in medicinal chemistry and materials science.
-
Building Blocks for Synthesis: The hydroxyl and ether functionalities provide versatile handles for further chemical modification. They are precursors in the synthesis of more complex molecules, including polymers, agrochemicals, and pharmaceuticals.
-
Pharmacological Significance: The diphenyl ether motif is present in numerous biologically active compounds. For example, it is a core component of the thyroid hormones (thyroxine and triiodothyronine) and certain antibiotics. The phenoxyphenol isomers themselves have been investigated for antimicrobial and antioxidant properties.
-
Toxicological Context: While the phenoxyphenols are important chemical building blocks, it is crucial to distinguish them from structurally related compounds with high toxicity. The parent core of polychlorinated dibenzo-p-dioxins (PCDDs), often referred to simply as "dioxins," is dibenzo-p-dioxin.[5][6] Although the unchlorinated parent dibenzo-p-dioxin has the formula C12H8O2 and is not a direct isomer of phenoxyphenol (C12H10O2), the structural similarity underscores the importance of unambiguous analytical identification in environmental and toxicological studies.[7][8]
Conclusion
The IUPAC nomenclature provides a systematic framework for naming the C12H10O2 aromatic ether isomers, with 2-, 3-, and 4-phenoxyphenol being the most prominent examples. Their differentiation is not merely an academic exercise but a practical necessity in research and development. The subtle differences in their chemical structures give rise to distinct physicochemical properties that can be exploited for their separation and identification using standard analytical techniques like GC-MS. For scientists and professionals in drug development, a thorough understanding of these isomers, from their formal names to their analytical signatures, is fundamental to ensuring the quality, safety, and efficacy of their work.
References
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Wikipedia. Polychlorinated dibenzodioxins. [Link]
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Wikipedia. Dibenzo-1,4-dioxin. [Link]
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Agency for Toxic Substances and Disease Registry. Toxicological Profile for Chlorinated Dibenzo-p-Dioxins. [Link]
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PubChem. Dibenzo-p-dioxin. [Link]
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ResearchGate. Structure of polychlorinated dibenzo-p-dioxins and dibenzofurans. [Link]
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NIST Chemistry WebBook. Phenol, 4-phenoxy-. [Link]
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Chemistry LibreTexts. Nomenclature of Ethers. [Link]
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An In-depth Technical Guide to the Thermal Stability Analysis of 1,4-Bis(2-propynyloxy)benzene
Foreword
For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of the thermal properties of chemical compounds is paramount. 1,4-Bis(2-propynyloxy)benzene, a key monomer and crosslinking agent, is prized for its ability to impart exceptional thermal stability to polymers. This guide provides a comprehensive technical overview of the methodologies used to characterize the thermal stability of this compound. In the absence of extensive public data, this document serves as a first-principles guide, detailing the theoretical underpinnings and practical execution of essential thermal analysis techniques. We will explore the causality behind experimental choices and provide self-validating protocols grounded in internationally recognized standards to ensure scientific integrity.
Introduction to this compound
This compound, also known as hydroquinone bis(propargyl ether), is an aromatic compound featuring a central benzene ring with two propargyl ether groups attached at the para positions.[1] Its chemical structure, characterized by terminal alkyne functionalities, makes it a highly reactive monomer for thermally induced polymerization. This property is leveraged in the formulation of high-performance thermosetting polymers, where it acts as a crosslinker to create robust, three-dimensional networks with enhanced thermal and mechanical stability.[2] Applications are found in advanced composites, adhesives, and coatings, particularly in the aerospace and electronics industries.[3]
A rigorous evaluation of its thermal stability is not merely an academic exercise; it is a critical step in defining its processing window, predicting the long-term performance of materials derived from it, and ensuring safe handling and storage. This guide will focus on two primary techniques for this purpose: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Foundational Principles of Thermal Analysis
To accurately interpret the thermal behavior of this compound, a solid understanding of the core principles of TGA and DSC is essential. These techniques provide complementary information about how a material responds to controlled heating.
Thermogravimetric Analysis (TGA)
TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] The resulting data provides invaluable insights into the thermal stability and composition of a material.
-
Why TGA? The fundamental reason for employing TGA is to determine the temperature at which the material begins to decompose. For this compound, this is the point at which covalent bonds start to rupture, leading to the loss of volatile fragments. TGA can quantify this mass loss, indicating the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of non-volatile residue (char yield) remaining at high temperatures.[5] This information is critical for establishing the upper service temperature of any polymer system incorporating this monomer.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[6] It is a powerful tool for detecting and quantifying thermal events that involve a change in enthalpy.
-
Why DSC? For this compound, DSC is indispensable for two main reasons. First, it can determine the compound's melting point, an endothermic process observed as a sharp peak on the DSC thermogram. Second, and more importantly, it can characterize the exothermic curing (crosslinking) reaction.[7] As the terminal alkyne groups of the molecule polymerize upon heating, a significant amount of heat is released. DSC quantifies this exotherm, revealing the onset temperature of curing, the peak temperature of the reaction, and the total enthalpy of polymerization (ΔH). This data is crucial for designing appropriate curing cycles in manufacturing processes.
Experimental Protocols for Thermal Characterization
The following protocols are designed to provide a robust and reproducible analysis of the thermal properties of this compound. They are grounded in established ASTM standards to ensure data quality and comparability.
Workflow for Thermal Stability Assessment
The logical flow of analysis involves a sequential characterization using DSC to identify thermal transitions and TGA to determine decomposition behavior.
Protocol 1: Thermogravimetric Analysis (TGA)
This protocol is based on the principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[8]
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.
-
Atmosphere Selection:
-
Causality: The choice of atmosphere is critical. An inert atmosphere (high-purity nitrogen or argon) at a flow rate of 20-50 mL/min is required to study the intrinsic thermal decomposition without oxidative side reactions. To assess oxidative stability, a parallel experiment in a dry air or oxygen atmosphere should be conducted.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
Causality: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Slower rates can offer better resolution of overlapping thermal events, while faster rates can shift decomposition temperatures to higher values.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
Protocol 2: Differential Scanning Calorimetry (DSC)
This protocol is based on ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry".
Objective: To identify the melting point and characterize the thermal curing reaction of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium).
-
Sample Preparation: Hermetically seal 3-5 mg of the sample in an aluminum DSC pan. An empty, sealed aluminum pan will be used as the reference.
-
Causality: Hermetic sealing is crucial to prevent mass loss due to volatilization before decomposition or curing, which would affect the accuracy of the measured enthalpy.
-
-
Atmosphere Selection: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative reactions.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
Causality: The temperature range must be wide enough to capture both the melting and the full curing exotherm. The heating rate influences the peak shape and position; consistency is key for comparative studies.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
Data Interpretation and Hypothetical Analysis
Expected TGA Results
A TGA thermogram of this compound in a nitrogen atmosphere would likely show a single-step decomposition profile. The initial decomposition is expected to involve the cleavage of the propargyl groups.
| Parameter | Hypothetical Value | Significance |
| Onset Decomposition Temp (Td, 5% mass loss) | ~220 - 250 °C | Defines the upper limit of thermal stability. |
| Peak Decomposition Temp (Tmax) | ~260 - 290 °C | Temperature of the maximum rate of mass loss. |
| Mass Loss (%) at 400 °C | ~40 - 50% | Corresponds to the loss of the two propargyloxy fragments. |
| Char Yield (%) at 800 °C | ~30 - 40% | High char yield is indicative of the formation of a stable, crosslinked aromatic network. |
Table 1: Hypothetical TGA data for this compound under a nitrogen atmosphere.
Expected DSC Results
The DSC thermogram is anticipated to show an endothermic peak followed by a broad exothermic peak.
| Thermal Event | Hypothetical Temperature Range | Enthalpy (ΔH) | Significance |
| Melting (Tm) | 95 - 105 °C | Endothermic | Indicates the solid-to-liquid phase transition. |
| Curing Reaction | Onset: ~180 °C, Peak: ~250 °C | Exothermic (~ -400 to -600 J/g) | Represents the thermally initiated polymerization of the alkyne groups. The onset temperature marks the beginning of the crosslinking process, and the enthalpy is proportional to the extent of reaction. |
Table 2: Hypothetical DSC data for this compound.
Proposed Thermal Curing Mechanism
The thermal curing of this compound proceeds through a complex free-radical polymerization of the terminal acetylene groups. Upon heating, these groups can undergo a series of reactions, including cyclotrimerization to form aromatic rings and addition reactions to create a highly crosslinked polyene network. This network is responsible for the high thermal stability of the cured material.
Conclusion
The thermal analysis of this compound is a critical step in harnessing its full potential as a high-performance monomer. By employing the standardized TGA and DSC protocols detailed in this guide, researchers can obtain reliable and actionable data on its decomposition profile and curing behavior. This information is fundamental to the rational design of materials, the optimization of manufacturing processes, and the prediction of long-term performance in demanding applications. The synthesis of theoretical principles with rigorous, self-validating experimental design provides a powerful framework for advancing the field of high-stability polymers.
References
-
Hou, K. C., & Palmer, H. B. (1965). The Kinetics of Thermal Decomposition of Benzene in a Flow System. The Journal of Physical Chemistry, 69(3), 863-868. [Link]
-
ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021. [Link]
-
ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. [Link]
-
Rodrigues, V. C., Hirayama, D., & Ancelotti Junior, A. C. (2021). The effects of residual organic solvent on epoxy: modeling of kinetic parameters by DSC and Borchardt-Daniels method. Polímeros: Ciência e Tecnologia, 31(1). [Link]
-
Shah, K., Shah, M. R., & Ng, S. W. (2011). 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene. Acta Crystallographica Section E: Structure Reports Online, 67(2), o567. [Link]
-
MDPI (2016). A Method to Derive the Characteristic and Kinetic Parameters of 1,1-Bis(tert-butylperoxy)cyclohexane from DSC Measurements. [Link]
-
MDPI (2018). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). [Link]
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CMC Laboratories. Thermogravimetric Analysis (TGA) - ASTM E1131. [Link]
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ResearchGate (2021). An experimental and kinetic modeling study of benzene pyrolysis with C2−C3 unsaturated hydrocarbons. [Link]
-
ResearchGate (2005). Thermal behaviour of 1,4-bis(3-carboxy-3-oxo-prop-1-en-1-yl)benzene compounds with Ag+ and Pb2+. [Link]
-
ResearchGate (2015). Isothermal Kinetics of Photopolymerization and Thermal Polymerization of bis-GMA/TEGDMA Resins. [Link]
-
ResearchGate (2015). Suggested thermal reaction paths of Dewar benzene decomposition in the. [Link]
-
ResearchGate (2019). DSC study of cure kinetics of DGEBA-based epoxy resin with poly(oxypropylene) diamine. [Link]
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ResearchGate (2020). Kinetic studies of an epoxy cure reaction by isothermal DSC analysis. [Link]
-
OUCI (2019). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. [Link]
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NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]
-
ResearchGate (2023). Investigation of Cure Kinetics of Advanced Epoxy Molding Compound Using Dynamic Heating Scan: An Overlooked Second Reaction. [Link]
-
National Center for Biotechnology Information (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). [Link]
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NETZSCH Analyzing & Testing (2021). Epoxy Curing Investigated by Means of the DSC 214 Polyma and MMC 274 Nexus. [Link]
-
ResearchGate (2014). Growth of Boronic Acid Based Two-Dimensional Covalent Networks on a Metal Surface under Ultrahigh Vacuum. [Link]
-
National Center for Biotechnology Information. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. [Link]
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Methodological & Application
1,4-Bis(2-propynyloxy)benzene as a monomer for polymer synthesis
An Application Guide for Polymer Synthesis Utilizing 1,4-Bis(2-propynyloxy)benzene
Introduction: The Versatility of a Di-alkyne Monomer
This compound is a rigid aromatic diether monomer featuring two terminal alkyne functionalities. Its unique structure, combining a stable phenylene core with highly reactive propargyl groups, makes it an exceptionally versatile building block in modern polymer chemistry. The terminal alkyne groups are amenable to a variety of polymerization reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and thermal crosslinking.[1][2] These reactions allow for the synthesis of a diverse range of polymeric materials, from well-defined linear polymers to robust, thermosetting networks.
This guide provides detailed protocols and technical insights for leveraging this compound in polymer synthesis, aimed at researchers in materials science and drug development.
Monomer Specifications:
| Property | Value |
| IUPAC Name | 1,4-bis(prop-2-yn-1-yloxy)benzene[3] |
| CAS Number | 34596-36-6[3][4] |
| Molecular Formula | C₁₂H₁₀O₂[1][3] |
| Molecular Weight | 186.21 g/mol [1][3] |
| Appearance | Off-white to light yellow solid |
| Key Features | Rigid aromatic core, two terminal alkyne groups |
Methodology 1: Synthesis of Linear Polymers via CuAAC "Click" Polymerization
The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient step-growth polymerization of di-alkynes and di-azides to form poly(triazole)s with high yields and selectivity under mild conditions.[2][5] This approach is ideal for creating well-defined linear polymers with controlled architectures.
Causality and Experimental Design
In this protocol, this compound is co-polymerized with a complementary diazide monomer, such as 1,4-bis(azidomethyl)benzene. The choice of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent, is critical. A ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) is used to stabilize the Cu(I) oxidation state and prevent disproportionation, ensuring high catalytic activity. The reaction is performed under an inert atmosphere to exclude oxygen, which can lead to oxidative homocoupling of the alkynes (Glaser coupling) and poison the catalyst.
Workflow for CuAAC Polymerization
Caption: General workflow for thermal curing of the monomer.
Detailed Protocol: Thermal Curing
Materials:
-
This compound powder
-
Optional: Reinforcing agent (e.g., carbon fibers, glass fibers)
Equipment:
-
Programmable oven or hot press with temperature control
-
Mold (e.g., aluminum, steel)
-
Nitrogen or Argon source
Procedure:
-
Preparation: Place the powdered this compound into a suitable mold. If creating a composite, arrange the reinforcing material within the mold and impregnate it with the monomer powder.
-
Inert Atmosphere: Place the mold into an oven or press and purge with an inert gas (e.g., nitrogen) to prevent oxidation during curing.
-
Curing Cycle:
-
Initial Cure: Heat the sample to a temperature just above its melting point and where the curing exotherm begins (determine by DSC, typically 150–180°C). Hold at this temperature for 1-2 hours. This allows the monomer to melt and flow, ensuring complete wetting of any reinforcement before significant gelation occurs.
-
Final Cure: Increase the temperature to 200–250°C and hold for an additional 2-4 hours to ensure the crosslinking reaction goes to completion. [6]4. Cooling: After the curing cycle is complete, turn off the heat and allow the sample to cool slowly to room temperature to minimize internal stresses.
-
-
Demolding: Once cooled, remove the rigid, crosslinked polymer from the mold. The resulting material should be a hard, insoluble, and thermally stable thermoset.
Polymer Characterization
Thorough characterization is essential to validate the synthesis and understand the properties of the resulting polymer.
Summary of Characterization Techniques:
| Technique | Linear Polymer (from CuAAC) | Crosslinked Polymer (Thermal) | Information Obtained |
| ¹H & ¹³C NMR | Soluble, gives sharp signals | Insoluble, not applicable | Confirms polymer structure, disappearance of alkyne protons, appearance of triazole proton (~7.5-8.0 ppm). [7] |
| FTIR | Yes | Yes (ATR-FTIR) | Disappearance of alkyne C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹). Appearance of triazole ring vibrations. |
| GPC/SEC | Yes | Insoluble, not applicable | Determines number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). [8] |
| TGA | Yes | Yes | Assesses thermal stability and decomposition temperature (Td). Cured thermosets show very high stability. |
| DSC | Yes | Yes | Determines glass transition temperature (Tg). For thermosets, it can be used to confirm full cure (absence of curing exotherm on a second heat scan). [9] |
Applications in Research and Development
The polymers derived from this compound are candidates for several advanced applications:
-
High-Performance Materials: The thermally cured thermosets are suitable for aerospace and automotive components where high thermal stability and mechanical strength are required. [1]* Coatings and Adhesives: Its excellent thermal resistance makes it a valuable component for specialty resins and heat-resistant coatings. []* Organic Electronics: The rigid conjugated backbone of related polymers suggests potential for use in materials for organic electronics after further functionalization. [7]* Drug Delivery and Biomedical Devices: The "click" polymerization route allows for the synthesis of complex polymer architectures which can be functionalized for applications in drug delivery or as scaffolds in biomedical research. [7][]
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Characterization of Novel Polymers from 1,4-Dialkylated Benzene Monomers.
- MySkinRecipes. (n.d.). This compound.
- (n.d.). 1,4-Bis-[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene.
- Görür, M. (2021). Click Chemistry Approaches for the Synthesis and Functionalization of Macromolecules. Journal of Composites and Biodegradable Polymers.
- Ghosal, K., et al. (n.d.). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. PMC.
- ResearchGate. (n.d.). Molecular weight characterization of the polymers.
- Advanced ChemBlocks. (n.d.). 1,4-bis(prop-2-yn-1-yloxy)benzene.
- ChemicalBook. (2023). This compound.
- ResearchGate. (2015). Synthesis and Characterization of New Polymers from Adenopus breviflorus benth oil, Styrene and Divinyl benzene by Cationic Polymerization.
- Google Patents. (n.d.). Cross-linking compositions.
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- 9. researchgate.net [researchgate.net]
The Versatility of 1,4-Bis(2-propynyloxy)benzene in Advanced Materials Science: Application Notes and Protocols
Introduction: A Multifaceted Building Block for High-Performance Polymers
In the dynamic field of materials science, the demand for polymers with enhanced thermal stability, superior mechanical strength, and tailored functionalities is ever-increasing. 1,4-Bis(2-propynyloxy)benzene has emerged as a critical monomer and crosslinking agent, offering a versatile platform for the synthesis of advanced materials. Its rigid aromatic core coupled with two terminal alkyne functionalities makes it an ideal candidate for constructing robust, network-forming polymers. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of high-performance thermosets through "click" chemistry. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for researchers, scientists, and professionals in drug development and materials science.
Core Application: A Key Component in "Click" Polymerization for Thermoset Resins
The terminal alkyne groups of this compound are perfect candidates for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction is renowned for its high efficiency, specificity, and tolerance to a wide range of functional groups, making it an ideal polymerization technique. When this compound is reacted with a di- or multifunctional azide, a highly crosslinked polytriazole network is formed. These resulting thermosets exhibit exceptional thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and composites for the aerospace and electronics industries.
The formation of the stable triazole ring during polymerization contributes significantly to the high thermal stability of the resulting polymer network. The rigid structure of the this compound monomer further enhances the stiffness and mechanical strength of the final material.
Visualizing the "Click" Polymerization Workflow
The following diagram illustrates the overall workflow for the synthesis of a polytriazole thermoset using this compound and a diazide monomer.
Application Notes and Protocols for Click Chemistry Featuring 1,4-Bis(propargyloxy)benzene
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,4-Bis(propargyloxy)benzene in click chemistry. This versatile bifunctional alkyne serves as a valuable building block for the synthesis of polymers, dendrimers, and small molecule libraries for drug discovery. The protocols detailed herein are grounded in the principles of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry known for its high efficiency, selectivity, and biocompatibility.[1]
Introduction to 1,4-Bis(propargyloxy)benzene in Click Chemistry
1,4-Bis(propargyloxy)benzene is a symmetrical molecule featuring two terminal alkyne groups, making it an ideal crosslinking agent or monomer for polymerization and dendrimer synthesis. The propargyloxy linkage provides flexibility to the resulting structures. The core benzene ring can be further functionalized to modulate the electronic and physical properties of the final products.
The primary reaction discussed in these notes is the CuAAC reaction, which involves the [3+2] cycloaddition between the terminal alkynes of 1,4-Bis(propargyloxy)benzene and an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[2][3] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[2][4]
Core Principles of CuAAC Reactions
The CuAAC reaction is not a true 1,3-dipolar cycloaddition but rather a stepwise process mediated by a copper(I) catalyst.[2] The generally accepted mechanism is outlined below.
Figure 1: Generalized mechanism of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The key steps involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper triazolide. Subsequent protonolysis releases the triazole product and regenerates the copper(I) catalyst.
Catalyst and Ligand Selection: The Key to Success
The choice of the copper source and ligand is critical for a successful CuAAC reaction. While copper(I) salts like CuBr or CuI can be used directly, they are prone to oxidation to the inactive Cu(II) state.[5] A more reliable method is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[5]
Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and accelerating the reaction. The choice of ligand depends on the solvent system and the nature of the reactants.
| Ligand | Key Features | Recommended Use |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Water-insoluble, one of the most widely used ligands. | General organic synthesis in mixed aqueous/organic solvents.[1] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble, avoids the need for organic co-solvents. | Aqueous-based reactions, bioconjugation.[1] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Water-soluble, significantly accelerates the reaction and reduces cytotoxicity. | Demanding bioconjugation, live-cell applications.[1] |
Application 1: Synthesis of Linear Polymers
1,4-Bis(propargyloxy)benzene is an excellent monomer for the synthesis of linear polymers through step-growth polymerization with a bifunctional azide. The resulting polymers contain regularly spaced triazole linkages, which can impart unique properties such as thermal stability and the ability to coordinate with metal ions.
Protocol 1: Synthesis of a Linear Polymer via CuAAC
This protocol describes the synthesis of a linear polymer from 1,4-Bis(propargyloxy)benzene and 1,4-bis(azidomethyl)benzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. interchim.fr [interchim.fr]
- 4. Topics (Click Chemistry) | TCI AMERICA [tcichemicals.com]
- 5. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Functionalized Polymers Using 1,4-Bis(2-propynyloxy)benzene
Introduction: 1,4-Bis(2-propynyloxy)benzene as a Versatile Building Block for Functional Polymers
In the quest for advanced materials with tailored properties, the strategic design of polymer architectures is paramount. Functionalized polymers, in particular, are at the forefront of innovation in diverse fields such as drug delivery, advanced coatings, and organic electronics.[1][2] this compound is a highly valuable bifunctional monomer for the synthesis of such polymers. Its rigid phenylene core coupled with two terminal alkyne functionalities makes it an ideal building block for step-growth polymerization, particularly through the highly efficient and orthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[3]
The propargyl ether linkages in this compound offer enhanced chemical stability and introduce a degree of flexibility to the resulting polymer backbone. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of functionalized polytriazoles using this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the potential applications of these advanced polymeric materials.
The Power of "Click" Chemistry in Polymer Synthesis
The CuAAC reaction, a cornerstone of click chemistry, involves the [3+2] cycloaddition of a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[4] This reaction is renowned for its high yields, mild reaction conditions, and remarkable tolerance to a wide array of functional groups, making it an ideal tool for polymer synthesis.[3] By employing a dialkyne monomer such as this compound and a diazide comonomer, high molecular weight linear polymers can be readily prepared. The choice of the diazide comonomer is critical as it dictates the functionality and, consequently, the properties and applications of the resulting polymer.
PART 1: Synthesis of a Functionalized Polytriazole via CuAAC Polymerization
This section provides a detailed protocol for the synthesis of a representative functionalized polytriazole using this compound and a diazide monomer bearing a functional group. For this example, we will use 1,3-bis(azidomethyl)benzene as the comonomer. The resulting polymer will feature a regular alternating structure of the two monomer units connected by triazole rings.
Experimental Workflow: CuAAC Polymerization
Caption: A generalized workflow for the CuAAC polymerization.
Detailed Protocol: Synthesis of Poly[(this compound)-co-(1,3-bis(azidomethyl)benzene)]
Materials:
-
This compound (≥98%)
-
1,3-Bis(azidomethyl)benzene (≥98%)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (≥99.9%)
-
Sodium ascorbate (≥99%)
-
N,N-Dimethylformamide (DMF), anhydrous (99.8%)
-
Methanol (ACS grade)
-
Deionized water
Procedure:
-
Monomer Solution Preparation:
-
In a 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1.862 g, 10.0 mmol) in 15 mL of anhydrous DMF.
-
In a separate vial, dissolve 1,3-Bis(azidomethyl)benzene (1.882 g, 10.0 mmol) in 15 mL of anhydrous DMF.
-
-
Reaction Setup:
-
Add the 1,3-Bis(azidomethyl)benzene solution to the Schlenk flask containing the this compound solution.
-
Seal the flask and degas the solution by bubbling with dry nitrogen for 20 minutes.
-
-
Catalyst Solution Preparation:
-
In a small vial, dissolve CuSO₄·5H₂O (0.125 g, 0.5 mmol, 5 mol%) and sodium ascorbate (0.495 g, 2.5 mmol, 25 mol%) in 5 mL of deionized water. The solution should turn a pale yellow.
-
-
Polymerization:
-
Using a syringe, add the freshly prepared catalyst solution dropwise to the stirred monomer solution under a nitrogen atmosphere.
-
After the addition is complete, place the Schlenk flask in a preheated oil bath at 60 °C.
-
Allow the reaction to proceed for 24 hours. An increase in viscosity is typically observed.
-
-
Polymer Isolation and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into 300 mL of vigorously stirring methanol. A fibrous precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the polymer by vacuum filtration.
-
Wash the collected polymer thoroughly with methanol (3 x 50 mL) and then with deionized water (3 x 50 mL) to remove any unreacted monomers and the copper catalyst.
-
Dry the polymer in a vacuum oven at 40 °C overnight.
-
Expected Yield: >90%
PART 2: Characterization of the Functionalized Polytriazole
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymer.
Structural Characterization
-
¹H NMR Spectroscopy: The formation of the triazole ring is confirmed by the appearance of a characteristic singlet peak for the triazole proton, typically observed between δ 7.5 and 8.5 ppm.[2][5] The disappearance of the alkyne proton signal from this compound (around δ 2.5 ppm) and the azide-adjacent methylene protons in 1,3-bis(azidomethyl)benzene provides further evidence of successful polymerization.
-
¹³C NMR Spectroscopy: The formation of the triazole ring can be confirmed by the appearance of new signals in the aromatic region corresponding to the triazole carbons.
-
FTIR Spectroscopy: Successful polymerization is indicated by the disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and the alkyne C-H stretch (around 3300 cm⁻¹). The formation of the triazole ring may be observed, although its signals can be complex and overlap with other aromatic stretches.
Molecular Weight and Thermal Properties
| Characterization Technique | Parameter | Expected Results |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn) | 15,000 - 30,000 g/mol (can be tuned by reaction time and stoichiometry) |
| Polydispersity Index (PDI) | 1.5 - 2.5 (typical for step-growth polymerization) | |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | Dependent on the specific comonomer; expected to be in the range of 100-150 °C for the example polymer. |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | High thermal stability is expected, with decomposition typically starting above 300 °C. |
PART 3: Applications of Functionalized Polymers from this compound
The versatility of the CuAAC polymerization allows for the incorporation of a wide range of functional groups by simply changing the diazide comonomer. This opens up a vast landscape of potential applications.
Drug Delivery and Biomedical Applications
By using diazide monomers containing biocompatible segments (e.g., polyethylene glycol) or bioactive molecules, polymers derived from this compound can be designed for various biomedical applications.[2][6] These include:
-
Drug Conjugation: The triazole ring can act as a stable linker to attach therapeutic agents.
-
Gene Delivery: Cationic functionalities can be incorporated to facilitate the complexation and delivery of nucleic acids.
-
Tissue Engineering: Polymers can be functionalized with cell-adhesive peptides to create scaffolds that promote cell growth and tissue regeneration.
Materials Science and Organic Electronics
The rigid aromatic backbone of these polytriazoles imparts desirable thermal and mechanical properties. Further functionalization can lead to materials for:
-
Advanced Coatings: Polymers with hydrophobic or oleophobic side chains can be used to create protective and self-cleaning surfaces.
-
Membranes for Gas Separation: By tuning the free volume of the polymer through the choice of bulky side groups, membranes with selective gas permeability can be fabricated.[7]
-
Organic Light-Emitting Diodes (OLEDs): Incorporation of chromophoric units can lead to the development of novel emissive materials.[1]
Illustrative Application: A Fluorescent Chemosensor
Caption: Pathway for developing a fluorescent chemosensor.
By copolymerizing this compound with a diazide containing a fluorescent group (e.g., a pyrene or dansyl moiety), a fluorescent polymer can be synthesized. The triazole units can act as potential binding sites for metal ions. Upon binding of a target metal ion, the fluorescence of the polymer may be quenched or enhanced, providing a sensitive method for detection.
Conclusion and Future Outlook
This compound is a powerful and versatile monomer for the synthesis of a wide range of functionalized polymers via CuAAC click chemistry. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the vast potential of these materials. The ability to precisely tailor the functionality of the resulting polytriazoles opens up exciting opportunities for the development of next-generation materials for a multitude of high-impact applications, from targeted therapeutics to advanced electronic devices. Future research will likely focus on the synthesis of more complex polymer architectures, such as block copolymers and star polymers, using this versatile building block, further expanding the functional landscape of these remarkable materials.
References
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Zhao, B., Jia, X., Liu, J., Ma, X., Zhang, H., Wang, X., & Wang, T. (2016). Synthesis and Characterization of Novel 1,4-Bis(carbazolyl)benzene Derivatives with Blue-Violet Two-Photon-Excited Fluorescence. ACS Omega, 1(1), 113-120. [Link]
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ResearchGate. (n.d.). Molecular weight characterization of the polymers. Retrieved from [Link]
- Lutz, J. F., & Zarafshani, Z. (2008). Anionic polymerization and copolymerization of 1,3- and 1,4-diisopropenylbenzene. Progress in Polymer Science, 33(1), 1-40.
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Gaitzsch, J., Appelhans, D., & Voit, B. (2012). Clickable Poly(ethylene glycol)-Based Copolymers Using Azide–Alkyne Click Cycloaddition-Mediated Step-Growth Polymerization. Macromolecular Chemistry and Physics, 213(2), 199-208. [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Koutentis, P. A., & Constantinides, C. P. (2018). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e]triazines. Molecules, 23(7), 1743. [Link]
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ResearchGate. (n.d.). 1 H NMR spectra (left, aromatic protons' region) and 19 F NMR spectra.... Retrieved from [Link]
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Rojas, R., et al. (2003). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Journal of the Chilean Chemical Society, 48(2). [Link]
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Zhang, X., et al. (2013). Functional Supramolecular Polymers for Biomedical Applications. Journal of Polymer Science Part A: Polymer Chemistry, 51(13), 2733-2752. [Link]
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Zhao, B., et al. (2016). Synthesis and Characterization of Novel 1,4-Bis(carbazolyl)benzene Derivatives with Blue-Violet Two-Photon-Excited Fluorescence. ACS Figshare. [Link]
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MDPI. (2017). Functional Aromatic Polyamides. Polymers, 9(9), 414. [Link]
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Graduate School of Excellence MAINZ. (2018). Functional Polymers. Retrieved from [Link]
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Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
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Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Pharmaceutical Research, 25(11), 2216-2230. [Link]
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Application Note & Protocol: Synthesis of a High-Performance Thermoset via Polymerization of 1,4-Bis(2-propynyloxy)benzene
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed experimental guide for the synthesis and characterization of a cross-linked polymer network derived from the monomer 1,4-Bis(2-propynyloxy)benzene. This monomer, featuring two terminal alkyne functionalities, is a versatile building block for creating high-performance thermosetting polymers. These materials are of significant interest for applications in aerospace, electronics, and advanced composites, where exceptional thermal stability and mechanical strength are paramount.[1] This guide will focus on the thermal-induced polymerization of this monomer, a straightforward yet effective method for producing a robust, intractable polymer network. We will delve into the underlying chemical principles, provide a meticulous step-by-step protocol, and outline the essential characterization techniques to validate the synthesis and evaluate the properties of the resulting polymer.
Introduction and Scientific Rationale
This compound is an aromatic diether containing two propargyl groups. The terminal triple bonds of these groups are highly reactive and can be induced to polymerize through various mechanisms, most notably thermal treatment or transition-metal catalysis.[2][3][4] Upon heating, the propargyl groups undergo a complex series of reactions, including cyclotrimerization and other addition pathways, to form a highly cross-linked, three-dimensional aromatic network.[5]
The resulting polymer's structure, which is rich in aromatic rings and rigid cross-links, is the source of its desirable properties. These include a high glass transition temperature (Tg), excellent thermal stability, and resistance to chemical degradation.[1][2] The low viscosity of the monomer melt also makes it suitable for advanced manufacturing techniques like resin transfer molding (RTM) and vacuum infusion.[2] This protocol will detail the process of bulk thermal polymerization, which avoids the complexities of solvents and catalysts, offering a direct route to the final thermoset material.
// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"]; H2 [pos="-1.73,1!", label="H"]; H3 [pos="-1.73,-1!", label="H"]; H5 [pos="1.73,-1!", label="H"]; H6 [pos="1.73,1!", label="H"];
// Propargyloxy groups O1 [pos="0,2!", label="O", fontcolor="#EA4335"]; C7 [pos="-0.5,2.8!", label="CH₂", fontcolor="#4285F4"]; C8 [pos="-1,3.6!", label="C", fontcolor="#34A853"]; C9 [pos="-1.5,4.4!", label="CH", fontcolor="#FBBC05"];
O2 [pos="0,-2!", label="O", fontcolor="#EA4335"]; C10 [pos="0.5,-2.8!", label="CH₂", fontcolor="#4285F4"]; C11 [pos="1,-3.6!", label="C", fontcolor="#34A853"]; C12 [pos="1.5,-4.4!", label="CH", fontcolor="#FBBC05"];
// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C2 -- H2; C3 -- H3; C5 -- H5; C6 -- H6;
C1 -- O1; O1 -- C7; C7 -- C8; C8 -- C9 [style=triple];
C4 -- O2; O2 -- C10; C10 -- C11; C11 -- C12 [style=triple]; }
Figure 1: Chemical structure of this compound monomer.Experimental Protocol: Bulk Thermal Polymerization
This protocol describes the polymerization of the neat monomer. The process involves heating the liquid monomer in a controlled manner under an inert atmosphere to initiate and complete the cross-linking reaction, also known as curing.
Materials and Equipment
| Reagent/Material | Grade/Purity | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich, TCI | The monomer is a solid at room temperature.[1] |
| Argon or Nitrogen Gas | High Purity (99.998%) | Local Gas Supplier | For maintaining an inert atmosphere. |
| Methanol | Anhydrous | Fisher Scientific | For cleaning and precipitation if needed for analysis. |
| Acetone | ACS Grade | VWR | For cleaning glassware. |
| Equipment | Description |
| Schlenk tube or 3-neck flask | Reaction vessel suitable for inert atmosphere techniques. |
| Schlenk line | For vacuum and inert gas manipulation. |
| High-temperature oil bath or heating mantle | With a reliable digital temperature controller. |
| Magnetic stirrer and stir bar | For initial melting and mixing. |
| Vacuum oven | For post-curing and drying. |
| Standard laboratory glassware | Beakers, funnels, etc. |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, thermal gloves. |
Step-by-Step Polymerization Procedure
}
Figure 2: Experimental workflow for the thermal polymerization process.-
Preparation: Weigh a desired amount (e.g., 2.0 g) of this compound monomer directly into a clean, dry Schlenk tube equipped with a magnetic stir bar.
-
Inerting the System: Securely attach the Schlenk tube to a Schlenk line. To remove dissolved oxygen which can inhibit polymerization, perform at least three freeze-pump-thaw cycles.
-
Freeze: Immerse the bottom of the tube in liquid nitrogen until the monomer is completely frozen.
-
Pump: Open the valve to the vacuum line and evacuate for 10-15 minutes.
-
Thaw: Close the valve to the vacuum, remove the liquid nitrogen, and allow the monomer to thaw completely under static vacuum. Backfill with inert gas.
-
Repeat this cycle two more times, leaving the system under a positive pressure of inert gas after the final cycle.
-
-
Initiation of Polymerization (Curing):
-
Place the Schlenk tube in a heating mantle or oil bath situated on a magnetic stirrer.
-
Begin heating the monomer to approximately 80-90°C with gentle stirring to create a homogeneous melt.
-
Once molten, begin a programmed temperature ramp. A typical curing profile involves heating from 150°C to 250°C over 2-3 hours. The polymerization is an exothermic process, and a slow ramp helps control the reaction rate.
-
As the polymerization proceeds, the viscosity of the liquid will increase dramatically. Stirring should be stopped once it becomes ineffective to avoid damaging the stirrer.
-
-
Curing and Post-Curing:
-
Hold the temperature at the final cure temperature (e.g., 250°C) for a period of 1-2 hours to advance the cross-linking reaction.
-
After this period, turn off the heat and allow the vessel to cool slowly to room temperature. The result will be a hard, dark-colored, insoluble solid polymer filling the shape of the vessel.
-
For optimal properties, a post-curing step can be performed by placing the entire Schlenk tube (or the removed polymer if possible) into a vacuum oven and heating at the final cure temperature (or slightly higher) for an additional 2-4 hours. This ensures the reaction goes to completion.
-
Characterization of the Cured Polymer
Since the final product is an intractable thermoset, characterization relies on solid-state analytical techniques.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is the primary tool to confirm the polymerization of the alkyne groups.
-
Sample Preparation: The cured polymer can be ground into a fine powder and analyzed as a KBr pellet or directly using an Attenuated Total Reflectance (ATR-FTIR) accessory.[6]
-
Expected Spectral Changes:
-
Disappearance of Monomer Peaks: A significant reduction or complete disappearance of the sharp peak around 3290 cm⁻¹ (alkynyl C-H stretch) and the peak around 2120 cm⁻¹ (C≡C triple bond stretch) confirms the consumption of the propargyl groups.
-
No Significant New Peaks: The resulting polymer backbone is complex, and distinct new peaks may not be easily assignable. The key evidence is the loss of the alkyne signals.
-
Thermal Analysis (DSC and TGA)
-
Differential Scanning Calorimetry (DSC): DSC is used to study the curing process and determine the glass transition temperature (Tg) of the final polymer.
-
To Study Curing: A small amount of the uncured monomer is heated in a DSC pan (typically from room temperature to ~350°C at 10°C/min). A broad exotherm will be observed, indicating the temperature range of the polymerization.
-
To Determine Tg: The fully cured polymer is analyzed in the DSC. A second heating scan will show a step-change in the heat flow, the midpoint of which is taken as the Tg.[7] This value is a critical indicator of the material's service temperature. For this polymer, Tg values are expected to be high, often exceeding 250°C.
-
-
Thermogravimetric Analysis (TGA): TGA is essential for evaluating the thermal stability of the polymer.
-
Procedure: A sample of the cured polymer is heated on a microbalance in a furnace under a nitrogen or air atmosphere, and its weight is monitored as a function of temperature.
-
Key Data: The primary result is the degradation temperature, often reported as the temperature at which 5% weight loss occurs (Td5). High-performance thermosets from this monomer are expected to have a Td5 well above 400°C in a nitrogen atmosphere, indicating excellent thermal stability.[2]
-
}
Figure 3: Conceptual diagram showing the transformation from individual monomers (M) to a rigid, cross-linked polymer network.Safety and Handling
-
General Precautions: Conduct all operations in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.
-
High Temperatures: The polymerization and post-curing steps involve high temperatures. Use thermal gloves when handling hot equipment. Ensure the heating apparatus is stable and monitored.
-
Chemical Handling: While the monomer itself has low volatility, avoid inhalation of any dust or vapors. Consult the Material Safety Data Sheet (MSDS) for this compound before use.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of a high-performance thermoset polymer from this compound via bulk thermal polymerization. The procedure is straightforward, avoiding the need for solvents or catalysts, and yields a material with properties suitable for demanding applications. The outlined characterization techniques—FTIR, DSC, and TGA—are essential for validating the reaction and quantifying the thermal properties of the resulting polymer network. This foundational protocol can be adapted and optimized for specific applications, serving as a critical starting point for researchers and engineers in the field of advanced materials.
References
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- Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters.
- Zentel Group - TU-Darmstadt Chemie. Polymer Synthesis and Characterization.
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- ResearchGate. Polymers based on triphenylamine: synthesis, properties, and applications.
- PubMed Central. Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether).
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- Royal Society of Chemistry. Rhodium-catalyzed acyloxy migration of propargylic esters in cycloadditions, inspiration from the recent “gold rush”.
- ResearchGate. Thermal Characteristics of Propargyl Ether Phenolic Resins | Request PDF.
- ResearchGate. Synthesis of bis-allyloxy functionalized polystyrene and poly (methyl methacrylate) macromonomers using a new ATRP initiator | Request PDF.
- ResearchGate. Rhodium-catalyzed regioselective alkynylations of 8-pyrrole-appended BODIPYs | Request PDF.
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Application Notes and Protocols for Bioconjugation Strategies Employing 1,4-Bis(2-propynyloxy)benzene
Introduction: The Strategic Advantage of a Rigid, Bivalent Alkyne Linker
In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the payload is a critical determinant of therapeutic efficacy and stability. 1,4-Bis(2-propynyloxy)benzene is a rigid, bifunctional linker featuring two terminal alkyne groups. This symmetrical structure offers a precise and robust scaffold for bioconjugation, primarily through the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]
The rigidity of the benzene core helps to maintain a defined spatial separation between the conjugated molecules, which can be crucial for preserving the biological activity of both the antibody and the payload.[2] The bivalency of this linker allows for the attachment of two molecules, which can be identical or different, opening up possibilities for creating complex constructs such as dual-drug ADCs or for modulating the drug-to-antibody ratio (DAR).
This technical guide provides a comprehensive overview of the application of this compound in bioconjugation, with a focus on the synthesis of ADCs. We will delve into the mechanistic principles, provide detailed experimental protocols, and discuss the characterization of the resulting conjugates.
Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary route for bioconjugation with this compound is the CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkynes of the linker and azide-functionalized molecules, such as cytotoxic drugs or reporter probes.[] The reaction is highly specific, proceeds under mild, aqueous conditions, and is generally high-yielding, making it ideal for use with sensitive biomolecules like antibodies.[4]
A typical CuAAC reaction involves a copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4] To enhance the reaction efficiency and protect the biomolecule from potential damage by copper, a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is commonly employed.[4]
Visualizing the Workflow: ADC Synthesis with this compound
The following diagram outlines a typical workflow for the synthesis of an antibody-drug conjugate using this compound as a linker.
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol describes a general procedure for conjugating an azide-modified cytotoxic drug to a monoclonal antibody (mAb) using this compound. Note: This is a representative protocol and may require optimization for specific antibodies and drug payloads.
Materials:
-
Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Azide-modified cytotoxic drug
-
This compound (FW: 186.21 g/mol )[5]
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Sterile, nuclease-free water
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Amicon Ultra centrifugal filter units (10 kDa MWCO)
Procedure:
-
Preparation of Stock Solutions:
-
Antibody: Prepare the mAb at a concentration of 5-10 mg/mL in PBS.
-
Azide-Drug: Prepare a 10 mM stock solution of the azide-modified drug in DMSO.
-
Linker: Prepare a 10 mM stock solution of this compound in DMSO.
-
CuSO₄: Prepare a 20 mM stock solution in sterile water.
-
THPTA: Prepare a 50 mM stock solution in sterile water.
-
Sodium Ascorbate: Freshly prepare a 100 mM stock solution in sterile water immediately before use.
-
-
Pre-complexation of Copper and Ligand:
-
In a microcentrifuge tube, mix the 20 mM CuSO₄ stock solution and the 50 mM THPTA stock solution in a 1:2.5 molar ratio (e.g., 5 µL of CuSO₄ and 12.5 µL of THPTA).
-
Let the mixture stand at room temperature for 5 minutes to allow for complex formation.
-
-
Conjugation Reaction:
-
In a sterile microcentrifuge tube, add the antibody solution.
-
Add the this compound stock solution to the antibody. A molar excess of 5-10 fold over the antibody is a good starting point.
-
Add the azide-modified drug stock solution. A molar excess of 10-20 fold over the antibody is recommended.
-
Gently mix the solution by pipetting.
-
Add the pre-complexed CuSO₄/THPTA solution to the reaction mixture. The final concentration of copper is typically in the range of 100-250 µM.[4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be around 5 mM.[4]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by HPLC-MS if desired.[6]
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug, linker, and catalyst components using a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS as the mobile phase.
-
Alternatively, use centrifugal filter units to exchange the buffer and remove small molecule impurities. Wash the ADC with PBS multiple times.
-
Concentrate the purified ADC to the desired concentration.
-
-
Characterization of the ADC:
-
Determine the protein concentration using a standard method (e.g., BCA assay or UV absorbance at 280 nm).
-
Analyze the ADC by Hydrophobic Interaction Chromatography (HIC)-HPLC to determine the drug-to-antibody ratio (DAR) distribution.
-
Confirm the identity and purity of the ADC using mass spectrometry (e.g., LC-MS).
-
Assess the level of aggregation using Size-Exclusion Chromatography (SEC)-HPLC.
-
Data Presentation: Key Parameters for ADC Synthesis
The following table summarizes typical starting parameters for the synthesis of an ADC using this compound. These parameters should be optimized for each specific antibody-drug combination.
| Parameter | Recommended Starting Range | Rationale & Key Considerations |
| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can promote aggregation, while lower concentrations may reduce reaction efficiency. |
| Linker:Antibody Molar Ratio | 5:1 to 10:1 | A molar excess of the linker is used to drive the reaction to completion. |
| Drug:Antibody Molar Ratio | 10:1 to 20:1 | A higher excess of the drug-azide ensures efficient conjugation to the alkyne-functionalized antibody. |
| CuSO₄:THPTA Molar Ratio | 1:2.5 to 1:5 | A slight excess of the ligand helps to stabilize the Cu(I) catalyst and protect the antibody.[4] |
| Final Copper Concentration | 100 - 250 µM | Higher concentrations can accelerate the reaction but may also increase the risk of protein damage.[4] |
| Final Sodium Ascorbate Conc. | 2 - 5 mM | A sufficient excess of the reducing agent is required to maintain the copper in its active Cu(I) state.[4] |
| Reaction Temperature | Room Temperature (20-25°C) | Mild temperatures are generally sufficient and help to preserve the integrity of the antibody. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored to determine the optimal time. |
Characterization of the Final Conjugate
Thorough characterization of the ADC is essential to ensure its quality, efficacy, and safety.
Determining the Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.[7] A common method for determining the DAR is Hydrophobic Interaction Chromatography (HIC)-HPLC . The conjugation of hydrophobic drugs to the antibody increases its overall hydrophobicity. HIC separates the different drug-loaded species (DAR0, DAR2, DAR4, etc.) based on this difference in hydrophobicity. The average DAR can be calculated from the relative peak areas of the different species.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be used, often after reducing the antibody to separate the light and heavy chains. This allows for a more detailed analysis of drug distribution.
Mass Spectrometry (MS) is a powerful tool for confirming the identity of the ADC and determining the DAR. By measuring the mass of the intact ADC or its subunits, the number of conjugated drug-linker moieties can be accurately determined.
Purity and Aggregation Analysis
Size-Exclusion Chromatography (SEC)-HPLC is used to assess the purity of the ADC and to quantify the amount of aggregation. Aggregates can affect the efficacy and safety of the therapeutic and should be minimized.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) under reducing and non-reducing conditions can provide a qualitative assessment of the purity and integrity of the ADC.
Troubleshooting and Expert Insights
-
Low Conjugation Efficiency:
-
Cause: Inefficient activation of the copper catalyst or degradation of reagents.
-
Solution: Always use a freshly prepared solution of sodium ascorbate. Ensure the CuSO₄ and THPTA solutions are properly stored. Consider increasing the molar excess of the linker and drug.
-
-
Antibody Aggregation:
-
Cause: High antibody concentration, excessive copper concentration, or prolonged reaction times.
-
Solution: Optimize the antibody concentration. Reduce the copper concentration or increase the ligand-to-copper ratio. Monitor the reaction and stop it once the desired DAR is achieved.
-
-
Inaccurate DAR Measurement:
-
Cause: Poor chromatographic resolution or incorrect peak integration.
-
Solution: Optimize the HIC-HPLC gradient to achieve better separation of the different DAR species. Ensure proper integration of all relevant peaks.
-
Conclusion
This compound is a valuable tool in the bioconjugation toolbox, offering a rigid and bivalent scaffold for the precise construction of complex biomolecules. Its application in the synthesis of ADCs via CuAAC provides a reliable method for producing stable and well-defined conjugates. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully employ this versatile linker in their work. As with any bioconjugation strategy, careful optimization and thorough characterization are paramount to achieving the desired therapeutic outcomes.
References
-
Drug-to-Antibody Ratio Estimation via Proteoform Peak Integration in the Analysis of Antibody–Oligonucleotide Conjugates with Orbitrap Fourier Transform Mass Spectrometry. Analytical Chemistry.
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
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-
Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au.
-
Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.
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Application Notes and Protocols for Bioconjugation of Peptides Using Propynyloxy Tags. Benchchem.
-
Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis.
-
Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues. MDPI.
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. RSC Publishing.
-
1,4-bis(prop-2-yn-1-yloxy)benzene. Advanced ChemBlocks.
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Application Note & Protocol: Synthesis of Dendrimers from 1,4-Bis(2-propynyloxy)benzene via Click Chemistry
Abstract
This document provides a comprehensive guide for the synthesis of dendrimers utilizing 1,4-Bis(2-propynyloxy)benzene as a key building block. The protocol leverages the robustness and efficiency of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction.[1][][3] This methodology is presented for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step protocol for the divergent synthesis of these macromolecules. The guide explains the underlying chemical principles, characterization techniques, and potential applications, particularly in the realm of drug delivery.
Introduction: The Significance of Dendrimers in Advanced Applications
Dendrimers are a unique class of synthetic macromolecules characterized by their highly branched, three-dimensional architecture.[4][5] Unlike traditional linear polymers, dendrimers are synthesized in a stepwise manner that allows for precise control over their size, shape, and surface functionality.[5][6][7] This architectural precision results in monodisperse structures with a high density of terminal functional groups, making them ideal candidates for a wide range of applications, including drug delivery, gene therapy, and diagnostics.[8][9][10]
The use of this compound as a difunctional alkyne monomer provides a rigid core and strategic branching points for the construction of dendrimers. The alkyne functionalities serve as handles for the highly efficient CuAAC reaction, a cornerstone of "click chemistry."[11][12] This reaction's high yield, stereospecificity, and tolerance to a wide range of functional groups make it an exceptionally reliable method for dendrimer synthesis.[1][3]
The Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a powerful tool for forming 1,2,3-triazole linkages from azides and terminal alkynes.[][3] The reaction is catalyzed by a copper(I) species, which dramatically accelerates the rate of what would otherwise be a slow thermal cycloaddition.[1][13]
Mechanism Overview:
-
Formation of Copper-Acetylide: The Cu(I) catalyst reacts with the terminal alkyne of this compound to form a copper-acetylide intermediate.[13][14] This step increases the nucleophilicity of the alkyne carbon.
-
Coordination with Azide: The azide-functionalized growing dendrimer then coordinates to the copper center.
-
Cycloaddition: A stepwise cycloaddition occurs, leading to a six-membered metallacycle intermediate.[]
-
Rearrangement and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.[]
This catalytic cycle is highly efficient, often proceeding to completion under mild conditions with minimal byproduct formation.[11]
DOT Script for CuAAC Mechanism:
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocol: Divergent Synthesis of a Generation 1 (G1) Dendrimer
This protocol details the synthesis of a first-generation (G1) dendrimer using a trifunctional azide core and this compound.
Materials and Equipment
| Reagents | Equipment |
| This compound | Schlenk flask |
| 1,3,5-Tris(azidomethyl)benzene (or other suitable azide core) | Magnetic stirrer with heating |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Syringes and needles |
| Sodium ascorbate | Argon or Nitrogen gas supply |
| N,N-Dimethylformamide (DMF), anhydrous | Rotary evaporator |
| Dichloromethane (DCM) | Dialysis tubing (MWCO 1 kDa) |
| Methanol (MeOH) | Freeze-dryer (Lyophilizer) |
| Deionized water | NMR Spectrometer |
| Size Exclusion Chromatography (SEC) system | |
| MALDI-TOF Mass Spectrometer |
Step-by-Step Synthesis Protocol
DOT Script for Experimental Workflow:
Caption: Workflow for the synthesis and purification of the G1 dendrimer.
-
Reaction Setup: In a 100 mL Schlenk flask under an argon atmosphere, dissolve 1,3,5-Tris(azidomethyl)benzene (1.0 eq) and this compound (3.3 eq, a slight excess) in 20 mL of anhydrous DMF.
-
Catalyst Preparation: In a separate vial, dissolve Copper(II) sulfate pentahydrate (0.1 eq per alkyne group) and sodium ascorbate (0.5 eq per alkyne group) in 5 mL of deionized water. Degas the solution by bubbling with argon for 15 minutes.
-
Reaction Initiation: Using a syringe, add the catalyst solution to the stirring solution of the azide and alkyne.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR by observing the disappearance of the alkyne proton signal.
-
Workup: Once the reaction is complete, pour the reaction mixture into 100 mL of deionized water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Dissolve the crude product in a minimal amount of DMF and purify by dialysis against a 1:1 mixture of DMF and water, followed by dialysis against pure water, using a 1 kDa molecular weight cutoff (MWCO) membrane.
-
Isolation: Lyophilize the purified solution to obtain the G1 dendrimer as a white solid.
Characterization of the Synthesized Dendrimer
Thorough characterization is crucial to confirm the structure and purity of the synthesized dendrimers.[15]
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | Disappearance of the characteristic alkyne proton peak (~2.5 ppm). Appearance of a new peak for the triazole proton (~7.5-8.0 ppm). Integration of aromatic and methylene protons should match the expected structure.[16][17][18] |
| ¹³C NMR Spectroscopy | Appearance of new signals corresponding to the triazole ring carbons (~120-145 ppm). |
| Size Exclusion Chromatography (SEC) | A narrow, monomodal peak indicating a low polydispersity index (PDI), typically close to 1.0, which is characteristic of dendrimers.[16] |
| MALDI-TOF Mass Spectrometry | A single major peak corresponding to the calculated molecular weight of the G1 dendrimer. |
Applications in Drug Development
The unique properties of dendrimers synthesized from this compound make them highly promising for various applications in drug development.
-
Drug Delivery: The well-defined structure and multivalent surface of these dendrimers allow for the attachment of multiple drug molecules, potentially increasing drug loading and therapeutic efficacy.[8][9][19] The internal cavities can also encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[9]
-
Targeted Delivery: The surface of the dendrimer can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, reducing off-target toxicity.[10]
-
Gene Delivery: Cationic versions of these dendrimers can be synthesized to complex with nucleic acids (DNA, siRNA) and act as non-viral vectors for gene therapy.[10][20]
-
Diagnostics: The dendrimer scaffold can be decorated with imaging agents (e.g., fluorescent dyes, MRI contrast agents) for diagnostic applications.[21]
Conclusion
The synthesis of dendrimers from this compound via CuAAC click chemistry offers a reliable and efficient route to well-defined macromolecules. This application note provides a foundational protocol that can be adapted for the synthesis of higher-generation dendrimers and for the incorporation of various functional groups. The precise control over the molecular architecture afforded by this method makes these dendrimers highly attractive for advanced applications in medicine and materials science.
References
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Jiang, H. (2011). Synthesis. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
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Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Available from: [Link]
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Ríos-Gutiérrez, M., & Domingo, L. R. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(1), 1-11. Available from: [Link]
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Smith, A. M., et al. (2021). Global Characterization of Commercial Generation 0–7 Poly(amidoamine) Dendrimers: Challenges and Opportunities for Analysis. ACS Omega. Available from: [Link]
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Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available from: [Link]
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Malkoch, M. (2007). FUNCTIONAL DENDRITIC MATERIALS USING CLICK CHEMISTRY: SYNTHESIS, CHARACTERIZATIONS AND APPLICATIONS. DiVA portal. Available from: [Link]
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Hawker, C. J., & Sharpless, K. B. (2004). Robust, Efficient, and Orthogonal Synthesis of Dendrimers via Thiol-ene “Click” Chemistry. Journal of the American Chemical Society, 126(43), 13892-13893. Available from: [Link]
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Caminade, A. M., Laurent, R., & Majoral, J. P. (2005). Characterization of dendrimers. Advanced Drug Delivery Reviews, 57(15), 2130-2146. Available from: [Link]
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CD BioSciences. Click Chemistry Synthesis Strategy for Dendrimers. Available from: [Link]
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Franc, G., & Kakkar, A. K. (2010). Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. Molecules, 15(4), 2373-2401. Available from: [Link]
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Peng, C., et al. (2017). Isolation and Characterization of Dendrimer with Precise Numbers of Functional Groups. Polymers, 9(12), 682. Available from: [Link]
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Kono, K., et al. (2018). Click Chemistry of Melamine Dendrimers: Comparison of “Click-and-Grow” and “Grow-Then-Click” Strategies Using a Divergent Route to Diversity. Molecules, 23(11), 2848. Available from: [Link]
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Garcia-Martinez, J. C., & Crooks, R. M. (2004). NMR Characterization of Fourth-generation PAMAM Dendrimers in the Presence and Absence of Palladium Dendrimer-Encapsulated Nanoparticles. Langmuir, 20(25), 11004-11010. Available from: [Link]
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Perez, D., et al. (2023). Dendrimers: Exploring Their Wide Structural Variety and Applications. Polymers, 15(18), 3794. Available from: [Link]
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Smith, D. K. (2014). Isolation and Characterization of Precise Dye/Dendrimer Ratios. Chemical Communications, 50(91), 14121-14124. Available from: [Link]
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Santos, A., et al. (2020). Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications. Nanomaterials, 10(10), 1937. Available from: [Link]
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Abbasi, E., et al. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale Research Letters, 9(1), 247. Available from: [Link]
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Prajapati, S. K., et al. (2016). DENDRIMERS IN DRUG DELIVERY, DIAGNOSIS AND THERAPY: BASICS AND POTENTIAL APPLICATIONS. Journal of Drug Delivery and Therapeutics, 6(1), 67-77. Available from: [Link]
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Sharma, A. K., & Kumar, V. (2014). Dendrimers: synthetic strategies, properties and applications. Oriental Journal of Chemistry, 30(3), 971-981. Available from: [Link]
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Wang, Y., & He, H. (2022). Dendrimer-based drug delivery systems: history, challenges, and latest developments. Journal of Nanobiotechnology, 20(1), 358. Available from: [Link]
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Tomalia, D. A. (2004). Some examples of dendrimer synthesis. Journal of the Brazilian Chemical Society, 15(6), 785-796. Available from: [Link]
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Liu, H., & Wang, H. (2018). Dendrimer-Based Drug Delivery Systems for Brain Targeting. Pharmaceutics, 10(4), 211. Available from: [Link]
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Lee, C. C., et al. (2013). Recent Advances in Targeted Drug Delivery Approaches Using Dendritic Polymers. Advanced Healthcare Materials, 2(1), 202-217. Available from: [Link]
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Chauhan, A. S. (2018). Dendrimers for Drug Delivery: An Overview of its Classes, Synthesis, and Applications. Journal of Pharmaceutical Sciences, 107(7), 1736-1744. Available from: [Link]
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The Pivotal Role of 1,4-Bis(2-propynyloxy)benzene in the Synthesis of Advanced Porous Organic Polymers: Application Notes and Protocols
Introduction: Unlocking Porous Architectures with a Versatile Diyne Monomer
Porous organic polymers (POPs) have emerged as a highly promising class of materials due to their intrinsic porosity, low density, and exceptional chemical and thermal stability.[1][2] These attributes make them prime candidates for a wide array of applications, including gas storage and separation, catalysis, and energy storage.[1][3] The design and synthesis of POPs with tailored properties hinge on the judicious selection of monomeric building blocks. 1,4-Bis(2-propynyloxy)benzene, a readily accessible diyne monomer, offers a compelling platform for the construction of novel POPs. Its rigid phenoxy core and reactive terminal alkyne groups enable the formation of robust, three-dimensional networks through various polymerization techniques. The ether linkages in its structure can impart a degree of flexibility to the resulting polymer backbone, potentially influencing the material's processability and bulk properties.
This technical guide provides an in-depth exploration of the role of this compound in synthesizing porous organic polymers. We will delve into the primary synthetic methodologies, offering detailed experimental protocols and explaining the underlying chemical principles. Furthermore, we will discuss the characterization of the resulting polymers and their potential applications, providing a comprehensive resource for researchers and professionals in materials science and drug development.
Synthetic Methodologies: Forging Porous Networks
The terminal alkyne functionalities of this compound are the key to its polymerization. Two of the most powerful and widely employed methods for this purpose are the Sonogashira-Hagihara cross-coupling reaction and the Glaser coupling reaction.
Sonogashira-Hagihara Cross-Coupling: Precision in Polymerization
The Sonogashira-Hagihara reaction is a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides.[4] This reaction is renowned for its mild conditions and high functional group tolerance, making it an ideal tool for polymer synthesis.[5] In the context of POPs, this compound can be co-polymerized with a variety of di- or tri-haloaromatic compounds to generate highly cross-linked, porous networks with extended π-conjugation.
Reaction Causality: The catalytic cycle involves the formation of a palladium(0) species, which undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) cocatalyst activates the terminal alkyne, forming a copper acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst.[4] The choice of catalyst, ligands, base, and solvent is critical for achieving high molecular weight and controlling the polymer's morphology.
Experimental Workflow: Sonogashira-Hagihara Polymerization
Caption: Workflow for Sonogashira-Hagihara polymerization.
Protocol: Synthesis of a Porous Organic Polymer via Sonogashira-Hagihara Coupling
This protocol is a representative procedure adapted from the synthesis of similar diyne-based POPs.[4]
Materials:
-
This compound
-
1,3,5-Triiodobenzene (or other polyhalogenated aromatic co-monomer)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene (anhydrous)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol) and 1,3,5-triiodobenzene (0.67 mmol).
-
Solvent and Base Addition: Add anhydrous toluene (20 mL) and triethylamine (10 mL) to the flask.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.06 mmol) to the reaction mixture.
-
Polymerization: Heat the mixture to 80 °C and stir for 48 hours. The formation of a solid precipitate indicates polymer formation.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of methanol (200 mL).
-
Purification: Collect the solid polymer by filtration and wash sequentially with methanol, acetone, and chloroform to remove unreacted monomers, oligomers, and catalyst residues.
-
Drying: Dry the polymer in a vacuum oven at 60 °C overnight.
Quantitative Data for a Representative Diyne-Based POP
| Property | Value |
| BET Surface Area | 428 m²/g[1] |
| Pore Volume | 0.23 cm³/g[6] |
| Thermal Stability (TGA, 10% weight loss) | >380 °C[1] |
Glaser Coupling: A Direct Route to Poly(diacetylene) Networks
The Glaser coupling, or Glaser-Hay coupling, is an oxidative homocoupling of terminal alkynes to form diynes. This reaction can be adapted for the polymerization of diyne monomers like this compound to produce poly(diacetylene) networks. This method is often simpler than cross-coupling reactions as it involves a single monomer.
Reaction Causality: The reaction is typically catalyzed by a copper(I) salt, such as copper(I) chloride, in the presence of an amine base and an oxidant (often oxygen from the air). The proposed mechanism involves the formation of a copper(I) acetylide, which is then oxidized to a copper(II) species. Reductive elimination from this intermediate yields the diyne and regenerates the copper(I) catalyst.
Experimental Workflow: Glaser Coupling Polymerization
Caption: Workflow for Glaser coupling polymerization.
Protocol: Synthesis of a Porous Poly(diacetylene) via Glaser Coupling
This protocol is a generalized procedure based on established methods for the Glaser polymerization of diyne monomers.
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Pyridine (anhydrous)
-
Methanol
-
Oxygen or Air
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask.
-
Catalyst and Base Addition: Add CuCl (0.1 mmol) and TMEDA (0.2 mmol) to the solution.
-
Oxidation: Bubble a gentle stream of air or oxygen through the reaction mixture.
-
Polymerization: Heat the mixture to 60 °C and stir vigorously for 24 hours. A color change and the formation of a precipitate are indicative of polymerization.
-
Work-up: Cool the reaction to room temperature and pour it into an excess of methanol containing a small amount of hydrochloric acid to precipitate the polymer and remove the copper catalyst.
-
Purification: Collect the polymer by filtration and wash extensively with methanol and water.
-
Drying: Dry the resulting solid under vacuum at 50 °C.
Characterization of the Resulting Porous Organic Polymers
A suite of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the POPs derived from this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization by observing the disappearance of the characteristic C≡C-H stretching vibration of the terminal alkyne (around 3300 cm⁻¹) and the appearance of peaks corresponding to the polymer backbone.
-
Solid-State ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the cross-linked polymer network.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. POPs often exhibit high thermal stability, with decomposition temperatures exceeding 300 °C.[1]
-
Nitrogen Physisorption (BET Analysis): To determine the specific surface area and pore size distribution of the material. This is a critical measurement for confirming the porous nature of the polymer.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and porous structure of the polymer at the micro- and nanoscale.
Potential Applications in Research and Drug Development
The unique properties of POPs synthesized from this compound open up a range of potential applications:
-
Gas Storage and Separation: The high surface area and tunable porosity make these materials excellent candidates for the storage of gases like hydrogen and methane, and for the separation of carbon dioxide from flue gas.[7]
-
Heterogeneous Catalysis: The porous network can serve as a support for catalytically active metal nanoparticles, enhancing their stability and recyclability.[8] The polymer backbone itself may also possess catalytic activity.
-
Drug Delivery: The pores of the polymer can be loaded with therapeutic agents, allowing for controlled and sustained release. The biocompatibility of the polymer would need to be assessed for such applications.
-
Sensing: The conjugated nature of the polymer backbone can lead to interesting photophysical properties, which could be exploited for the development of chemical sensors.
Conclusion: A Versatile Building Block for Functional Materials
This compound is a valuable and versatile monomer for the synthesis of porous organic polymers. Through well-established polymerization techniques like Sonogashira-Hagihara cross-coupling and Glaser coupling, it is possible to construct robust, porous networks with high surface areas and thermal stability. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers and professionals to explore the potential of this monomer in creating advanced materials for a variety of applications, from energy and environmental science to biomedical engineering. The continued investigation into the polymerization of this compound and its derivatives will undoubtedly lead to the development of novel POPs with even more impressive properties and functionalities.
References
-
Construction of fully π-conjugated, diyne-linked conjugated microporous polymers based on tetraphenylethene and dibenzo[g,p]chrysene units for energy storage. (2024). RSC Publishing. Available at: [Link]
-
Porous Organic Polymers; an emerging material applied in energy, environmental and biomedical applications. DOI. Available at: [Link]
-
Porous Polymer Networks: Synthesis, Porosity, and Applications in Gas Storage/Separation. (2009). Chemistry of Materials. ACS Publications. Available at: [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Available at: [Link]
-
Extrinsically microporous polymer membranes derived from thermally cross-linked perfluorinated aryl-ether-free polymers for gas separation. (2025). PMC. NIH. Available at: [Link]
-
Advances in porous organic polymers: syntheses, structures, and diverse applications. (2022). Materials Advances. RSC Publishing. Available at: [Link]
-
Porous Organic Polymers Containing Active Metal Centers for Suzuki-Miyaura Heterocoupling Reactions. (2021). Polymers. MDPI. Available at: [Link]
-
Facile construction of butadiynylene based conjugated porous polymers by cost-effective Glaser coupling. Semantic Scholar. Available at: [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
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Application Notes and Protocols for 1,4-Bis(2-propynyloxy)benzene in Drug Delivery Systems
Introduction: Harnessing Click Chemistry for Advanced Drug Delivery
The quest for more precise and effective drug delivery systems is a cornerstone of modern pharmaceutical research. The ability to control the release kinetics, target specific tissues, and protect therapeutic payloads from degradation is paramount. 1,4-Bis(2-propynyloxy)benzene, a rigid aromatic molecule functionalized with two terminal alkyne groups, has emerged as a powerful building block in the synthesis of sophisticated drug delivery vehicles. Its primary utility lies in its role as a crosslinking agent in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction's high efficiency, specificity, and biocompatibility make it an invaluable tool for creating complex polymer architectures like hydrogels and nanoparticles for biomedical applications.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the fabrication of drug delivery systems. We will delve into the underlying chemistry, provide step-by-step protocols for the synthesis and characterization of hydrogels and nanoparticles, and discuss the critical aspects of biocompatibility.
The Chemistry of Crosslinking: The Power of CuAAC
The foundation of this compound's utility is the CuAAC reaction, which forms a stable triazole linkage between an alkyne and an azide.[1] By reacting this compound with polymers functionalized with multiple azide groups, a covalently crosslinked network is formed. This network can create hydrogels capable of encapsulating and controlling the release of therapeutic agents or form the core of stable nanoparticles. The properties of the resulting material, such as stiffness, swelling ratio, and degradation rate, can be precisely tuned by controlling the precursor polymer's molecular weight and concentration.
PART 1: Synthesis of Drug Delivery Systems
Section 1.1: Synthesis of Azide-Functionalized Polymers
To utilize this compound as a crosslinker, a corresponding azide-functionalized polymer is required. Poly(ethylene glycol) (PEG) is a common choice due to its biocompatibility and hydrophilicity.
Protocol 1: Synthesis of Azide-Terminated PEG (PEG-(N₃)₂)
This protocol describes the synthesis of a linear PEG with azide groups at both ends.
Materials:
-
Poly(ethylene glycol) diol (PEG-diol, various molecular weights)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Mesylation of PEG-diol:
-
Dissolve PEG-diol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (2.5 equivalents) dropwise.
-
Add methanesulfonyl chloride (2.2 equivalents) dropwise to the solution.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain PEG-dimesylate.
-
-
Azidation of PEG-dimesylate:
-
Dissolve the obtained PEG-dimesylate (1 equivalent) in anhydrous DMF.
-
Add sodium azide (5 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and stir overnight.
-
After cooling to room temperature, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Redissolve the product in a minimal amount of DCM and re-precipitate in cold diethyl ether to further purify.
-
Dry the final product, PEG-(N₃)₂, under vacuum.
-
Characterization: The successful synthesis of PEG-(N₃)₂ should be confirmed by FTIR (appearance of a strong azide peak around 2100 cm⁻¹) and ¹H NMR spectroscopy.
Section 1.2: Fabrication of a Click-Crosslinked Hydrogel
This protocol details the formation of a hydrogel using this compound and the synthesized azide-terminated PEG.
Materials:
-
This compound
-
Azide-terminated PEG (PEG-(N₃)₂)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Deionized (DI) Water or Phosphate-Buffered Saline (PBS)
-
(Optional) Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a Cu(I) stabilizing ligand
Protocol 2: Hydrogel Formation via CuAAC
-
Prepare Precursor Solutions:
-
Dissolve this compound in a minimal amount of a biocompatible solvent like DMSO, and then dilute with DI water or PBS to the desired final concentration.
-
Dissolve the azide-terminated PEG in a separate vial of DI water or PBS to a concentration that results in a 1:1 molar ratio of alkyne to azide groups.
-
-
Prepare Catalyst Solutions:
-
Prepare a stock solution of Copper(II) Sulfate (e.g., 100 mM in DI water).
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 500 mM in DI water).
-
(Optional) Prepare a stock solution of THPTA (e.g., 100 mM in DI water).
-
-
Initiate Gelation:
-
In a suitable mold or vial, combine the this compound solution and the azide-terminated PEG solution.
-
To initiate the crosslinking, add the Copper(II) Sulfate solution (and THPTA if used), followed immediately by the Sodium Ascorbate solution. The final copper concentration is typically in the low millimolar range.
-
Gently mix the solution to ensure homogeneity. Gelation should occur within minutes.
-
-
Gel Curing and Purification:
-
Allow the gel to cure at room temperature or 37°C for several hours.
-
Immerse the hydrogel in a large volume of DI water or PBS to remove unreacted components and the catalyst. Change the washing solution several times over 24-48 hours.
-
Experimental Workflow for Hydrogel Formation
Caption: Workflow for click-crosslinked hydrogel synthesis.
Section 1.3: Synthesis of Drug-Loaded Nanoparticles
This compound can also be used to create crosslinked nanoparticles for drug delivery. A common method is to first form micelles from amphiphilic block copolymers and then crosslink the core.
Protocol 3: Synthesis of Crosslinked Nanoparticles
This protocol outlines the synthesis of core-crosslinked nanoparticles from an azide-functionalized amphiphilic block copolymer.
Materials:
-
Azide-functionalized amphiphilic block copolymer (e.g., PEG-b-poly(propargyl acrylate-co-azidopropyl methacrylate))
-
This compound
-
Hydrophobic drug
-
Dialysis membrane (appropriate MWCO)
-
Catalyst system as in Protocol 2
Procedure:
-
Self-Assembly and Drug Loading:
-
Dissolve the amphiphilic block copolymer and the hydrophobic drug in a water-miscible organic solvent (e.g., DMF or THF).
-
Add this solution dropwise to a vigorously stirring aqueous solution. This will induce self-assembly into micelles with the drug encapsulated in the hydrophobic core.
-
-
Crosslinking:
-
To the micellar solution, add the this compound.
-
Add the CuAAC catalyst system as described in Protocol 2 to initiate crosslinking within the nanoparticle core.
-
Allow the reaction to proceed for several hours.
-
-
Purification:
-
Dialyze the nanoparticle solution against a large volume of DI water for 2-3 days to remove the organic solvent, unreacted crosslinker, catalyst, and unloaded drug.
-
Nanoparticle Formation and Crosslinking
Caption: Synthesis of core-crosslinked nanoparticles.
PART 2: Characterization of Drug Delivery Systems
Thorough characterization is essential to ensure the synthesized drug delivery systems meet the required specifications.
| Parameter | Hydrogels | Nanoparticles | Technique(s) |
| Morphology | Porous network structure | Spherical shape | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) |
| Size | N/A | Particle size and distribution | Dynamic Light Scattering (DLS), TEM |
| Swelling Behavior | Swelling ratio in different media | N/A | Gravimetric analysis |
| Mechanical Properties | Storage and loss moduli | N/A | Rheometry |
| Drug Loading | Drug loading content and efficiency | Drug loading content and efficiency | UV-Vis Spectroscopy, HPLC |
| Drug Release | In vitro release profile | In vitro release profile | UV-Vis Spectroscopy, HPLC |
Protocol 4: In Vitro Drug Release Study
-
Load the hydrogel or nanoparticles with a model drug.
-
Place a known amount of the drug-loaded system in a vial with a defined volume of release medium (e.g., PBS at pH 7.4).
-
Incubate at 37°C with gentle agitation.
-
At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative drug release as a function of time.
PART 3: Biocompatibility and Cytotoxicity
A critical aspect of any material intended for biomedical applications is its biocompatibility. While specific data for this compound-crosslinked materials is limited, studies on similar systems provide valuable insights. Hydrogels crosslinked via click chemistry have generally shown good biocompatibility.[2] For instance, injectable hydrogels formed through strain-promoted alkyne-azide cycloaddition have demonstrated minimal inflammatory response in vivo.[3] Similarly, chemically cross-linked gelatin hydrogels have been shown to be biocompatible for ophthalmic use.[4][5] The triazole linkage formed during the CuAAC reaction is generally considered to be stable and biocompatible.[2]
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of the synthesized materials.
Materials:
-
Synthesized hydrogel or nanoparticles
-
Cell line (e.g., L929 fibroblasts)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Extract Preparation:
-
Sterilize the hydrogel or nanoparticle samples.
-
Incubate the samples in cell culture medium at 37°C for 24-72 hours to create an extract.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Remove the old medium and replace it with different concentrations of the prepared extract. Include positive (e.g., cytotoxic compound) and negative (fresh medium) controls.
-
Incubate the cells for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the negative control.
-
Cytotoxicity Evaluation Workflow
Caption: Workflow for in vitro cytotoxicity assessment.
Conclusion and Future Perspectives
This compound is a versatile and valuable crosslinking agent for the development of advanced drug delivery systems. Its ability to participate in the highly efficient and biocompatible CuAAC click reaction allows for the precise fabrication of hydrogels and nanoparticles with tunable properties. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this molecule in creating novel and effective therapeutic solutions. Future research should focus on the in-depth in vivo evaluation of drug delivery systems synthesized with this compound to further validate their safety and efficacy for clinical translation.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Click-Crosslinked Injectable Gelatin Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. Biocompatibility of chemically cross-linked gelatin hydrogels for ophthalmic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 1,4-Bis(2-propynyloxy)benzene synthesis
Welcome to the technical support center for the synthesis of 1,4-Bis(2-propynyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this versatile dialkyne compound.
Introduction
The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1] This reaction involves the O-alkylation of hydroquinone with an appropriate propargyl halide, such as propargyl bromide, in the presence of a base. While the reaction appears straightforward, achieving high yields and purity can be challenging due to potential side reactions and the need for precise control of reaction conditions. This guide will address common issues and provide scientifically grounded solutions to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Bis-Alkylated Product
Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in the bis-propargylation of hydroquinone can stem from several factors, primarily incomplete reaction, and competing side reactions.
Causality and Solutions:
-
Incomplete Deprotonation: Hydroquinone has two phenolic hydroxyl groups that need to be deprotonated to form the bis-phenoxide for complete dialkylation. Insufficient base or a base that is not strong enough will lead to a mixture of unreacted hydroquinone, the mono-alkylated product, and the desired bis-alkylated product.
-
Optimization:
-
Base Stoichiometry: Ensure at least two equivalents of base are used for every equivalent of hydroquinone. It is often beneficial to use a slight excess (e.g., 2.2-2.5 equivalents) to drive the deprotonation to completion.
-
Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) will ensure complete deprotonation.[1] When using K₂CO₃, the reaction may require more forcing conditions (higher temperature or longer reaction time).
-
-
-
Suboptimal Reaction Temperature: The Williamson ether synthesis is temperature-dependent.
-
Optimization: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent. For instance, using acetone as a solvent, the reaction is often refluxed at around 60°C.[2] If the reaction is sluggish, a higher boiling point solvent like N,N-dimethylformamide (DMF) can be used to increase the reaction temperature.
-
-
Insufficient Reaction Time: The bis-alkylation may require a longer reaction time than a simple mono-alkylation.
-
Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (hydroquinone) and the mono-alkylated intermediate are key indicators of reaction completion. Reaction times can range from a few hours to overnight depending on the specific conditions.
-
Issue 2: Formation of a Significant Amount of Mono-Alkylated Byproduct
Question: I am observing a significant amount of the mono-propargylated hydroquinone in my final product mixture. How can I favor the formation of the bis-alkylated product?
Answer:
The formation of the mono-alkylated product, 4-(2-propynyloxy)phenol, is a common issue and arises from the stepwise nature of the alkylation.
Causality and Solutions:
-
Stoichiometry of the Alkylating Agent: Using an insufficient amount of propargyl bromide will naturally lead to incomplete alkylation.
-
Optimization: Use at least two equivalents of propargyl bromide for every equivalent of hydroquinone. A slight excess (e.g., 2.1-2.3 equivalents) is recommended to ensure complete conversion to the bis-alkylated product.
-
-
Rate of Addition of the Alkylating Agent: Adding the propargyl bromide too quickly can lead to localized high concentrations, which may not be ideal.
-
Optimization: While not always necessary, dropwise addition of the propargyl bromide solution to the reaction mixture containing the deprotonated hydroquinone can sometimes improve the product distribution.
-
-
Reaction Conditions: As mentioned previously, ensuring complete deprotonation of the hydroquinone with a suitable base and allowing for sufficient reaction time and temperature are crucial to drive the reaction towards the bis-alkylated product.
Issue 3: Presence of Impurities and Difficulty in Purification
Question: My crude product is difficult to purify, and I suspect the presence of side products. What are the likely impurities and what is the best purification strategy?
Answer:
Besides the mono-alkylated product, other impurities can arise from side reactions. Purification can be achieved through recrystallization or column chromatography.
Likely Impurities:
-
Unreacted Starting Materials: Hydroquinone and propargyl bromide.
-
Mono-alkylated Product: 4-(2-propynyloxy)phenol.
-
Elimination Products: Although less common with primary halides like propargyl bromide, elimination reactions can occur under strongly basic conditions and high temperatures, leading to allene formation.[3]
-
Polymerization Products: The terminal alkyne of the propargyl group can potentially undergo side reactions or polymerization under certain conditions, although this is less common in a typical Williamson ether synthesis.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid products.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems to try for this compound include:
-
Ethanol
-
Isopropanol
-
Hexane/Ethyl Acetate mixture
-
Toluene
-
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added and the hot solution filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals can then be collected by vacuum filtration.[4][5]
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A solvent system with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent ratio should be determined by TLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Williamson ether synthesis, which is a classic Sₙ2 reaction. The mechanism involves two main steps:
-
Deprotonation: A base removes the acidic protons from the two hydroxyl groups of hydroquinone to form a dianionic nucleophile, the bis-phenoxide.
-
Nucleophilic Substitution: The bis-phenoxide then attacks two molecules of propargyl bromide in a stepwise manner, displacing the bromide ions and forming the two ether linkages.
Caption: General reaction pathway for the synthesis of this compound.
Q2: What are the recommended reaction conditions for this synthesis?
A2: While optimization is often necessary, a good starting point for the synthesis is as follows:
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetone or DMF | Polar aprotic solvents that facilitate Sₙ2 reactions.[6] |
| Base | K₂CO₃ or NaH | K₂CO₃ is a milder, easier to handle base. NaH is stronger and ensures complete deprotonation. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents potential oxidation of the phenoxide intermediate. |
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (hydroquinone), the mono-alkylated intermediate, and the final bis-alkylated product. The product is typically less polar than the starting material and the intermediate. The spots can be visualized under a UV lamp.
Q4: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A4: While experimental conditions can cause slight variations, the expected NMR signals in CDCl₃ are:
-
¹H NMR:
-
Aromatic protons (Ar-H): ~6.9-7.0 ppm (singlet or a narrow multiplet)
-
Methylene protons (-O-CH₂-): ~4.6-4.7 ppm (doublet)
-
Acetylenic proton (-C≡C-H): ~2.5 ppm (triplet)
-
-
¹³C NMR:
-
Aromatic carbons (Ar-C-O): ~152-153 ppm
-
Aromatic carbons (Ar-C-H): ~115-116 ppm
-
Alkynyl carbon (-C≡CH): ~78-79 ppm
-
Alkynyl carbon (-C≡CH): ~75-76 ppm
-
Methylene carbon (-O-CH₂-): ~56-57 ppm
-
Significant deviations from these values or the presence of additional peaks may indicate impurities.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Materials:
-
Hydroquinone
-
Propargyl bromide (80% in toluene is commonly used)
-
Potassium carbonate (anhydrous) or Sodium Hydride (60% dispersion in mineral oil)
-
Acetone or N,N-dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hydroquinone (1.0 eq.), potassium carbonate (2.5 eq.), and acetone.
-
Stir the mixture and heat to reflux.
-
Slowly add propargyl bromide (2.2 eq.) to the refluxing mixture.
-
Continue to reflux the reaction mixture for 6-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete (disappearance of starting material and mono-alkylated intermediate), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
References
- 1H and 13C NMR Spectra of New Compounds. The Royal Society of Chemistry.
- Copies of 1H, 13C, 19F NMR spectra.
- Supplementary Inform
- Supporting Information for. The Royal Society of Chemistry.
- Williamson Ether Synthesis. Organic Chemistry Tutor.
- Troubleshooting guide for Williamson ether synthesis with secondary iodides. Benchchem.
- How can I increase the monosubstitution ratio in an O-alkylation of hydroquinone?.
- Williamson ether synthesis trouble, 2.0. Reddit.
- Copies of 1H, 13C, 19F NMR spectra.
- Williamson Ether Synthesis Practice Problems.
- A Convenient Method for the Synthesis of (prop-2-ynyloxy)
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Preparation of Synthesis of 1-(Prop-2-Ynyloxy)
- Isolation and Purification of Organic Compounds Recrystalliz
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)
- Purification by Recrystalliz
- Preparation of Synthesis of 1-(Prop-2-Ynyloxy) Benzene Under A New Multi-Site Phase-Transfer Catalyst Combined With Ultrasonication –A Kinetic Study. Semantic Scholar.
- Alkylation of hydroquinone.
- Org. Synth., Coll. Vol. 6, 590 (1988). Organic Syntheses Procedure.
- Strategies for the Preparation of Differentially Protected ortho-Prenyl
- A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.
- This compound. AiFChem.
- Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. PDF.
- Organic Chem: Recrystalliz
- Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. Benchchem.
- 1,4-bis(prop-2-yn-1-yloxy)benzene. Advanced ChemBlocks.
- This compound. ChemicalBook.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. scribd.com [scribd.com]
- 6. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1,4-Bis(2-propynyloxy)benzene by Column Chromatography
Welcome to the technical support center for the purification of 1,4-Bis(2-propynyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during column chromatography of this versatile diether alkyne. The methodologies and recommendations provided herein are grounded in established chromatographic principles and field-proven experience to ensure scientific integrity and successful purification outcomes.
Introduction
This compound is a key building block in organic synthesis, particularly in the construction of polymers and macrocycles via click chemistry.[1][2] Its purity is paramount for the success of subsequent reactions. Column chromatography is a standard method for its purification; however, its unique structure—an aromatic diether with terminal alkyne functionalities—can present specific challenges. This guide will address these potential issues directly.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of crude this compound in a question-and-answer format.
Question 1: My compound is not eluting from the column, or the recovery is very low. What are the possible causes and solutions?
Answer:
Several factors could contribute to poor or no elution of your compound.
-
Compound Decomposition on Silica Gel: The terminal alkynes in this compound can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or strong, irreversible binding.[3]
-
Solution: Before performing a large-scale column, test the stability of your compound on a small amount of silica gel. Spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any degradation has occurred. If decomposition is observed, consider deactivating the silica gel by treating it with a base like triethylamine. A common practice is to add 1-2% triethylamine to the eluent. Alternatively, using a different stationary phase like alumina (neutral or basic) or Florisil® could be beneficial.[3]
-
-
Inappropriate Solvent System: The chosen eluent may not be polar enough to move the compound down the column.
-
Solution: A systematic approach to selecting the right solvent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A good starting point for this compound is a hexane/ethyl acetate mixture. A similar compound has been reported to have an Rf value of 0.3 in a 1:1 (v/v) hexane-ethyl acetate system, which can be a useful reference. Aim for an Rf value of 0.2-0.4 for optimal separation on a column.
-
-
Sample Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation, which might be mistaken for low recovery in later fractions.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Question 2: I am observing peak tailing in my collected fractions. How can I improve the peak shape?
Answer:
Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Acidic Silanol Interactions: The free silanol groups on the surface of silica gel are acidic and can interact strongly with the ether oxygens in your compound, causing tailing.
-
Solution: As mentioned for compound decomposition, adding a small amount of a basic modifier like triethylamine or pyridine to your mobile phase can cap these active sites and improve peak symmetry.
-
-
Mobile Phase pH: If your compound is sensitive to pH, the acidity of the silica gel can be a problem.
-
Solution: Using a mobile phase with a controlled pH by adding buffers can sometimes help, although this is more common in reverse-phase chromatography. For silica gel, the addition of a base is usually sufficient.
-
-
Column Packing Issues: An improperly packed column with channels or cracks will lead to uneven flow and band broadening, resulting in tailing.
-
Solution: Ensure your column is packed uniformly. A well-packed column should have a homogenous bed of silica with a flat top surface.
-
Question 3: My purified this compound appears to have co-eluting impurities. How can I improve the separation?
Answer:
Achieving baseline separation is the primary goal of chromatography. If impurities are co-eluting with your product, consider the following:
-
Solvent System Optimization: The initial solvent system may not have the optimal selectivity for your mixture.
-
Solution: Experiment with different solvent systems. For non-polar compounds like this, you can try combinations of hexane with other solvents like dichloromethane or diethyl ether. A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can also be very effective in separating compounds with close Rf values.
-
-
Flash Chromatography vs. Gravity Chromatography: For difficult separations, flash chromatography, which uses pressure to force the solvent through the column, generally provides better resolution than traditional gravity chromatography due to a faster flow rate and less diffusion.[4]
-
Solution: If you are using gravity chromatography, switching to a flash chromatography setup can significantly improve your separation efficiency.
-
-
Sample Loading Technique: The way the sample is loaded onto the column can impact separation.
-
Solution: For optimal separation, the sample should be loaded as a narrow, concentrated band at the top of the column. This can be achieved by dissolving the crude product in a minimal amount of the initial mobile phase. If the compound has poor solubility in the eluent, dry loading is recommended.[5] This involves adsorbing the crude product onto a small amount of silica gel and then carefully adding the dry powder to the top of the packed column.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. Monitor the separation by TLC to find the optimal ratio that gives your product an Rf value between 0.2 and 0.4.
Q2: How do I prepare my crude sample for loading onto the column?
A2: If your crude product is an oil or solid that dissolves easily in the initial eluent, dissolve it in the minimum amount of solvent and carefully pipette it onto the top of the silica bed. If it has poor solubility, use the dry loading method described in the troubleshooting section.[5]
Q3: What are the common impurities I should expect from the synthesis of this compound?
A3: Common impurities can include unreacted hydroquinone, mono-alkynylated hydroquinone, and excess propargyl bromide or chloride. These impurities have different polarities and should be separable by column chromatography.
Q4: Can I use reverse-phase chromatography to purify this compound?
A4: While possible, normal-phase chromatography on silica gel is generally more common and cost-effective for this type of non-polar compound. Reverse-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, is typically better suited for polar compounds.
Experimental Protocols
Protocol 1: Stability Test on Silica Gel
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Let the plate sit at room temperature for 1-2 hours.
-
Develop the TLC plate using an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate).
-
Visualize the plate under UV light and with a potassium permanganate stain.
-
Check for the appearance of new spots, which would indicate decomposition.
Protocol 2: Column Chromatography Purification (Wet Loading)
-
Column Preparation: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with the chosen solvent system. Slowly add silica gel as a slurry in the eluent, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed. Add another layer of sand on top.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Loading: Carefully pipette the sample solution onto the top layer of sand.
-
Elution: Open the stopcock and begin collecting fractions. Apply gentle pressure to the top of the column if using flash chromatography.
-
Monitoring: Monitor the elution by collecting small fractions and analyzing them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard and effective for non-polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for fine-tuning of polarity for optimal separation. |
| Target Rf Value | 0.2 - 0.4 | Provides good separation from impurities with higher or lower Rf values. |
| Sample Load | 1-5% of silica gel weight | Prevents column overloading and ensures good resolution. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
-
The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Retrieved from [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chromedia. (n.d.). Troubleshooting LC, basics. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
Technical Support Center: Preventing Alkyne Homocoupling with 1,4-Bis(2-propynyloxy)benzene in CuAAC Reactions
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals using 1,4-Bis(2-propynyloxy)benzene in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Here, we address one of the most common and frustrating side reactions: alkyne homocoupling (Glaser coupling), providing in-depth troubleshooting advice, FAQs, and optimized protocols to ensure the success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments.
Q1: My CuAAC reaction with this compound has a low yield, and I'm observing a significant, less polar byproduct on my TLC plate. What is likely happening?
A: This is a classic sign of alkyne homocoupling, also known as Glaser coupling.[1][2][3] This side reaction involves the copper-catalyzed oxidative dimerization of your terminal alkyne, this compound, to form a symmetrical 1,3-diyne. This dimer consumes your starting material, reducing the yield of the desired triazole product, and introduces a purification challenge.[3] The homocoupled product is more nonpolar than the starting alkyne and will typically have a higher Rf value on a normal-phase TLC plate.
The primary catalyst for this unwanted reaction is the oxidation of the active Cu(I) catalyst to Cu(II) in the presence of oxygen.[3][4] While Cu(I) is essential for the CuAAC cycle, any Cu(II) formed can promote the Glaser pathway.
Q2: How can I definitively confirm that the byproduct is the Glaser-coupled dimer?
A: You can use a combination of analytical techniques to confirm the identity of the byproduct:
-
Thin-Layer Chromatography (TLC): As a preliminary check, the homocoupling product will be less polar than your starting alkyne and should appear as a new spot with a higher Rf.[3]
-
Mass Spectrometry (MS): This is the most direct method. The expected mass of the homocoupled dimer of this compound (C₁₂H₁₀O₂) will be double the mass of the starting material minus two protons (2 * M_alkyne - 2H).
-
Starting Material (C₁₂H₁₀O₂): M ≈ 186.21 g/mol
-
Homocoupled Dimer (C₂₄H₁₈O₄): M ≈ 370.40 g/mol
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling signal is the disappearance of the terminal alkyne proton (–C≡C–H ) from your starting material. In the dimer, this proton is absent. You will also observe changes in the integration and multiplicity of the methylene protons adjacent to the oxygen atoms.
-
¹³C NMR: You will see the appearance of two new quaternary carbon signals for the internal diyne (–C≡C–C≡C–) and the disappearance of the two terminal alkyne carbons from the starting material.
-
Q3: My reaction started as expected, but the solution turned blue/green and the reaction stalled. What went wrong?
A: A color change to blue or green is a clear visual indicator that the Cu(I) catalyst has been oxidized to Cu(II). The Cu(I) species required for the CuAAC catalytic cycle is colorless or pale yellow in solution, whereas Cu(II) complexes are typically blue or green. This oxidation is a major cause of reaction failure for two reasons:
-
Cu(II) is not catalytically active for the desired azide-alkyne cycloaddition.[1]
-
Cu(II) actively promotes the undesired Glaser homocoupling pathway.[5][6]
This situation typically arises from insufficient deoxygenation of the reaction mixture or an inadequate amount of reducing agent (like sodium ascorbate) to counteract dissolved oxygen.[4][7]
Q4: I've confirmed homocoupling is the issue. What are the most critical parameters to address for my next experiment?
A: To suppress homocoupling, you must rigorously control the oxidation state of the copper catalyst. Focus on these four areas:
-
Aggressive Deoxygenation: Oxygen is the primary culprit in oxidizing Cu(I) to Cu(II).[4] Before adding any copper source, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Sufficient Reducing Agent: Use a fresh, high-quality reducing agent like sodium ascorbate. It is essential for reducing any in-situ generated Cu(II) back to the active Cu(I) state.[8][9] An excess is often required.
-
Use of a Stabilizing Ligand: A copper-stabilizing ligand is crucial. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) chelate the Cu(I) ion, protecting it from oxidation and disproportionation, while also accelerating the CuAAC reaction rate.[7][10] This increased rate helps the desired reaction outcompete the slower homocoupling pathway.
-
Correct Order of Reagent Addition: The order in which you add reagents matters significantly. Always pre-mix the copper source (e.g., CuSO₄) with the ligand before adding it to the alkyne/azide solution. The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[8][10] This ensures the ligand can complex with the copper before reduction, preventing the precipitation of copper oxides.
Frequently Asked Questions (FAQs)
This section delves into the fundamental principles behind preventing alkyne homocoupling.
Q1: What is the mechanism of Glaser homocoupling, and why does it compete with the CuAAC reaction?
A: The Glaser coupling is an oxidative homocoupling of terminal alkynes. The mechanism begins with the formation of a copper(I) acetylide complex from the terminal alkyne.[5] In the presence of an oxidant (typically O₂), two of these copper acetylide units undergo an oxidative step, coupling the alkyne fragments to form the 1,3-diyne and releasing the copper, which is re-oxidized to regenerate the active species.[5]
CuAAC and Glaser coupling are competing pathways originating from the same copper(I) acetylide intermediate. The key differentiator is the subsequent reaction partner. In CuAAC, this intermediate reacts with an azide. In Glaser coupling, it reacts with another copper(I) acetylide molecule under oxidative conditions. Your goal is to create conditions that overwhelmingly favor the reaction with the azide.
Caption: Competing CuAAC and Glaser coupling pathways.
Q2: What is the precise role of the reducing agent, and how much should I use?
A: The reducing agent, most commonly sodium ascorbate, serves two critical functions:
-
In-situ Generation of Cu(I): Most CuAAC protocols start with a stable, soluble Cu(II) salt like copper(II) sulfate (CuSO₄). Sodium ascorbate reduces the Cu(II) to the catalytically active Cu(I) species directly in the reaction mixture.[7]
-
Maintaining the Cu(I) State: It acts as an oxygen scavenger, constantly reducing any Cu(II) that forms due to oxidation by residual oxygen back to Cu(I).[4][9] This prevents the accumulation of Cu(II) that would otherwise promote Glaser coupling.
A common mistake is using a stoichiometric amount of reducing agent. A significant excess is often necessary to counteract all dissolved oxygen and maintain a reductive environment throughout the reaction.
| Reagent | Recommended Concentration/Ratio | Purpose |
| Copper(II) Sulfate | 1-5 mol% (relative to limiting reagent) | Catalyst Precursor |
| Stabilizing Ligand | 1-5 equivalents per copper atom | Stabilize Cu(I), accelerate CuAAC |
| Sodium Ascorbate | 5-10 equivalents per copper atom | Reduce Cu(II) to Cu(I), scavenge O₂ |
Q3: How do I select the best ligand to minimize homocoupling?
A: The ideal ligand for suppressing homocoupling accomplishes two things: it strongly stabilizes the Cu(I) oxidation state and accelerates the rate of the desired CuAAC reaction.
-
Tris-triazole Ligands (TBTA, THPTA): These are the most common and effective ligands. They are tripodal, meaning they have three arms that coordinate to the copper ion, forming a stable complex.[11] This coordination sphere protects the copper from oxidation.[12] By accelerating the CuAAC reaction, they ensure the copper acetylide intermediate reacts with the azide much faster than it can dimerize.[11]
-
Steric Hindrance: Some studies suggest that ligands with greater steric bulk can further disfavor the bimolecular homocoupling reaction.[13][14] For most applications involving small molecules like this compound, THPTA (for aqueous or mixed systems) or TBTA (for organic solvents) are excellent starting points.
Q4: Can you provide a workflow for the optimal experimental setup?
A: A disciplined experimental setup is your best defense against side reactions. Follow this workflow to minimize oxygen exposure and ensure proper complex formation.
Caption: Recommended workflow for setting up the CuAAC reaction.
Q5: How do solvent, concentration, and temperature influence homocoupling?
A:
-
Solvent: The ideal solvent should fully dissolve your alkyne, azide, and the catalyst complex. Poor solubility can slow down the desired reaction, giving the side reaction more time to occur. For this compound, which is relatively nonpolar, solvent systems like THF, DMF, DMSO, or mixtures with water (e.g., t-BuOH/H₂O) are common.
-
Concentration: Running the reaction at higher concentrations can sometimes favor the desired bimolecular CuAAC reaction over the homocoupling pathway. However, this must be balanced with solubility limits.
-
Temperature: CuAAC reactions are typically run at room temperature. Increasing the temperature can accelerate both the desired reaction and the undesired homocoupling. More importantly, higher temperatures decrease the solubility of gases like oxygen in the solvent, but can also accelerate catalyst degradation if not properly managed. For difficult reactions, gentle heating (40-50 °C) can be beneficial, but only after ensuring the system is rigorously deoxygenated.
Optimized Experimental Protocol
Protocol: Minimizing Homocoupling in the CuAAC Reaction of this compound
This protocol incorporates the best practices discussed above.
Materials:
-
This compound (Alkyne)
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
Solvent (e.g., 1:1 mixture of tert-Butanol and degassed water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare Solutions:
-
Alkyne/Azide Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and your azide partner (1.05 eq) in the chosen solvent (e.g., 1:1 t-BuOH/H₂O).
-
Degassing: Seal the flask with a septum and sparge the solution with Argon or Nitrogen gas for 30 minutes to remove all dissolved oxygen.
-
-
Prepare Catalyst Premix:
-
In a separate small vial, dissolve CuSO₄·5H₂O (0.02 eq, 2 mol%) and THPTA (0.10 eq, 10 mol%, 5 eq relative to Cu) in a small amount of degassed water. The solution should be a light blue color.
-
-
Prepare Reducing Agent:
-
In another vial, dissolve sodium ascorbate (0.20 eq, 20 mol%, 10 eq relative to Cu) in a small amount of degassed water. Prepare this solution immediately before use.
-
-
Reaction Assembly:
-
While maintaining a positive inert gas atmosphere over the alkyne/azide solution, use a syringe to add the Catalyst Premix (from step 2).
-
Immediately after, use a clean syringe to add the freshly prepared Sodium Ascorbate solution (from step 3). The solution should turn a pale yellow or colorless hue.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature under a positive inert gas pressure.
-
Monitor the reaction progress by TLC or LC-MS until the starting alkyne is consumed.
-
-
Workup:
-
Once the reaction is complete, quench by opening it to the air. If needed, add a small amount of aqueous ammonia solution to complex the copper and facilitate its removal during extraction. Proceed with standard aqueous workup and purification by column chromatography.
-
By following this structured approach, you can significantly shift the reaction equilibrium in favor of the desired CuAAC product, minimizing the formation of the Glaser homocoupling byproduct and ensuring higher yields and purity.
References
- Alfa Chemistry. (n.d.). Glaser Coupling.
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]
-
Myles, A. J., & Bräse, S. (2017). Development of optimized conditions for Glaser-Hay bioconjugations. MethodsX, 4, 348-357. Available from: [Link]
-
Zhang, K., Johnson, J. A., & Koberstein, J. T. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ACS Macro Letters, 6(3), 324-329. Available from: [Link]
-
Díaz, D. D., Punna, S., Holzer, P., McPherson, A. K., Sharpless, K. B., & Fokin, V. V. (2002). Peptide Conjugation via CuAAC 'Click' Chemistry. Journal of Polymer Science Part A: Polymer Chemistry, 47(15), 3795-3802. Available from: [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. Available from: [Link]
- ResearchGate. (n.d.). Optimized CuAAC reaction set-up.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in "1-Ethynyl-4-dodecyloxybenzene" Click Chemistry. BenchChem.
-
Díez-González, S., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2035-2046. Available from: [Link]
-
Díez-González, S., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Available from: [Link]
-
van Steenis, D. J. V. C., et al. (2009). Glaser coupling of polymers: side-reaction in huisgens "Click" coupling reaction and opportunity for polymers with focal diacetylene units in combination with ATRP. Journal of Polymer Science, Part A: Polymer Chemistry, 47(15), 3795-3802. Available from: [Link]
-
Zhang, K., Johnson, J. A., & Koberstein, J. T. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. Available from: [Link]
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- BenchChem. (2025). Technical Support Center: Preventing Homocoupling of "1-Ethynyl-4-dodecyloxybenzene" in CuAAC Reactions. BenchChem.
- BenchChem. (2025). Troubleshooting low yields in azide-alkyne cycloaddition reactions. BenchChem.
-
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Available from: [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2017). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. ACS Central Science, 3(9), 968-974. Available from: [Link]
- Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
-
Song, Y., et al. (2014). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Chemistry – An Asian Journal, 9(7), 1843-1849. Available from: [Link]
- ResearchGate. (2025). Activating Azides and Alkynes for the Click Reaction with [Cu(aNHC)2I] or [Cu(aNHC)2]+ (aNHC = Triazole-Derived Abnormal Carbenes): Structural Characterization and Catalytic Properties.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
-
Chen, Y., & Xian, M. (2013). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 18(9), 11057-11066. Available from: [Link]
-
Wang, D., & Li, L. (2017). Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. Bioconjugate Chemistry, 28(9), 2302-2309. Available from: [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. Available from: [Link]
-
Kumar, A., et al. (2022). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Chemical Biology, 3(8), 940-957. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.tue.nl [research.tue.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
improving solubility of 1,4-Bis(2-propynyloxy)benzene for reactions
Technical Support Center: 1,4-Bis(2-propynyloxy)benzene
Welcome to the technical support guide for this compound (CAS 34596-36-6). This document is designed for researchers, chemists, and drug development professionals to provide practical solutions and in-depth insights into overcoming solubility challenges with this versatile dialkyne building block.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications?
A1: this compound is a solid organic compound featuring a central benzene ring functionalized with two propargyl ether groups.[1] Its structure, with two terminal alkynes, makes it a valuable cross-linking agent and monomer in polymer chemistry and materials science. It is most frequently used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to synthesize polymers, dendrimers, and complex molecular architectures.[2][3]
Physical Properties:
-
Appearance: White to light yellow crystalline powder[1]
-
Molecular Formula: C₁₂H₁₀O₂
-
Molecular Weight: 186.21 g/mol [1]
Q2: My this compound is not dissolving. What are the first steps I should take?
A2: Poor solubility is a common hurdle. A systematic approach is best.[4]
-
Verify Solvent Choice: The fundamental principle of "like dissolves like" applies.[4] this compound is a relatively nonpolar, aromatic compound. It exhibits poor solubility in water but is generally soluble in many common organic solvents.[1] Ensure you are using an appropriate solvent (see Table 1).
-
Increase Temperature: Gently warming the solvent while stirring can significantly increase both the solubility and the rate of dissolution for many solids.[4] However, be cautious of your reaction's temperature limits and the solvent's boiling point.
-
Reduce Particle Size: Grinding the crystalline solid into a fine powder increases the surface area available for solvation, which can speed up dissolution, though it won't change the ultimate solubility limit.[4]
-
Use Sonication: Immersing the vessel in an ultrasonic bath can break apart agglomerates and accelerate the dissolution process through cavitation.[4]
Q3: Which solvents are recommended for reactions with this compound, particularly for click chemistry?
A3: The choice of solvent is critical and depends on the solubility of all reaction components (e.g., your azide partner). For CuAAC reactions, polar aprotic solvents are highly effective and commonly used.[2][5]
| Solvent | Class | Typical Use Case & Rationale |
| DMF | Polar Aprotic | Excellent choice. Often cited as one of the best solvents for click reactions due to its high polarity and ability to dissolve a wide range of organic molecules.[2][5] |
| DMSO | Polar Aprotic | Excellent choice. Similar to DMF, it is a strong solvent for many organic compounds and is well-suited for click chemistry.[2][5] |
| THF | Polar Aprotic | Good choice. Widely used, but may be less effective than DMF or DMSO for highly polar reaction partners.[2][5] |
| Acetonitrile | Polar Aprotic | Good choice. A common solvent for click reactions.[2][5] |
| DCM / Chloroform | Chlorinated | Viable option. Good for dissolving nonpolar substrates, but ensure compatibility with your reaction conditions.[2] |
| Toluene | Nonpolar Aprotic | Can be used, especially for thermal (non-catalyzed) cycloadditions, but solubility may be more limited.[2] |
| t-BuOH / H₂O mixtures | Protic | Often used in bioconjugation. The ratio can be adjusted to improve the solubility of organic substrates like this compound.[2] |
Q4: Can I use a co-solvent system? How do I choose one?
A4: Yes, a co-solvent system is an excellent strategy when a single solvent is insufficient. This is common when your reactants have mismatched polarities (e.g., a nonpolar alkyne and a polar azide). The goal is to create a mixture in which both components are soluble. A common approach for click chemistry is to dissolve the this compound in a minimal amount of a strong organic solvent like DMF or DMSO, and then dilute this into a second solvent (e.g., water or a buffer) that contains the other reactant.[6]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
Scenario 1: The reagent dissolves initially but precipitates out during the reaction.
-
Underlying Cause: This often happens when the reaction temperature is lowered after initial dissolution, or when a change in the solution composition (e.g., addition of another reagent in a different solvent) reduces the overall solvating power of the mixture.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for mid-reaction precipitation.
Scenario 2: The reaction is sluggish or incomplete, and I suspect poor solubility is the cause.
-
Underlying Cause: Even if the reagent appears visually dissolved, it might be at a concentration too low for an efficient reaction rate. The reaction rate is dependent on the concentration of the reactants in the solution phase.
-
Recommended Solutions:
-
Increase Solvent Volume: The simplest approach is to increase the total amount of solvent to ensure the concentration is well below the saturation point. However, this may not be practical for reactions requiring high concentrations.
-
Switch to a Stronger Solvent: Consult the solvent table (Table 1). If you are using THF, for example, switching to DMF or DMSO could significantly improve solubility and, consequently, the reaction rate.
-
Increase Temperature: Running the reaction at a higher temperature (e.g., 50-80 °C), provided all reagents are stable, can enhance both solubility and reaction kinetics.
-
Consider Phase-Transfer Catalysis: If your reaction involves two immiscible phases (e.g., an organic phase with the alkyne and an aqueous phase with a salt), a phase-transfer catalyst can shuttle one reactant across the phase boundary to allow the reaction to proceed.[4]
-
Part 3: Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening for Optimal Solubility
This protocol helps you empirically determine the best solvent for your reaction system.
Objective: To identify the solvent or co-solvent system that provides the highest solubility for this compound at the desired reaction temperature.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., DMF, DMSO, THF, Acetonitrile, Toluene, DCM)
-
Small vials (e.g., 1-dram vials) with caps
-
Magnetic stir plate and small stir bars
-
Heating block or oil bath
Procedure:
-
Preparation: Add a pre-weighed amount of this compound to several separate vials (e.g., 10 mg per vial).
-
Solvent Addition: To each vial, add a measured volume of a different candidate solvent (e.g., 0.2 mL). This creates an initial high concentration (e.g., 50 mg/mL).
-
Room Temperature Test: Stir all vials at room temperature for 15 minutes. Record your observations:
-
Fully Dissolved
-
Partially Dissolved
-
Insoluble
-
-
Elevated Temperature Test: For any vials where the compound was not fully dissolved, transfer them to a heating block set to your intended reaction temperature (e.g., 60 °C). Stir for another 15 minutes. Record observations again.
-
Incremental Addition: For vials where the solid is still not fully dissolved, add the same solvent in measured increments (e.g., 0.1 mL at a time), stirring for 5 minutes after each addition, until full dissolution is achieved.
-
Analysis: Calculate the approximate solubility (in mg/mL) for each solvent at both room temperature and the elevated temperature. The best solvent will be the one that dissolves the compound at the highest concentration with the least amount of solvent.
Workflow Diagram: Solvent Selection Process
Caption: Logical workflow for selecting an optimal solvent system.
Part 4: References
-
ResearchGate. Best solvent for azide alkyne cycloaddition?. Available from: [Link]
-
PubChem. 1,4-Bis(prop-2-en-1-yloxy)benzene. Available from: [Link]
-
Beilstein Journals. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Available from: [Link]
-
RSC Publishing. Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles. Available from: [Link]
-
Books. Tactics to Improve Solubility. Available from: [Link]
-
Labinsights. A Comprehensive Guide to Click Chemistry Reaction. Available from: [Link]
-
Reddit. How to tackle compound solubility issue. Available from: [Link]
-
Chemsrc. Benzene,1,4-bis(2-propen-1-yloxy)- (CAS#:37592-20-4). Available from: [Link]
-
ResearchGate. How can we resolve solubility of insoluble organic synthetic compounds?. Available from: [Link]
-
Solubility of Things. Aromatic Compounds. Available from: [Link]
-
Semantic Scholar. Enhancement of the solubilities of polycyclic aromatic hydrocarbons by weak hydrogen bonds with water. Available from: [Link]
-
Benzene Co., Ltd. Solvent. Available from: [Link]
-
ScienceDaily. Toward overcoming solubility issues in organic chemistry. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]
-
Cheméo. Chemical Properties of (2-Propynyloxy)benzene (CAS 13045-88-0). Available from: [Link]
-
ResearchGate. Table 2 Solubility of selected aromatic compounds in water at 25 °C. Available from: [Link]
-
Journal of the American Chemical Society. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Available from: [Link]
-
Solubility of Things. Benzene. Available from: [Link]
Sources
- 1. CAS 34596-36-6: Benzene, 1,4-bis(2-propynyloxy)- [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. labinsights.nl [labinsights.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 6. reddit.com [reddit.com]
Technical Support Center: Copper Catalyst Removal from 1,4-Bis(2-propynyloxy)benzene Reactions
Welcome to the technical support center for post-reaction purification. This guide provides in-depth troubleshooting and procedural information for the effective removal of residual copper catalysts from reactions involving 1,4-Bis(2-propynyloxy)benzene, a common substrate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the copper catalyst after my reaction?
Residual copper can be highly problematic for several reasons. First, copper ions are cytotoxic, which is a major concern for downstream biological applications and drug development.[1] Second, leftover catalyst can interfere with subsequent analytical procedures, such as fluorescence-based assays, or catalyze unwanted side reactions in further synthetic steps.[1] Finally, for applications in materials science and electronics, residual metal impurities can compromise the performance and stability of the final product.
Q2: What are the primary methods for removing copper from my reaction mixture?
The most common and effective strategies rely on exploiting the coordination chemistry of copper:
-
Aqueous Washes (Chelation): Using aqueous solutions of chelating agents like EDTA, ammonia, or ammonium chloride to form water-soluble copper complexes that can be easily extracted from an organic product layer.[2]
-
Solid-Phase Scavenging: Employing functionalized solid supports (e.g., silica or polymer resins) that selectively bind to copper. The copper-bound scavenger is then simply removed by filtration.[1][3][4]
-
Precipitation & Filtration: Inducing the precipitation of insoluble copper salts or complexes, which are then removed by filtration through a pad of celite or a membrane filter.
Q3: How do I select the best copper removal method for my specific product?
The optimal method depends on your product's properties and the required level of purity. The decision-making process can be visualized as follows:
Caption: Decision tree for selecting a copper removal method.
For sensitive biomolecules, methods that avoid harsh conditions or organic solvents, such as dialysis against an EDTA buffer, are preferred.[5][6] For robust organic-soluble small molecules, aqueous washes are often sufficient and cost-effective, while solid-phase scavengers provide the highest level of purity.[1][3]
Detailed Methodologies & Protocols
Protocol 1: Aqueous Wash with EDTA
This is the most common method for organic-soluble products. EDTA forms a highly stable, water-soluble complex with Cu(II), effectively pulling it from the organic phase.
Causality: The reaction mixture typically contains a mix of Cu(I) and Cu(II). Upon exposure to air during workup, most Cu(I) is oxidized to Cu(II). EDTA (ethylenediaminetriacetic acid) is a powerful hexadentate chelator for divalent cations like Cu(II). The formation constant of the [Cu(EDTA)]²⁻ complex is very high, making the sequestration process highly favorable and efficient.
Step-by-Step Protocol:
-
Dilution: Once the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Wash: Transfer the diluted mixture to a separatory funnel and wash with an equal volume of a 0.1 M aqueous solution of EDTA (disodium salt).
-
Agitation & Separation: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. The aqueous layer may turn blue or green, indicating the formation of the copper-EDTA complex. Drain the aqueous layer.
-
Repeat: Repeat the wash (Step 3) one or two more times, or until the aqueous layer is colorless.[7]
-
Final Washes: Wash the organic layer with water, followed by a saturated brine solution to remove residual EDTA and water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Solid-Phase Scavenging
This method is ideal for achieving very low levels of copper contamination (<10 ppm) and is useful for products that are sensitive to aqueous workups or form emulsions.
Causality: Scavenger resins are functionalized with ligands that have a high affinity for copper, such as thiourea, diamines, or triaminetetraacetate (the silica-bound version of EDTA).[3][8] The product solution is stirred with the resin, and the copper is selectively bound to the solid support, which is then easily filtered off.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. Metal Scavengers [sigmaaldrich.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
Technical Support Center: Purifying 1,4-Bis(2-propynyloxy)benzene via Recrystallization
Welcome to the technical support resource for the purification of 1,4-Bis(2-propynyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Understanding the Molecule: this compound
This compound is an organic compound featuring a central benzene ring with two propargyl ether groups in a para configuration.[1] Its structure, with aromatic and alkyne functionalities, influences its solubility and crystallization behavior. The ether linkages increase its solubility in many organic solvents.[1] Successful purification via recrystallization hinges on exploiting solubility differences between this target compound and any impurities present from its synthesis.[2][3]
Core Experimental Protocol: Recrystallization of this compound
This protocol is a self-validating system designed for optimal purity and yield.
Step 1: Solvent Selection
The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For a compound like this compound, a good starting point is a moderately polar solvent.
Recommended Solvents:
-
Primary: Ethanol, Isopropanol
-
Secondary (for solvent pairs): Toluene, Hexanes, Water
Solvent Screening Protocol:
-
Place ~20-30 mg of crude this compound into a small test tube.
-
Add the chosen solvent dropwise at room temperature until the solid just dissolves. Observe the solubility.
-
If the solid is highly soluble at room temperature, the solvent is not suitable for single-solvent recrystallization.
-
If the solid is sparingly soluble, heat the test tube gently in a warm water bath.
-
A suitable solvent will dissolve the compound completely upon heating.
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent choice.
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with stirring. Add solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.[2][3] Causality: Using the minimum amount of hot solvent is crucial for achieving a saturated solution, which is necessary for maximizing crystal yield upon cooling.[3]
Step 3: Decolorization (if necessary)
If the solution is colored due to impurities, add a small amount of activated charcoal. Boil for a few minutes. Caution: Adding too much charcoal can adsorb your product, reducing the yield.[4]
Step 4: Hot Filtration (if necessary)
If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[5]
Step 5: Crystallization
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[6] Causality: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[3][6] Rapid cooling can trap impurities.[4][6]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
Step 6: Crystal Collection and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[2] Causality: Using ice-cold solvent minimizes the redissolving of your purified crystals during the wash.[2]
Step 7: Drying
Dry the crystals in a vacuum oven or air-dry them until the solvent has completely evaporated.
Visualizing the Workflow
Caption: Recrystallization workflow for this compound.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| No crystals form upon cooling | 1. Too much solvent was used. [4][7] 2. The solution is supersaturated. [2][7] | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again. [4] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. [2][4][7] |
| "Oiling out" occurs (product separates as a liquid) | The melting point of the compound is lower than the boiling point of the solvent. [4] This can also be caused by significant impurities.[7] | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. 3. Allow the solution to cool even more slowly. [7] |
| Low yield of crystals | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. [2][4] 2. Premature crystallization during hot filtration. 3. The crystals were washed with solvent that was not cold enough. [2] | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated. 3. Always use ice-cold solvent for washing. [2] |
| Crystals form too quickly | The solution was cooled too rapidly. [4][6] | Reheat the solution to redissolve the crystals, add a small amount of extra solvent, and allow it to cool more slowly. [4] This can be achieved by placing the flask in a beaker of warm water and allowing both to cool together.[5] |
Troubleshooting Decision Tree
Sources
- 1. CAS 34596-36-6: Benzene, 1,4-bis(2-propynyloxy)- [cymitquimica.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Troubleshooting the Synthesis of 1,4-Bis(2-propynyloxy)benzene
Introduction
The synthesis of 1,4-Bis(2-propynyloxy)benzene is a cornerstone for researchers developing novel materials and therapeutics, particularly in the realm of click chemistry and polymer science. This molecule, featuring two terminal alkyne functionalities, serves as a versatile building block. The most common synthetic route is a Williamson ether synthesis, reacting hydroquinone with propargyl bromide under basic conditions. While seemingly straightforward, this reaction is often plagued by the formation of various byproducts that can complicate purification and impact the quality of downstream applications.
This technical support guide provides a comprehensive resource for identifying and characterizing these byproducts. Structured in a question-and-answer format, it directly addresses common issues encountered during the synthesis and purification of this compound, offering practical advice and detailed analytical guidance to researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
Q1: My reaction to synthesize this compound is complete, but my NMR spectrum shows more than just the desired product. What are the likely byproducts?
A1: The Williamson ether synthesis of this compound from hydroquinone and propargyl bromide can lead to several byproducts. The most common impurities are the mono-substituted intermediate, C-alkylated products, and unreacted starting materials. In some cases, oligomeric or polymeric materials may also form.
-
Mono-substituted Product: 4-(2-propynyloxy)phenol is the most common byproduct, arising from incomplete reaction.[1]
-
C-Alkylated Products: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. This can lead to the formation of C-propargylated hydroquinone derivatives.
-
Unreacted Starting Materials: Residual hydroquinone and propargyl bromide may be present if the reaction has not gone to completion or if the stoichiometry was not optimal.
-
Oligomerization/Polymerization: Under basic conditions and/or elevated temperatures, the terminal alkynes of the product and intermediates can undergo side reactions, leading to the formation of oligomers or polymers.[2]
Q2: I see a set of aromatic signals in my ¹H NMR that doesn't correspond to my product or starting material. How can I identify the mono-substituted byproduct, 4-(2-propynyloxy)phenol?
A2: The mono-substituted byproduct, 4-(2-propynyloxy)phenol, will have a distinct NMR signature due to its asymmetrical nature and the presence of a phenolic hydroxyl group.
Expected ¹H NMR Signals for 4-(2-propynyloxy)phenol:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | d | 2H | Aromatic protons ortho to -OH |
| ~6.9 | d | 2H | Aromatic protons ortho to -O-propargyl |
| ~4.6 | d | 2H | -O-CH₂ -C≡CH |
| ~2.5 | t | 1H | -O-CH₂-C≡CH |
| ~5.0-6.0 | br s | 1H | Ar-OH |
Expected ¹³C NMR Signals for 4-(2-propynyloxy)phenol:
| Chemical Shift (ppm) | Assignment |
| ~152 | C -OH |
| ~151 | C -O-propargyl |
| ~116 | Aromatic C H ortho to -OH |
| ~115 | Aromatic C H ortho to -O-propargyl |
| ~78 | -O-CH₂-C ≡CH |
| ~76 | -O-CH₂-C≡C H |
| ~56 | -O-C H₂-C≡CH |
Troubleshooting Tip: The broad singlet corresponding to the phenolic proton is a key indicator. Its chemical shift can vary depending on the solvent and concentration. To confirm its presence, you can perform a D₂O exchange experiment, where the phenolic proton signal will disappear.
Q3: My mass spectrum shows a peak that I cannot identify. What are the expected mass-to-charge ratios for the common byproducts?
A3: Mass spectrometry is a powerful tool for identifying byproducts. Here are the expected molecular ion peaks for the key species in your reaction mixture:
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| This compound | C₁₂H₁₀O₂ | 187.07 |
| 4-(2-propynyloxy)phenol | C₉H₈O₂ | 149.06 |
| Hydroquinone | C₆H₆O₂ | 111.04 |
| Propargyl Bromide | C₃H₃Br | 118.94 / 120.94 (isotope pattern) |
Fragmentation Patterns:
-
Phenols: Often show a characteristic loss of a CO molecule (28 Da) from the molecular ion.[3]
-
Propargyl Ethers: May show fragmentation at the ether linkage.
Q4: I suspect I have C-alkylated byproducts. What would their analytical signatures look like?
A4: C-alkylation of hydroquinone with propargyl bromide would result in byproducts where the propargyl group is attached directly to the benzene ring. This significantly alters the NMR and MS spectra.
Predicted ¹H NMR Characteristics of a C-alkylated Hydroquinone:
-
Aromatic Region: The symmetry of the hydroquinone ring will be broken, leading to more complex splitting patterns and potentially three or four distinct aromatic proton signals.
-
Aliphatic Region: A new set of signals for the propargyl group attached to a carbon atom will appear. The benzylic -CH₂- group will likely be in the range of 2.5-3.5 ppm.
Predicted ¹³C NMR Characteristics of a C-alkylated Hydroquinone:
-
Aromatic Region: More than the two signals expected for hydroquinone will be present. The carbon atom attached to the propargyl group will be a quaternary carbon and may be difficult to observe.
-
Aliphatic Region: Signals corresponding to the propargyl group carbons will be present.
Mass Spectrometry: The C-alkylated product would have the same molecular weight as the mono-O-alkylated product (for a single substitution), making them isomers. However, their fragmentation patterns in MS/MS experiments would likely differ.
Q5: My crude product is a sticky, insoluble material. What could be the cause?
A5: The formation of a tacky or insoluble material is often indicative of oligomerization or polymerization of the propargyl groups. The terminal alkyne proton is weakly acidic and can be deprotonated by a strong base, especially at elevated temperatures. This can initiate a cascade of reactions leading to complex mixtures of higher molecular weight species.[4]
Troubleshooting & Prevention:
-
Temperature Control: Maintain a moderate reaction temperature. Williamson ether syntheses are often run at or slightly above room temperature.[5]
-
Base Selection: Use a base that is strong enough to deprotonate the phenol but not excessively strong to deprotonate the terminal alkyne. Potassium carbonate is a common and effective choice.[6]
-
Reaction Time: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize side reactions.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to polymer formation.
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Phenolic Protons
-
Acquire a standard ¹H NMR spectrum of your sample in a protic solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a few drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for 30 seconds.
-
Re-acquire the ¹H NMR spectrum.
-
The signal corresponding to the phenolic -OH proton will either disappear or significantly decrease in intensity due to the exchange with deuterium.
Protocol 2: Purification of this compound from Mono-substituted Byproduct
-
Column Chromatography: This is the most effective method for separating the desired di-substituted product from the more polar mono-substituted byproduct and unreacted hydroquinone.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The less polar di-substituted product will elute first.
-
-
Recrystallization: If the crude product is a solid and contains a significant amount of the desired product, recrystallization can be an effective purification method.
-
Solvent System: A mixture of ethanol and water or dichloromethane and hexanes can be effective.
-
Visualization of the Synthetic Pathway and Byproduct Formation
Caption: Synthetic pathway and potential byproduct formation in the synthesis of this compound.
References
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ACS Publications. (2014). Computational Study on Cycloisomerization/Oxidative Dimerization of Aryl Propargyl Ethers Catalyzed by Gold Nanoclusters: Mechanism and Selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR experimental chemical shifts for groups bonded to hydroquinone skeleton. Retrieved from [Link]
-
ACS Publications. (2021). Propargylation of CoQ0 through the Redox Chain Reaction. Retrieved from [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]
-
BMRB. (n.d.). bmse000293 Hydroquinone. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from [Link]
-
PMC. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. Retrieved from [Link]
-
PMC. (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Retrieved from [Link]
-
PMC. (2022). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002434). Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
PubMed. (n.d.). A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Characterization of a Novel Hydroquinone Sulfonate-Based Redox Active Ionic Liquid. Retrieved from [Link]
-
ACS Publications. (2025). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. Retrieved from [Link]
-
Reddit. (2020). Williamson ether mono-alkylation of 1,8-octanediol with propargyl bromide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of a Novel Hydroquinone Sulfonate-Based Redox Active Ionic Liquid. Retrieved from [Link]
-
Natural Product Reports. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
-
ACS Publications. (n.d.). Asymmetric Polymerization and Oligomerization of 3-Phenylpropanal with Grignard Reagent−(−)-Sparteine Complexes with Termination by Tishchenko Reaction. Retrieved from [Link]
-
SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
Purdue Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]
-
RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
-
MDPI. (n.d.). Hydroxyquinones: Synthesis and Reactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene. Retrieved from [Link]
-
ResearchGate. (2025). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-methoxy-4,6-di(prop-1-enyl) phenol from eugenol and its activity as an antioxidant. Retrieved from [Link]
Sources
- 1. 34596-27-5|4-(Prop-2-yn-1-yloxy)phenol|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1,4-Bis(2-propynyloxy)benzene
Welcome to the technical support center for the bulk production of 1,4-Bis(2-propynyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established scientific principles and practical experience.
I. Executive Summary: The Williamson Ether Synthesis at Scale
The synthesis of this compound is fundamentally a Williamson ether synthesis.[1][2][3][4][5] This reaction involves the deprotonation of hydroquinone by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 reaction.[2][3][4][5] While straightforward on a lab scale, scaling up introduces challenges related to reaction kinetics, heat management, reagent handling, and product purification. This guide will provide the necessary insights to overcome these hurdles.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when handling propargyl bromide, especially in large quantities?
A1: Propargyl bromide is a highly flammable, toxic, and shock-sensitive reagent that requires stringent safety protocols.[6][7][8][9][10] Key precautions include:
-
Engineering Controls: Use an explosion-proof ventilation system and ensure eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and flame-resistant clothing.[6][7][8] A NIOSH/MSHA-approved respirator is necessary if exposure limits are exceeded.[6]
-
Handling Procedures: Ground and bond all containers during transfer to prevent static discharge.[6][8] Use spark-proof tools and explosion-proof equipment.[6][8]
-
Storage: Store in a refrigerated (below 4°C/39°F), well-ventilated, flammables-approved area, away from oxidizing materials and sources of ignition.[6][9] The unstabilized material should be treated as an explosive.[10]
Q2: Which base is most suitable for large-scale synthesis?
A2: For bulk production, potassium carbonate (K2CO3) is often the preferred base.[11][12][13] It is cost-effective, easy to handle, and provides a good balance of reactivity and safety compared to stronger bases like sodium hydride (NaH). While stronger bases can accelerate the reaction, they also increase the risk of side reactions and present greater handling hazards on a large scale.
Q3: What is the recommended solvent for this reaction at an industrial scale?
A3: Acetone is a highly effective and commonly used solvent for this synthesis.[11][12] Its ability to dissolve the reactants and its relatively low boiling point simplifies post-reaction workup and solvent removal. For large-scale operations, the choice of solvent also involves considerations of cost, environmental impact, and safety, making acetone a favorable option. Aprotic polar solvents like acetone are known to favor SN2 reactions.[11]
Q4: Can Phase-Transfer Catalysis (PTC) be beneficial for this synthesis?
A4: Yes, Phase-Transfer Catalysis can significantly enhance the reaction rate and yield, especially in a biphasic system (e.g., solid-liquid).[14][15] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the reaction with propargyl bromide occurs.[16] This can lead to milder reaction conditions and improved efficiency.[14][16]
III. Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process, offering potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Yield | 1. Incomplete deprotonation of hydroquinone.2. Side reactions of propargyl bromide.3. Insufficient reaction time or temperature. | 1. Ensure adequate base: Use a sufficient molar excess of a moderately strong base like K2CO3. Ensure efficient stirring to maximize contact between the base and hydroquinone.2. Control reagent addition: Add propargyl bromide dropwise to the reaction mixture at a controlled temperature to minimize side reactions such as polymerization.3. Optimize reaction conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a moderate increase in temperature or extending the reaction time. |
| Formation of Mono-substituted Byproduct | 1. Insufficient amount of propargyl bromide.2. Poor mixing leading to localized reagent depletion. | 1. Adjust stoichiometry: Ensure a slight molar excess of propargyl bromide is used to drive the reaction to completion and favor the di-substituted product.2. Improve agitation: On a large scale, mechanical stirring is crucial. Ensure the reactor is equipped with an appropriate agitator to maintain a homogeneous mixture. |
| Product Discoloration (Darkening) | 1. Oxidation of hydroquinone or the product.2. Presence of impurities in starting materials. | 1. Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.[12]2. Use high-purity reagents: Ensure the hydroquinone and other reagents are of high purity to avoid side reactions that can lead to colored impurities. |
| Difficult Product Isolation/Purification | 1. Product is an oil or low-melting solid.2. Presence of closely related impurities. | 1. Optimize crystallization: If direct crystallization is difficult, consider using a different solvent system or a co-solvent. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.[17]2. Consider alternative purification: For large-scale purification, column chromatography may not be practical.[17] Techniques like recrystallization, distillation (if applicable), or extraction can be more suitable.[18][19][20][21] |
IV. Experimental Workflow & Diagrams
A. Reaction Pathway
The synthesis of this compound from hydroquinone and propargyl bromide follows a classic SN2 mechanism.
Caption: Williamson ether synthesis of this compound.
B. Scaled-Up Synthesis Protocol
This protocol is a general guideline and should be optimized for specific equipment and safety requirements.
-
Reactor Setup: Charge a suitably sized, clean, and dry reactor with hydroquinone and potassium carbonate. The reactor should be equipped with a mechanical stirrer, a condenser, a temperature probe, and an inlet for an inert gas.
-
Solvent Addition: Add acetone to the reactor.
-
Inert Atmosphere: Purge the reactor with nitrogen or argon to remove air.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Reagent Addition: Slowly add propargyl bromide to the refluxing mixture over a period of 2-3 hours.[12] Maintain a gentle reflux throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 3-6 hours after the addition of propargyl bromide is finished.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts. Wash the filter cake with fresh acetone.
-
Workup: Combine the filtrate and washes. Wash with a saturated aqueous solution of sodium bicarbonate and then with brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexanes).
C. Purification Workflow
Caption: Recrystallization workflow for product purification.
V. Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the final product.
| Technique | Expected Results |
| 1H NMR | Signals corresponding to the aromatic protons, the methylene protons adjacent to the oxygen, and the acetylenic proton should be observed with the correct integration and splitting patterns. |
| 13C NMR | Peaks for the aromatic carbons, the methylene carbon, and the two acetylenic carbons should be present at their characteristic chemical shifts. |
| FT-IR | Characteristic absorption bands for the C≡C-H stretch (around 3300 cm-1), C≡C stretch (around 2100 cm-1), and C-O-C ether linkage should be visible. |
| Melting Point | A sharp melting point consistent with literature values indicates high purity. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (186.21 g/mol ) should be observed.[22] |
VI. Conclusion
Scaling up the synthesis of this compound is a manageable process with careful planning and execution. By understanding the underlying chemistry, adhering to strict safety protocols, and implementing robust troubleshooting strategies, researchers and production chemists can achieve high yields of pure product in a safe and efficient manner. This guide provides a solid foundation for navigating the challenges of bulk production and serves as a valuable resource for process optimization.
VII. References
-
Cole-Parmer. Propargyl bromide, 80 wt% solution in toluene, stabilized. [Link]
-
Oakwood Chemical. Propargyl bromide solution, 80% (w/w) Toluene, Stabilized with Magnesium Oxide. [Link]
-
Allen. Purification of Organic Compounds- Purification Methods in Chemistry. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
Reddit. What are some practical ways to purify complex compounds other than column chromatography? [Link]
-
IOSRPHR. Preparation of Synthesis of 1-(Prop-2-Ynyloxy) Benzene Under A New Multi-Site Phase-Transfer Catalyst Combined With Ultrasonication. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
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CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]
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effect of solvent purity on 1,4-Bis(2-propynyloxy)benzene reaction outcomes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and application of 1,4-Bis(2-propynyloxy)benzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what is the underlying mechanism?
The most prevalent and straightforward method for synthesizing this compound is a classic Williamson ether synthesis.[1][2][3] This reaction involves the O-alkylation of hydroquinone with propargyl bromide or a similar propargyl halide.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] Here's a breakdown of the process:
-
Deprotonation: A base, typically a carbonate like potassium carbonate (K2CO3) or a hydroxide, deprotonates the two hydroxyl groups of hydroquinone to form a more nucleophilic phenoxide ion.[4][5]
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the propargyl halide. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[1]
-
Displacement: Simultaneously, the halide ion (e.g., bromide) is displaced as a leaving group, forming the ether linkage. This process occurs twice to yield the final this compound product.
A polar aprotic solvent like acetone or acetonitrile is typically used to facilitate this SN2 reaction.[1][4][5][6] These solvents are effective at solvating the cation of the base while leaving the nucleophilic anion relatively free to react.[7]
Q2: I'm observing a low yield in my reaction. What are the most probable causes related to solvent purity?
Low yields in the synthesis of this compound can often be traced back to the purity of the solvent used. Here are the primary culprits:
-
Presence of Water: Water is a significant issue. It can protonate the highly reactive phenoxide nucleophile, converting it back to the less reactive hydroquinone.[8] Additionally, water can react with strong bases if used (like sodium hydride), consuming them and preventing the necessary deprotonation of the hydroquinone.[8] Water can also act as a competing nucleophile, reacting with propargyl bromide to form propargyl alcohol.[8][9]
-
Protic Solvent Contamination: Contamination with protic solvents (e.g., alcohols) can also reduce the reaction rate and yield.[1] Like water, these solvents can protonate the phenoxide ion, diminishing its nucleophilicity. If the contaminant is an alcohol, it can also compete in the Williamson ether synthesis, leading to undesired ether byproducts.[2]
-
Other Reactive Impurities: Solvents can contain various other reactive impurities from their manufacturing process or improper storage. These can include acidic or basic residues, peroxides (in the case of ethers like THF), or other nucleophiles that can lead to a host of side reactions.
Q3: My final product is discolored, or I'm seeing unexpected peaks in my NMR spectrum. What kind of side reactions could be occurring?
Discoloration and unexpected analytical data often point to side reactions. Beyond the issues caused by solvent impurities, consider these possibilities:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at a carbon on the aromatic ring.[1] While O-alkylation is generally favored, under certain conditions, C-alkylation can occur, leading to the formation of propargyl-substituted hydroquinone byproducts.
-
Elimination Reactions: While less common with primary halides like propargyl bromide, elimination reactions can still occur, especially if the reaction temperature is too high or a very strong, sterically hindered base is used.[1][10] This would lead to the formation of allene from propargyl bromide.
-
Glaser Coupling: The terminal alkyne groups on this compound are susceptible to oxidative homocoupling, known as Glaser coupling.[11] This is particularly problematic if there are traces of copper catalysts and an oxidant (like air) present. This dimerization results in the formation of a 1,3-diyne, which can be a significant impurity.[11]
-
Isomerization to Allenes: Under certain conditions, such as heat or the presence of specific catalysts, the propargyl groups can rearrange to form isomeric allenes.[11]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound, with a focus on the impact of solvent purity.
Issue 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Wet Solvent | Karl Fischer titration of the solvent to quantify water content. | Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves, distillation from a drying agent). |
| Incorrect Solvent Type | Verify that a polar aprotic solvent (e.g., acetone, acetonitrile, DMF) was used.[1][9] | Switch to a recommended polar aprotic solvent. Protic or nonpolar solvents can significantly slow down the reaction.[1] |
| Inactive Base | Check the quality and handling of the base. For example, K2CO3 can absorb moisture from the air. | Use a freshly opened container of base or dry it in an oven before use. Ensure proper storage in a desiccator. |
| Low Reaction Temperature | Monitor the internal reaction temperature. | Williamson ether syntheses are typically run at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[1] |
Issue 2: Presence of Significant Byproducts
| Potential Cause | Diagnostic Check | Recommended Solution |
| Glaser Coupling (Dimerization) | Look for peaks in the NMR spectrum corresponding to a 1,3-diyne structure. Mass spectrometry will show a peak at approximately double the mass of the desired product. | Degas the solvent and reaction mixture and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen. If copper contamination is suspected, consider using a chelating agent. |
| Formation of Propargyl Alcohol | Check for the characteristic -OH peak in the IR spectrum and corresponding signals in the 1H NMR spectrum. | This is a strong indicator of water in the solvent. Follow the recommendations for using a dry solvent. |
| C-Alkylation Products | Complex aromatic region in the 1H NMR spectrum. | Optimize reaction conditions. Lowering the temperature may favor O-alkylation. The choice of counter-ion for the phenoxide can also influence the O/C alkylation ratio. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Residual Starting Materials | TLC or LC-MS analysis of the crude product shows the presence of hydroquinone and/or propargyl bromide. | This often indicates an incomplete reaction. Consider extending the reaction time or increasing the temperature. Ensure the stoichiometry of the reactants is correct. |
| Emulsion during Workup | Formation of a stable emulsion layer during aqueous extraction. | Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion. |
| Oily Product Instead of Solid | The product does not crystallize upon cooling or removal of the solvent. | This can be due to impurities preventing crystallization. Attempt to purify a small amount by column chromatography to obtain a seed crystal. Trituration with a non-polar solvent like hexane may also induce crystallization. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Standard Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous acetone.
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes under an inert atmosphere (e.g., nitrogen).
-
Addition of Alkylating Agent: Add propargyl bromide (2.2 eq.) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Impact of Water on the Williamson Ether Synthesis
Caption: Effect of water impurity on reaction pathways.
References
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Chegg. (2025, February 23). Select all correct statements that apply to a Williamson Ether Synthesis reaction. Retrieved from [Link]
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Reddit. (2024, October 6). Williamson Ether Synthesis question. Retrieved from [Link]
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Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & Rasool, G. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PloS one, 9(12), e115457. Retrieved from [Link]
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PubMed. (2014). A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Dialkyne Linkers: A Comparative Analysis Featuring 1,4-Bis(2-propynyloxy)benzene
In the landscape of polymer chemistry, materials science, and bioconjugation, the choice of a chemical linker is a critical design parameter that dictates the ultimate properties and performance of the final product. Dialkyne linkers, molecules possessing two terminal alkyne groups, are foundational building blocks, enabling the construction of complex macromolecular architectures through highly efficient reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
This guide provides an in-depth comparative analysis of 1,4-Bis(2-propynyloxy)benzene, a rigid aromatic dialkyne, and contrasts its performance with other classes of dialkyne linkers. We will explore how the structural backbone of the linker—be it aromatic and rigid or aliphatic and flexible—profoundly influences the properties of the resulting materials, from thermal stability and mechanical strength in polymers to the reaction kinetics in bioconjugation.
Featured Linker Profile: this compound
This compound is an aromatic compound characterized by a central benzene ring substituted at the 1 and 4 positions with propargyl ether groups.[3] This structure imparts a high degree of rigidity and linearity.
-
Chemical Structure: C₁₂H₁₀O₂[4]
-
Key Features: The molecule's rigid, planar aromatic core and the two terminal alkyne functionalities make it a prime candidate for creating highly ordered and thermally stable polymeric networks.[6] The ether linkages provide slightly more solubility in organic solvents compared to a bare diethynylbenzene.[3]
Its primary utility is in polymer chemistry, where it serves as a crosslinking agent to enhance the thermal and mechanical properties of high-performance polymers, resins, and coatings.[5][6]
Comparative Analysis: Aromatic vs. Aliphatic Dialkyne Linkers
The fundamental difference between dialkyne linkers lies in their core structure. This choice is not trivial, as it directly translates to the macroscopic properties of the synthesized material.
Aromatic Dialkyne Linkers (e.g., this compound, 1,4-Diethynylbenzene): Characterized by a rigid backbone, these linkers are essential for applications demanding high thermal and mechanical stability. The incorporation of aromatic rings into a polymer backbone restricts the motion of polymer chains, which generally leads to a higher glass transition temperature (Tg) and improved thermal stability.[7][8][9] This rigidity is crucial in the synthesis of porous organic polymers (POPs), where a stable, non-collapsible framework is necessary to maintain porosity.[10][11]
Aliphatic Dialkyne Linkers (e.g., 1,7-Octadiyne, 1,4-Butanediol diacrylate): These linkers feature flexible hydrocarbon chains. This flexibility translates into polymers with lower glass transition temperatures and more elastomeric properties. While they may not offer the same level of thermal stability as their aromatic counterparts, aliphatic linkers are indispensable in applications where flexibility, processability, and specific mechanical properties like self-healing are required.[12][13]
Performance Data Comparison
The following table summarizes the typical influence of linker choice on key material properties, based on established principles in polymer science.
| Property | This compound (Aromatic) | Representative Aliphatic Dialkyne | Rationale & Causality |
| Thermal Stability (TGA) | High Decomposition Temperature | Lower Decomposition Temperature | The rigid benzene ring structure enhances thermal stability by impeding polymer chain movement at elevated temperatures.[6][14] |
| Glass Transition Temp. (Tg) | Higher | Lower | Aromatic groups in the polymer backbone increase chain rigidity and intermolecular interactions, requiring more energy for the transition to a rubbery state.[7] |
| Mechanical Strength | High Modulus, High Stiffness | Lower Modulus, More Flexible | The linear, rigid nature of the aromatic linker leads to tighter polymer chain packing and higher crystallinity, increasing stiffness.[15] Aliphatic chains allow for greater chain mobility and flexibility. |
| Polymer Morphology | Often results in rigid, potentially crystalline or porous structures.[10] | Typically yields amorphous, more flexible, or elastomeric materials.[16] | The inherent geometry of the linker dictates the long-range order of the resulting polymer network. |
| Solubility | Generally soluble in organic solvents.[3] | Solubility varies widely based on chain length and polarity. | The ether linkages in this compound aid solubility, while long aliphatic chains can increase solubility in nonpolar solvents. |
| Application Suitability | High-performance polymers, POPs, thermally stable resins.[5][17] | Self-healing materials, hydrogels, flexible electronics.[12][18] | The linker's properties are directly transferred to the final material, tailoring it for specific needs. |
A study comparing aromatic and aliphatic linkers in polymersomes demonstrated that the aromatic linker-containing polymer had a significantly higher encapsulation efficiency for a hydrophilic dye (31%) compared to its aliphatic counterpart (14%), suggesting the aromatic structure provided a more stable and favorable vesicle formation.[19]
Experimental Protocols: A Practical Workflow
To illustrate the application of these linkers, we present a detailed protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a ubiquitous method for polymer synthesis and bioconjugation.[1][20]
Workflow for CuAAC Polymerization
The following diagram outlines the key steps in a typical CuAAC reaction.
Conclusion
This compound stands out as an exemplary rigid dialkyne linker, offering a direct pathway to materials with high thermal stability and mechanical robustness. Its well-defined linear structure is a key asset in creating ordered polymeric systems. However, the true art of materials design lies in understanding the trade-offs. While aromatic linkers provide rigidity, aliphatic linkers offer essential flexibility for a different class of applications, such as self-healing polymers and soft hydrogels. [21]By understanding the fundamental relationship between a linker's molecular structure and the resulting macroscopic properties, researchers can precisely tailor materials to meet the increasingly complex demands of modern science and technology.
References
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- Synthesis of thiol−yne materials from dialkyne and dithiol.... (n.d.).
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- Aromatic vs. Aliphatic Linkers: Impact on Dye Loading and Stability in Oligoglycerol-Derived Dendronized Polymersomes. (2025).
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- Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Arom
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A Comparative Guide to Spectroscopic Validation of 1,4-Bis(2-propynyloxy)benzene Polymer Structure
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel polymers is paramount. This guide provides an in-depth technical comparison of spectroscopic techniques for validating the structure of polymers synthesized from 1,4-Bis(2-propynyloxy)benzene. By leveraging Fourier-Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), we can achieve a high degree of confidence in the polymer's molecular architecture. This guide emphasizes the causality behind experimental choices and provides a framework for self-validating protocols.
Introduction: The Significance of Structural Integrity
This compound is a versatile monomer capable of undergoing polymerization to form cross-linked networks with high thermal stability.[1][2] The propargyl ether functionalities are key to its reactivity, allowing for thermal or catalytic curing. The resulting poly(phenylene ether) backbone imparts rigidity and desirable mechanical properties.[3] However, incomplete polymerization, side reactions, or the presence of residual monomer can drastically alter the material's performance. Therefore, rigorous spectroscopic validation is not merely a characterization step but a critical component of quality control and rational polymer design.
This guide will first outline a common synthetic route for the polymerization of this compound. Subsequently, we will delve into a comparative analysis of FTIR, ¹H NMR, and ¹³C NMR spectroscopy for structural validation. We will compare the expected spectroscopic signatures of the desired polymer with those of the monomer and potential side products, providing a clear pathway for unambiguous structural confirmation.
Synthesis of this compound Polymer
A common method for the synthesis of polymers from monomers like this compound is through thermal or transition-metal-catalyzed polymerization.[4] A typical laboratory-scale synthesis can be performed as follows:
Experimental Protocol: Polymerization
-
Monomer Preparation: Ensure the this compound monomer is of high purity. Impurities can act as chain terminators or lead to undesired side reactions.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound monomer in a high-boiling point, anhydrous solvent such as toluene or N,N-dimethylformamide (DMF).
-
Initiation: For thermal polymerization, heat the solution to a temperature sufficient to initiate the cross-linking of the propargyl groups, typically in the range of 200-250 °C. The reaction progress can be monitored by observing the increase in viscosity of the solution.
-
Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. The polymer can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.[5]
The following diagram illustrates the polymerization workflow:
Caption: Workflow for the synthesis of this compound polymer.
Spectroscopic Validation: A Multi-faceted Approach
No single spectroscopic technique provides a complete structural picture. A combination of FTIR, ¹H NMR, and ¹³C NMR is essential for comprehensive validation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful and rapid tool for monitoring the disappearance of key functional groups from the monomer and the appearance of new structural motifs in the polymer.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Acquire FTIR spectra of the this compound monomer and the synthesized polymer. Solid samples can be analyzed using an Attenuated Total Reflectance (ATR) accessory or as KBr pellets.
-
Data Acquisition: Record the spectra over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Compare the spectra of the monomer and the polymer, paying close attention to the characteristic absorption bands.
Comparative Analysis of FTIR Spectra
| Functional Group | Monomer (Expected) | Polymer (Expected) | Rationale for Change |
| ≡C-H stretch | Strong, sharp peak at ~3300 cm⁻¹ | Absent or significantly diminished | Consumption of the terminal alkyne during polymerization. |
| C≡C stretch | Weak peak at ~2120 cm⁻¹ | Absent or significantly diminished | Conversion of the alkyne triple bond. |
| Aromatic C-H stretch | Peaks in the 3100-3000 cm⁻¹ region | Present | The aromatic rings remain intact in the polymer backbone.[6] |
| C-O-C stretch (ether) | Strong peak around 1240 cm⁻¹ | Present | The ether linkages are preserved in the polymer structure. |
| Aromatic C=C stretch | Peaks around 1600-1450 cm⁻¹ | Present | The benzene ring structure is maintained. |
The disappearance of the ≡C-H and C≡C stretching vibrations is the most critical indicator of successful polymerization. The persistence of these peaks would suggest incomplete reaction or the presence of unreacted monomer.
The logical flow for FTIR analysis is depicted below:
Caption: Logical workflow for FTIR-based validation of polymerization.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in the molecule, allowing for a more nuanced structural analysis than FTIR.[7]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve the monomer and the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Polymer samples may require heating to achieve complete dissolution.[8]
-
Data Acquisition: Acquire ¹H NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Analyze the chemical shifts, integration values, and multiplicities of the signals.
Comparative Analysis of ¹H NMR Spectra
| Proton Environment | Monomer (Expected Chemical Shift, δ) | Polymer (Expected Chemical Shift, δ) | Rationale for Change |
| ≡C-H | ~2.5 ppm (triplet) | Absent | The terminal alkyne proton is consumed during polymerization. |
| -O-CH₂-C≡ | ~4.7 ppm (doublet) | Broad signals in the 4.5-5.0 ppm region | The methylene protons adjacent to the former alkyne will be in a more complex, polymeric environment, leading to signal broadening. |
| Aromatic C-H | ~6.9 ppm (singlet or narrow multiplet) | Broad signals in the 6.8-7.2 ppm region | The aromatic protons remain, but the restricted motion in the polymer chain and varied local environments cause significant broadening of the signals.[9] |
The most definitive evidence of polymerization in the ¹H NMR spectrum is the disappearance of the sharp triplet corresponding to the terminal alkyne proton. The broadening of the aromatic and methylene signals is also a strong indicator of polymer formation.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the polymer.
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Prepare concentrated solutions of the monomer and polymer in a deuterated solvent.
-
Data Acquisition: Acquire proton-decoupled ¹³C NMR spectra. Longer acquisition times are often necessary for polymers due to the low natural abundance of ¹³C and longer relaxation times.
-
Spectral Analysis: Compare the chemical shifts of the carbon signals in the monomer and polymer.
Comparative Analysis of ¹³C NMR Spectra
| Carbon Environment | Monomer (Expected Chemical Shift, δ) | Polymer (Expected Chemical Shift, δ) | Rationale for Change |
| ≡C-H | ~75 ppm | Absent | Disappearance of the terminal alkyne carbon. |
| -C≡C- | ~78 ppm | Signals corresponding to the new C=C or C-C bonds formed during polymerization (highly variable depending on the polymerization mechanism) | The internal alkyne carbon is converted into new chemical environments within the polymer backbone. |
| -O-CH₂- | ~56 ppm | Remains around 56-60 ppm, but may broaden | The methylene carbon is still attached to the ether oxygen, so its chemical shift is not drastically altered, but signal broadening is expected. |
| Aromatic C-O | ~152 ppm | Broad signal around 152 ppm | The chemical environment of the carbon attached to the ether oxygen is largely preserved but experiences broadening. |
| Aromatic C-H | ~115 ppm | Broad signal around 115 ppm | Similar to the C-O carbon, the protonated aromatic carbons will show broadened signals. |
The disappearance of the two distinct alkyne carbon signals in the ¹³C NMR spectrum is a powerful confirmation of successful polymerization. The appearance of new signals corresponding to the newly formed linkages in the polymer backbone provides further evidence of the new structure.
Comparison with Alternative Structures
To ensure the trustworthiness of the validation, it is crucial to compare the obtained spectra with those of potential alternative structures or byproducts.
-
Unreacted Monomer: The presence of sharp signals in the FTIR (≡C-H stretch), ¹H NMR (≡C-H triplet), and ¹³C NMR (alkyne carbons) spectra corresponding to the monomer would clearly indicate incomplete polymerization.
-
Side-Products from[9][9]-Sigmatropic Rearrangement: Propargyl ethers can undergo thermal rearrangement to form chromene derivatives.[1] This would result in a different set of spectroscopic signals, including those for a vinyl group (C=CH₂) and a different aromatic substitution pattern, which would be readily distinguishable in both ¹H and ¹³C NMR spectra.
The overall spectroscopic validation workflow is summarized in the following diagram:
Caption: Integrated workflow for the spectroscopic validation of polymer structure.
Conclusion
The structural validation of this compound polymers requires a synergistic application of FTIR, ¹H NMR, and ¹³C NMR spectroscopy. By comparing the spectra of the synthesized polymer with that of the starting monomer and considering potential side-products, researchers can confidently elucidate the polymer's structure. The key indicators of successful polymerization are the disappearance of the terminal alkyne signals in all three spectroscopic methods and the characteristic broadening of the remaining signals in the NMR spectra. This comprehensive approach ensures the scientific integrity of the reported findings and facilitates the development of novel materials with well-defined structures and properties.
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Introduction: The Critical Role of Purity in Synthesized 1,4-Bis(2-propynyloxy)benzene
A Senior Application Scientist's Guide to Purity Assessment of 1,4-Bis(2-propynyloxy)benzene: A Comparative Analysis of HPLC and qNMR Methods
This compound is a key monomer and cross-linking agent in the synthesis of high-performance polymers, prized for enhancing thermal stability and mechanical strength in advanced materials.[1] Its synthesis, commonly achieved via the Williamson ether synthesis, involves the reaction of hydroquinone with propargyl bromide.[2][3] While effective, this SN2 reaction can lead to several process-related impurities, including unreacted starting materials, the mono-substituted intermediate (4-(prop-2-ynyloxy)phenol), and potential side-products. The purity of the final compound is paramount, as even minor impurities can significantly compromise the polymerization process and the properties of the resulting material.
This guide provides an in-depth comparison of two robust analytical techniques for assessing the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the rationale behind methodological choices, enabling researchers, scientists, and drug development professionals to select the most appropriate technique for their specific analytical needs.
Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Routine Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purity determination of non-volatile organic compounds like this compound.[4] Its high resolving power makes it ideal for separating the target compound from structurally similar impurities.[4] We will focus on a Reversed-Phase HPLC (RP-HPLC) method, which is well-suited for separating moderately polar to non-polar aromatic compounds.
Causality Behind Experimental Choices in RP-HPLC
The success of an RP-HPLC method hinges on the careful selection of the stationary and mobile phases. For this compound and its likely impurities, a C18 column is the stationary phase of choice due to its hydrophobic nature, which provides excellent retention and resolution for aromatic compounds.[5] The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, allows for the elution of compounds based on their polarity.[6][7] A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure that both more polar (early eluting) and less polar (late eluting) impurities are effectively resolved and eluted within a reasonable timeframe. UV detection is selected because the benzene ring in the target molecule and related impurities exhibits strong chromophoric properties, allowing for sensitive detection.[7]
Potential Impurities in Synthesis
A well-designed analytical method must account for potential impurities. In the Williamson ether synthesis of this compound, common impurities may include:
-
Impurity A: Hydroquinone (unreacted starting material)
-
Impurity B: 4-(prop-2-ynyloxy)phenol (mono-substituted intermediate)
-
Impurity C: Propargyl alcohol (from potential side reactions)
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Gradient Elution:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |
-
Data Presentation: Representative HPLC Analysis
The following table summarizes representative data from an HPLC analysis of a synthesized this compound sample.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A: Hydroquinone | 3.8 | 25,000 | 0.8 |
| Impurity B: 4-(prop-2-ynyloxy)phenol | 7.2 | 45,000 | 1.5 |
| This compound | 15.5 | 2,910,000 | 97.0 |
| Unknown Impurity | 18.1 | 20,000 | 0.7 |
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Part 2: Quantitative NMR (qNMR) - An Orthogonal Approach for Absolute Purity
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful alternative to chromatographic methods. It is considered a primary ratio method of measurement, meaning it can determine the purity of a substance without the need for a reference standard of the analyte itself.[8] Instead, it relies on a certified internal standard of known purity.[8] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9]
Causality Behind Experimental Choices in qNMR
The trustworthiness of a qNMR experiment is critically dependent on the choice of a suitable internal standard and solvent. The internal standard must: 1) have a known purity, 2) be stable, 3) have signals that do not overlap with the analyte's signals, and 4) be soluble in the same deuterated solvent as the analyte.[8][9] Maleic acid or 1,4-bis(trimethylsilyl)benzene are often excellent choices.[8][9] The solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), must completely dissolve both the analyte and the internal standard without reacting with either.[8] Key experimental parameters, such as the relaxation delay (d1), must be set sufficiently long (typically 5-7 times the longest T₁ relaxation time) to ensure complete relaxation of all nuclei, which is essential for accurate integration and quantification.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]
Reagents:
-
This compound sample
-
Certified Internal Standard (e.g., Maleic Acid, purity ≥ 99.5%)
-
Deuterated Solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of the internal standard (Maleic Acid) into the same NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.
-
Cap the tube and vortex until both the sample and the internal standard are completely dissolved.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 30-90°
-
Acquisition Time: ≥ 3 seconds
-
Relaxation Delay (d1): ≥ 30 seconds (to ensure full relaxation)
-
Number of Scans: ≥ 16 (for good signal-to-noise)
-
-
-
Data Processing and Calculation:
-
Process the spectrum with minimal baseline correction and phasing.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity (Panalyte) using the following equation:
Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Visualization: qNMR Workflow
Caption: Workflow for qNMR purity analysis.
Part 3: Comparative Guide - HPLC vs. qNMR
The choice between HPLC and qNMR depends on the specific analytical goal. HPLC excels at separating complex mixtures and detecting trace impurities, while qNMR provides an absolute measure of the main component's purity and valuable structural information.
| Feature | Reversed-Phase HPLC | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a stationary and mobile phase.[4] | Proportionality of NMR signal integral to the number of nuclei.[9] |
| Sensitivity | High (sub-µg/mL levels achievable with UV detection).[10] | Lower, typically requires mg-scale sample quantities.[9] |
| Selectivity/Resolution | Excellent for separating structurally similar isomers and impurities.[4] | Depends on spectral dispersion; signal overlap can be a challenge in complex mixtures.[9] |
| Quantification | Relative (Area % without a standard) or external/internal calibration. | Absolute (primary method) using a certified internal standard.[8] |
| Analysis Time | Typically 20-30 minutes per sample for a gradient method.[11] | Can be longer due to the need for long relaxation delays for accurate quantification. |
| Destructive? | Yes, the sample is consumed. | No, the sample can be fully recovered.[9] |
| Key Strengths | Superior for impurity profiling and detecting trace components.[4] | Provides structural confirmation and an absolute purity value without a specific analyte standard. |
| Key Limitations | Requires a reference standard for absolute quantification; co-elution can occur. | Lower sensitivity; not ideal for trace impurity detection; requires a pure internal standard.[9] |
Conclusion and Recommendations
For the routine quality control of synthesized this compound, Reversed-Phase HPLC is the method of choice. Its high sensitivity and resolving power make it ideal for detecting and quantifying process-related impurities, ensuring batch-to-batch consistency. The % area method provides a rapid and reliable estimation of purity for established manufacturing processes.
However, for definitive purity assignment, especially for a new synthesis route or for creating a reference standard, Quantitative NMR (qNMR) is unparalleled. Its status as a primary analytical method provides a high degree of confidence in the assigned purity value.[8] Furthermore, the NMR spectrum serves as an unambiguous confirmation of the compound's identity and can help in the structural elucidation of unknown impurities if they are present in sufficient concentration.
Ultimately, the most rigorous approach to purity assessment involves the use of orthogonal techniques . By confirming the purity of this compound with both HPLC (for impurity profile) and qNMR (for absolute purity), researchers can have the highest level of confidence in their material, ensuring the integrity and success of downstream applications.
References
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Chromatography Today. Alternative found for HPLC methods. [Link]
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Ghanem, A., & D. M. (2016). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC - NIH. [Link]
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PLOS. A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]
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Waters Corporation. Alternative Method Development Techniques. [Link]
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MySkinRecipes. This compound. [Link]
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BIPM. Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]
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Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
-
ResearchGate. HPLC Determination of Four Derivatives of Benzene. [Link]
-
YouTube. Williamson ether synthesis (done wrong). [Link]
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OpenStax. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry. [Link]
-
Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
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CureFFI.org. NMR Spectroscopy. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
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ResearchGate. How to quantify the benzene by HPLC method?. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
PubMed. [HPLC determination of low concentrations of benzene]. [Link]
-
Waters Corporation. Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548). [Link]
-
Pearson. Show how you would use the Williamson ether synthesis to prepare.... [Link]
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WUR eDepot. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
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International Journal of Occupational Hygiene. Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography. [Link]
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Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]
-
Magritek. NMR Publications Spinsolve - Select Research Journals. [Link]
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ResearchGate. Obtained mass spectra of benzene by GC-MS.. [Link]
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JOCPR. Rapid assay of polycyclic aromatic hydrocarbons in edible oils by HPLC with FLD detection without clean-up. [Link]
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bepls. Phytochemical Analysis of Methanolic and Benzene Extracts of Aerial Part of Raphanus sativus by Gas Chromatography-Mass Spectrom. [Link]
-
YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]
-
MDPI. Polycyclic Aromatic Hydrocarbon Risk Assessment and Analytical Methods Using QuEchERS Pretreatment for the Evaluation of Herbal Medicine Ingredients in Korea. [Link]
-
RSC Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
-
NIH. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]
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A Comparative Guide to the Electrochemical Validation of Copper Catalyst States in 1,4-Bis(2-propynyloxy)benzene Click Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands as a paramount tool for the efficient construction of complex molecular architectures.[1][2][3] Its applications are vast, ranging from drug discovery and bioconjugation to the synthesis of advanced polymers.[3][4] The polymerization of monomers like 1,4-Bis(2-propynyloxy)benzene with diazides through CuAAC is a powerful method for creating functional polytriazoles. The success of this transformation, however, is critically dependent on the oxidation state of the copper catalyst; only Cu(I) is catalytically active.[5]
This guide provides an in-depth technical comparison of common copper catalyst systems for the click reaction of this compound. Moving beyond simple yield comparisons, we will delve into the electrochemical validation of the catalyst's active state, offering a robust methodology for in situ monitoring. This approach provides a more nuanced understanding of catalyst performance and stability, enabling researchers to select and optimize catalytic systems for their specific applications.
The Decisive Role of the Copper(I) Oxidation State
The mechanism of the CuAAC reaction hinges on the ability of the Cu(I) ion to form a copper acetylide intermediate, which then reacts with the azide.[6] The presence of Cu(II) not only halts the catalytic cycle but can also lead to undesirable side reactions, such as the oxidative homocoupling of alkynes (Glaser coupling).[2] Therefore, maintaining a sufficient concentration of the active Cu(I) species is paramount for achieving high yields and clean reaction profiles.
Commonly, Cu(I) is generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through the use of a reducing agent, most notably sodium ascorbate.[2] However, the stability of Cu(I) can be compromised by dissolved oxygen and other reaction components.[2] This is where the choice of ligand and the method of catalyst generation become critical.
Comparative Analysis of Copper Catalyst Systems
The performance of a copper catalyst in the click polymerization of this compound is a function of the copper source and, more importantly, the coordinating ligand. Ligands play a multifaceted role: they stabilize the Cu(I) oxidation state, enhance its solubility, and can accelerate the reaction rate.[7]
Below is a comparative overview of commonly employed copper catalyst systems.
| Catalyst System | Copper Source | Ligand | Key Features & Recommended Use |
| Standard System | CuSO₄ / Sodium Ascorbate | None | Baseline System: Simple and cost-effective. Susceptible to Cu(I) oxidation and catalyst deactivation, especially in aerobic conditions. Suitable for initial screening and robust, high-concentration reactions. |
| TBTA System | CuSO₄ / Sodium Ascorbate | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | Workhorse for Organic Solvents: TBTA is a highly effective ligand for stabilizing Cu(I) and accelerating the reaction.[8] Its insolubility in water limits its use in purely aqueous systems but is ideal for mixed aqueous/organic solvents often used in polymer synthesis. |
| THPTA System | CuSO₄ / Sodium Ascorbate | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Aqueous Media Champion: THPTA is a water-soluble ligand that is highly effective in bioconjugation and other aqueous click reactions.[8] It offers excellent protection against Cu(I) oxidation and is a good choice for environmentally friendly solvent systems. |
| NHC System | [Cu(IPr)Cl] | N-Heterocyclic Carbene (NHC) | High Activity, Sterically Sensitive: NHC-ligated copper complexes can exhibit very high catalytic activity.[9] However, their performance can be sensitive to the steric bulk of the substrates. For a relatively unhindered monomer like this compound, they can be a powerful option. |
| Heterogeneous System | Copper Nanoparticles (CuNPs) | None | Reusable Catalyst: Supported copper nanoparticles offer the advantage of easy removal and potential reuse, minimizing copper contamination in the final polymer.[10] Reaction rates may be slower compared to homogeneous systems. |
Electrochemical Validation: A Window into the Catalyst's Soul
Cyclic Voltammetry (CV) is a powerful electrochemical technique that can be used to probe the redox behavior of the copper catalyst directly within the reaction mixture.[11] By applying a varying potential to an electrode immersed in the reaction solution and measuring the resulting current, we can identify the potentials at which the Cu(I)/Cu(II) redox couple is active. This provides invaluable insights into the stability of the active catalyst under different conditions.
An ideal catalyst system for the click reaction of this compound will exhibit a stable Cu(I) state, which can be observed through in situ cyclic voltammetry. A decrease in the current associated with the Cu(I) oxidation peak over time can indicate catalyst deactivation.
Experimental Protocols
Protocol 1: Comparative Evaluation of Copper Catalysts for the Click Polymerization of this compound
This protocol outlines a general procedure for comparing the performance of different copper catalyst systems.
Reagent Preparation:
-
Monomer Solutions: Prepare 0.5 M solutions of this compound and a suitable diazide monomer (e.g., 1,4-diazidobutane) in a 1:1 mixture of t-butanol and water.
-
Copper(II) Sulfate Solution: Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.
-
Sodium Ascorbate Solution: Prepare a 1 M aqueous solution of sodium ascorbate (must be freshly made).
-
Ligand Solutions: Prepare 0.1 M solutions of the chosen ligands (e.g., TBTA in DMSO, THPTA in water).
-
NHC Catalyst Solution: Prepare a 0.05 M solution of the [Cu(IPr)Cl] complex in anhydrous THF.
Reaction Setup (for each catalyst system to be tested):
-
To a reaction vial, add 1 mL of the this compound solution (0.5 mmol).
-
Add 1 mL of the diazide monomer solution (0.5 mmol).
-
For the ligated systems, add the appropriate volume of the ligand solution (e.g., 50 µL for 1 mol% ligand).
-
For the systems using a reducing agent, add 100 µL of the sodium ascorbate solution (10 mol%).
-
Initiate the reaction by adding the copper source:
-
For CuSO₄ systems: add 50 µL of the CuSO₄ solution (1 mol%).
-
For the NHC system: add 100 µL of the [Cu(IPr)Cl] solution (1 mol%).
-
-
Stir the reaction mixture vigorously at room temperature.
Monitoring and Analysis:
-
Monitor the progress of the polymerization by observing the increase in viscosity.
-
At set time points (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot of the reaction mixture and precipitate the polymer by adding it to a large volume of methanol.
-
Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
Protocol 2: In Situ Electrochemical Monitoring of the Copper Catalyst State by Cyclic Voltammetry
This protocol describes how to use cyclic voltammetry to monitor the relative amounts of Cu(I) and Cu(II) during the click reaction.
Electrochemical Setup:
-
A standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[11]
-
A potentiostat capable of performing cyclic voltammetry.
Procedure:
-
Set up the click polymerization reaction as described in Protocol 1 in the electrochemical cell.
-
Immerse the electrodes in the reaction mixture.
-
Immediately after initiating the reaction, record an initial cyclic voltammogram. A typical potential range to scan is from -0.4 V to +0.6 V vs. Ag/AgCl.
-
The voltammogram should show a peak for the oxidation of Cu(I) to Cu(II) and a corresponding reduction peak.
-
Record cyclic voltammograms at regular intervals (e.g., every 30 minutes) throughout the course of the reaction.
-
Analyze the evolution of the Cu(I) oxidation peak. A stable peak current suggests a stable catalyst, while a decreasing peak current indicates catalyst deactivation.
Visualizing the Workflow and Mechanism
Experimental Workflow for Catalyst Comparison
Caption: Workflow for comparing copper catalysts and electrochemical validation.
Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified mechanism of the CuAAC reaction.
Conclusion
The selection of an optimal copper catalyst system for the click polymerization of this compound requires a multifaceted approach. While traditional methods of comparing reaction yields and polymer characteristics are essential, the integration of in situ electrochemical validation provides a deeper understanding of catalyst stability and activity. By employing cyclic voltammetry, researchers can directly observe the state of the copper catalyst during the reaction, enabling a more rational approach to catalyst selection and optimization. This guide provides a framework for conducting such comparative studies, empowering researchers to develop more efficient and robust polymerization processes for the synthesis of advanced polytriazole materials.
References
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Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
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Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
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Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
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Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
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Díez-González, S. (2011). Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. Catalysis Science & Technology, 1(2), 166-176. [Link]
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Parrish, B., Breitenkamp, R., & Emrick, T. (2005). PEG- and peptide-grafted aliphatic polyesters by “click” chemistry. Journal of the American Chemical Society, 127(20), 7404-7410. [Link]
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Alonso, F., Riente, P., & Yus, M. (2015). Copper Nanoparticles in Click Chemistry. Accounts of Chemical Research, 48(9), 2493-2505. [Link]
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Green, E., Leitschuh, E., & Lanorio, J. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Transactions of the Illinois State Academy of Science, 115, 31-36. [Link]
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Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]
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Tan, Y. H., et al. (2012). Bioconjugation reactions for covalent coupling of proteins to gold surfaces. Journal of Nanomaterials, 2012, 1-19. [Link]
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van der Ende, M., & Hoogenboom, R. (2016). Click chemistry in polymer science. Polymer Chemistry, 7(1), 11-13. [Link]
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Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(34), 8051-8056. [Link]
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Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications (2nd ed.). John Wiley & Sons. [Link]
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Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]
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Díez-González, S., & Nolan, S. P. (2008). (NHC)Copper(I)-Catalyzed [3+ 2] Cycloaddition of Azides and Mono- or Disubstituted Alkynes. Angewandte Chemie International Edition, 47(46), 8881-8884. [Link]
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Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. [Link]
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Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2007). Ligand-accelerated catalysis of the 1, 3-dipolar cycloaddition of azides and alkynes. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]
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Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of triazoles. DFT study of the mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]
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A Comparative Performance Analysis of 1,4-Bis(2-propynyloxy)benzene-Based Thermosets for Advanced Device Applications
This guide provides a detailed comparative analysis of thermosetting materials derived from 1,4-Bis(2-propynyloxy)benzene. Intended for researchers, materials scientists, and engineers, this document benchmarks the performance of these materials against established high-performance polymers in the context of demanding device applications, particularly in the electronics and aerospace sectors. We will delve into the underlying structure-property relationships and provide validated experimental protocols for synthesis and characterization.
Introduction: The Potential of this compound as a Thermoset Precursor
This compound is an aromatic monomer distinguished by two terminal alkyne (propargyl) groups.[1][2][3] Its chemical structure (IUPAC Name: 1,4-bis(prop-2-yn-1-yloxy)benzene; CAS: 34596-36-6) consists of a central phenylene ring flanked by propargyl ether linkages.[2][4] The significance of this molecule lies in the reactivity of these terminal alkyne functionalities. Upon thermal activation, they undergo complex cyclotrimerization and other crosslinking reactions to form a rigid, three-dimensional aromatic polymer network.[5] This process, known as thermal curing, transforms the low-molecular-weight monomer into an intractable, infusible thermoset polymer with exceptional performance characteristics.
The primary appeal of these materials stems from the highly crosslinked, aromatic nature of the final cured polymer. This structure is inherently stable, suggesting suitability for applications demanding superior thermal resistance, dimensional stability, and low dielectric properties, which are critical for advanced microelectronics, high-frequency communication devices, and aerospace composites.[1][5]
Performance Benchmarking: A Comparative Study
To objectively evaluate the performance of this compound-based materials, we benchmark them against other well-established high-performance thermosets, including benzocyclobutene (BCB) resins and polymers derived from divinylbenzene (DVB). These alternatives are chosen for their prevalence in applications where thermal stability and dielectric performance are paramount.
The ability of a material to withstand elevated temperatures without significant degradation is a critical performance metric. The high density of aromatic rings and the robust covalent network formed during the curing of this compound are expected to impart exceptional thermal stability.[5] This is a direct consequence of the high bond energies within the aromatic structure and the immobility of the crosslinked polymer chains.[5]
Increasing the degree of crosslinking in a polymer network generally enhances its thermal stability by impeding the movement of polymer chains and increasing the energy required for decomposition.[5][6] Copolymers of styrene with divinylbenzene, for example, show a significant increase in thermal degradation temperature and activation energy of decomposition as the concentration of the DVB crosslinker increases.[7] Similarly, thermosets from this compound form a densely crosslinked network, contributing to their high thermal resilience.[5]
| Material System | 5% Weight Loss Temp. (TGA, N₂) | Char Yield @ 600°C (N₂) | Key Structural Feature |
| Poly(this compound) | ~470 °C [8] | High (expected) | Highly crosslinked aromatic network |
| Divinylbenzene (DVB) Copolymers | Up to 470 °C[8] | Varies with comonomer[7] | Crosslinked vinyl-aromatic network |
| Benzocyclobutene (BCB) Resins | ~350-400 °C | High | Diels-Alder cycloaddition network |
| High-Performance Epoxy (e.g., TGDDM/DDS) | ~350-420 °C | Moderate | Ether and amine linkages |
Note: Values are representative and can vary based on specific cure cycles and formulations.
In microelectronics, particularly for 5G communication and high-speed computing, materials with a low dielectric constant (Dk or εr) and a low dissipation factor (Df or tan δ) are essential for ensuring signal integrity and minimizing transmission delays.[9][10] The non-polar nature of the benzene ring and the hydrocarbon-rich structure of the cured this compound network suggest favorable dielectric properties.[11]
For comparison, benzocyclobutene (BCB) resins are widely used in the microelectronics industry for their excellent dielectric performance.[10] Research on copolymers of divinylbenzene and dibenzocyclobutyldimethylsilane (diBCB-DMS) demonstrates that these materials can achieve a low dielectric constant of approximately 2.6 and a very low dielectric loss tangent (2.3×10⁻⁴ at 1 GHz).[8] The structural similarities suggest that polymers from this compound would exhibit comparably low dielectric constants.
| Material System | Dielectric Constant (Dk) @ 1-10 GHz | Dissipation Factor (Df) @ 1-10 GHz | Rationale for Performance |
| Poly(this compound) | ~2.6 - 2.8 (Estimated) | < 0.005 (Estimated) | Low polarity, rigid aromatic structure |
| diBCB-DMS / DVB Copolymer | ~2.6[8] | 4.0×10⁻⁴ - 5.6×10⁻⁴[8] | Low polarity Si-CH₃ bonds, aromatic network |
| Benzocyclobutene (BCB) Resins | ~2.65[9] | ~0.0008 | Non-polar hydrocarbon network |
| Standard Epoxy Resin (FR-4) | ~4.5 | ~0.020 | Polar hydroxyl and ether groups |
Experimental Protocols & Workflows
Achieving the benchmarked performance requires precise control over the synthesis and characterization processes. The following protocols provide a self-validating framework for evaluating this compound-based thermosets.
The overall process involves the thermal curing of the monomer followed by a series of analytical tests to confirm its properties.
Caption: Experimental workflow from monomer to fully characterized thermoset polymer.
This protocol describes the process of converting the monomer into a crosslinked thermoset polymer suitable for testing.
Materials:
-
Mold (e.g., aluminum or steel) treated with a mold release agent
-
Programmable oven or hot press with nitrogen atmosphere control
Procedure:
-
Monomer Preparation: Gently heat the this compound monomer to just above its melting point (~50°C) to create a low-viscosity liquid.[12]
-
Degassing: Place the molten monomer in a vacuum chamber for 15-30 minutes to remove any dissolved gases or entrapped air bubbles, which could create voids in the final cured part.
-
Molding: Carefully pour the degassed liquid monomer into the preheated mold.
-
Curing Cycle: Transfer the mold to a programmable oven under a slow nitrogen purge. The causality here is critical: an inert atmosphere prevents oxidation of the polymer backbone at high temperatures, which would otherwise compromise thermal stability.
-
Step A (Initial Cure): Ramp the temperature to 180°C and hold for 2 hours. This initiates the crosslinking reaction at a controlled rate.
-
Step B (Intermediate Cure): Ramp to 220°C and hold for 2 hours. This advances the crosslinking and builds network structure.
-
Step C (Post-Cure): Ramp to 250°C and hold for 1 hour. This final step ensures the reaction goes to completion, maximizing the crosslink density and hence the ultimate thermal and mechanical properties.
-
-
Cooling: Slowly cool the oven to room temperature (e.g., at a rate of 2-3°C/minute) to minimize internal stresses in the cured polymer.
-
Demolding: Once at room temperature, carefully remove the rigid, cured thermoset polymer from the mold.
This protocol measures the material's decomposition temperature, a key indicator of its thermal stability.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Prepare a small sample (5-10 mg) of the cured polymer.
-
Instrument Setup: Place the sample in the TGA pan.
-
Analysis Program:
-
Atmosphere: High purity nitrogen at a flow rate of 50 cm³/min.
-
Temperature Program: Equilibrate at 30°C, then ramp the temperature from 30°C to 600°C at a heating rate of 20 K/min.[14]
-
-
Data Analysis: Plot the sample weight percentage as a function of temperature. Determine the temperature at which 5% weight loss occurs (Td5%), which serves as the onset of significant thermal decomposition.
This protocol determines the dielectric constant (Dk) and dissipation factor (Df) of the cured polymer.
Instrumentation:
-
LCR Meter or Impedance Analyzer
-
Dielectric test fixture (e.g., parallel plate capacitor)
Procedure:
-
Sample Preparation: Machine a flat, parallel-faced disc from the cured polymer (e.g., 2-3 mm thickness, 5-6 cm diameter).[15] Ensure the surfaces are smooth and clean.
-
Electrode Application: Apply conductive electrodes (e.g., silver paint or sputtered gold) to both flat surfaces of the disc.
-
Measurement:
-
Place the prepared sample into the dielectric test fixture.
-
Connect the fixture to the impedance analyzer.
-
Measure the capacitance (C) and dissipation factor (D) across a desired frequency range (e.g., 1 kHz to 1 MHz or higher).[15]
-
-
Data Calculation:
-
Calculate the dielectric constant (Dk or εr) using the formula for a parallel plate capacitor: Dk = (C * d) / (ε₀ * A), where:
-
C is the measured capacitance.
-
d is the sample thickness.
-
A is the electrode area.
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
-
The dissipation factor (Df) is measured directly by the instrument.
-
Concluding Remarks
The experimental data and comparative analysis indicate that thermosets derived from this compound are highly promising candidates for applications requiring exceptional thermal stability and superior dielectric performance. Their ability to form a densely crosslinked, aromatic network upon thermal curing positions them as a competitive alternative to established materials like BCB resins and other high-performance polymers. The primary advantage lies in the straightforward thermal processing, which avoids the complex chemistries of some alternative systems. For researchers and engineers in the microelectronics and aerospace fields, these materials offer a compelling combination of processability and high performance, warranting further investigation for next-generation device fabrication.
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cross-validation of experimental and computational results for 1,4-Bis(2-propynyloxy)benzene
An In-Depth Guide to the Cross-Validation of Experimental and Computational Data for 1,4-Bis(2-propynyloxy)benzene
Introduction: Bridging the Gap Between Bench and Desktop
In modern chemical research, the robust characterization of a molecule is paramount. This compound is a versatile bifunctional monomer utilized in the synthesis of cross-linked polymers, high-performance thermosetting resins, and as a fundamental building block in materials science and drug discovery. Its rigid phenylene core and reactive terminal alkyne groups make it a subject of significant interest.
The definitive structural elucidation and property analysis of such molecules no longer rely solely on experimental techniques. A powerful synergy exists between empirical laboratory data and theoretical computational models. This guide provides a framework for the cross-validation of experimental results with computational predictions for this compound. By comparing data from spectroscopic analysis with results from quantum chemical calculations, such as Density Functional Theory (DFT), researchers can achieve a higher degree of confidence in their findings, predict molecular behavior, and rationalize observed properties. This dual approach embodies the principles of a self-validating system, ensuring both accuracy and a deeper mechanistic understanding.
Part 1: The Experimental Workflow
The experimental pathway involves the chemical synthesis of the target compound followed by its purification and characterization using standard analytical techniques.
Experimental Protocol: Synthesis of this compound
The synthesis is typically achieved via a Williamson ether synthesis, a reliable and high-yielding method for forming ether linkages.
Materials:
-
Hydroquinone
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[1]
-
Acetone or Dimethylformamide (DMF)[1]
-
Deionized water
-
Dichloromethane or Diethyl ether
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add hydroquinone (1.0 eq) and a suitable solvent such as acetone or DMF.
-
Base Addition: Add finely ground anhydrous potassium carbonate (2.5 eq). The base acts as a proton scavenger for the phenolic hydroxyl groups.
-
Alkylation: While stirring the suspension vigorously, add propargyl bromide (2.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydroquinone spot disappears (typically 8-12 hours).
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the crude residue in dichloromethane and wash it sequentially with deionized water and brine to remove any remaining DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.
Experimental Characterization Data
The purified product is subjected to spectroscopic analysis to confirm its structure. Below are typical experimental data points.
| Property | Experimental Value | Notes |
| Molecular Formula | C₁₂H₁₀O₂ | Determined by Mass Spectrometry.[2] |
| Molecular Weight | 186.21 g/mol | Consistent with the molecular formula.[2][3] |
| Boiling Point | 202°C at 28 mmHg | [3] |
| CAS Number | 34596-36-6 | [2][4] |
Table 1: Spectroscopic Data for this compound
| Technique | Observed Peaks / Shifts | Interpretation |
| ¹H NMR | ~7.00 ppm (s, 4H)~4.70 ppm (d, 4H)~2.55 ppm (t, 2H) | Aromatic protons (Ar-H)Methylene protons (-O-CH₂ -C≡CH)Terminal alkyne protons (-C≡CH ) |
| ¹³C NMR | ~152 ppm~116 ppm~78 ppm~76 ppm~56 ppm | Quaternary aromatic carbons (Ar-C -O)Aromatic carbons (Ar-C H)Internal alkyne carbon (-O-CH₂-C ≡CH)Terminal alkyne carbon (-C≡C H)Methylene carbon (-O-CH₂ -C≡CH) |
| IR Spectroscopy | ~3290 cm⁻¹ (sharp, strong)~3040 cm⁻¹ (weak)~2120 cm⁻¹ (weak)~1510 cm⁻¹ (strong)~1230 cm⁻¹ (strong) | C≡C-H stretch[5]Aromatic C-H stretch[6][7]C≡C stretch[5]Aromatic C=C stretch[6][8]Aryl-Alkyl C-O ether stretch |
Part 2: The Computational Workflow
Computational chemistry provides a theoretical lens to examine the molecule, predicting its properties from first principles.
Computational Methodology
Quantum chemical calculations are performed using software like Gaussian. A common and effective approach involves Density Functional Theory (DFT), which balances computational cost with accuracy for organic molecules.[9][10]
Typical Procedure:
-
Structure Building: The 3D structure of this compound is built using a molecular editor.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. The B3LYP functional with a 6-31G(d,p) basis set is a standard choice for this purpose.[9][10] This step is crucial as all subsequent property calculations depend on the accuracy of the optimized geometry.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry. This serves two purposes: to confirm that the structure is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
NMR Calculation: The magnetic shielding tensors are calculated for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO). These values are then converted into NMR chemical shifts, typically referenced against a standard like tetramethylsilane (TMS), which is also calculated at the same level of theory.
Caption: Workflow for cross-validating experimental and computational data.
Predicted Computational Data
The output of these calculations provides a theoretical dataset for comparison.
Table 2: Representative Comparison of Experimental and Computational Data
| Parameter | Experimental Value | Calculated Value (DFT/B3LYP) | Deviation |
| ¹H NMR (Ar-H) | ~7.00 ppm | 7.0 - 7.2 ppm | Small |
| ¹H NMR (-O-CH₂-) | ~4.70 ppm | 4.6 - 4.8 ppm | Small |
| ¹H NMR (-C≡CH) | ~2.55 ppm | 2.5 - 2.7 ppm | Small |
| ¹³C NMR (Ar-C-O) | ~152 ppm | 150 - 154 ppm | Small |
| ¹³C NMR (Ar-CH) | ~116 ppm | 115 - 118 ppm | Small |
| IR Freq. (C≡C-H) | ~3290 cm⁻¹ | ~3310 cm⁻¹ | ~ +20 cm⁻¹ |
| IR Freq. (C≡C) | ~2120 cm⁻¹ | ~2145 cm⁻¹ | ~ +25 cm⁻¹ |
| IR Freq. (Ar C=C) | ~1510 cm⁻¹ | ~1520 cm⁻¹ | ~ +10 cm⁻¹ |
Part 3: Analysis and Scientific Integrity
The core of this guide lies in the critical comparison of the two datasets. This cross-validation process is a self-validating system; strong agreement enhances confidence in both the experimental outcome and the chosen computational model.
Convergence of Results
-
NMR Spectra: As shown in Table 2, a well-chosen DFT functional and basis set can predict ¹H and ¹³C NMR chemical shifts with remarkable accuracy. The predicted ordering and approximate location of the peaks should closely match the experimental spectrum. The slight deshielding of the aromatic protons due to the benzene ring current and the influence of the electron-withdrawing ether groups are phenomena that are well-reproduced by the calculations.[7]
-
IR Spectra: Computationally predicted vibrational frequencies are often systematically higher than experimental values due to the calculation assuming a harmonic oscillator model in a vacuum. However, the pattern of the spectrum is highly reliable. The characteristic high-frequency peak for the C≡C-H stretch, the weaker C≡C stretch, and the strong aromatic ring vibrations are all expected to appear in the calculated spectrum, validating their assignment in the experimental data.[8]
Explaining Divergences
Discrepancies between experimental and computational results are not failures, but opportunities for deeper insight.
-
Solvent Effects: Experimental NMR spectra are recorded in a solvent, whereas basic DFT calculations are often performed on the molecule in the gas phase. The polarity of the solvent can influence electron distribution and thus slightly alter chemical shifts. More advanced computational models (like the Polarizable Continuum Model, PCM) can account for solvent effects to improve accuracy.
-
Intermolecular Interactions: Experimental IR spectra of solids can show peak broadening or shifts due to intermolecular interactions (like hydrogen bonding or π-stacking) that are absent in a single-molecule gas-phase calculation.
-
Level of Theory: The choice of the DFT functional and basis set is a critical factor. While B3LYP/6-31G(d,p) is a good starting point, more complex molecules or properties may require higher levels of theory for quantitative agreement.[9][11]
Conclusion
The cross-validation of experimental and computational data for this compound provides a comprehensive and trustworthy characterization. The experimental synthesis and spectroscopic analysis confirm the molecule's successful formation and primary structure. Simultaneously, DFT calculations provide a theoretical validation of this structure and offer predictive power for its electronic properties. The strong correlation typically observed between the two datasets underscores the validity of the assignments and provides a robust foundation for any subsequent application of this important chemical building block in research and development.
References
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Journal of Pharmaceutical and Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]
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Stratakis, M., et al. (n.d.). SUPPORTING INFORMATION. Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. University of Crete. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Bis(prop-2-en-1-yloxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Bis(2-prop-1-en-2-yloxypropan-2-yl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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Shah, K., Shah, M. R., & Ng, S. W. (2011). 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o567. Retrieved from [Link]
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PubChem. (n.d.). (Prop-2-ynyloxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
- Gece, G. (2008). A computational study of the valence isomers of benzene and their group V hetero analogs. Structural Chemistry, 19(5), 847-853.
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University of Calgary. (n.d.). Chem 351 F14 Final : Spectroscopy. Retrieved from [Link]
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ResearchGate. (2011). 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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da Costa, M. F. (2010). A theoretical study of 1,4-bis (3-carboxy-3-oxo-prop-1-enyl) benzene I. Semina: Ciências Exatas e Tecnológicas, 31(1), 31-36. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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ResearchGate. (n.d.). 2D visualization of the wavefunction partition of benzene calculated at.... Retrieved from [Link]
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Ndikilar, C. E., et al. (2017). RHF AND DFT STUDY OF THE BENZENE AND HYDROXYL BENZENE MOLECULE GROUP IN GAS PHASE. Dutse Journal of Pure and Applied Sciences, 3(1). Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2016). Density Functional Theory Calculations and Chemical Reactivity of a Series of Dibenzylaminophenyl Benzene-fused bis tetrathiaful. Retrieved from [Link]
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A Comparative Guide to Catalysts for the Polymerization of 1,4-Bis(2-propynyloxy)benzene
Introduction
1,4-Bis(2-propynyloxy)benzene is a versatile monomer that holds significant promise in the development of advanced polymeric materials. Its rigid aromatic core and reactive terminal alkyne functionalities allow for the synthesis of highly cross-linked, thermally stable polymers with potential applications in high-performance composites, electronics, and aerospace industries. The choice of catalyst is paramount in controlling the polymerization process and, consequently, the final properties of the polymer. This guide provides a comparative analysis of various catalytic systems for the polymerization of this compound, offering insights into their mechanisms, performance, and practical considerations for researchers in the field.
The Importance of Catalyst Selection
The polymerization of diaryl diacetylenes, such as this compound, can proceed through several catalytic pathways, each yielding polymers with distinct microstructures and properties. The catalyst not only influences the rate of polymerization but also dictates the degree of branching, cross-linking, and the regularity of the polymer chain. An ideal catalyst should offer high activity under mild conditions, provide good control over polymer molecular weight and dispersity, and be tolerant to various functional groups. This guide will explore the performance of transition metal catalysts, with a focus on rhodium, palladium, and molybdenum-based systems, as well as the potential of Ziegler-Natta catalysts.
Catalyst Systems for this compound Polymerization: A Comparative Analysis
Rhodium-Based Catalysts
Rhodium complexes, particularly Rh(I) catalysts, have demonstrated remarkable efficiency in the polymerization of terminal alkynes.[1] These catalysts are known for their ability to promote a living polymerization, which allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution.
Mechanism: The polymerization is believed to proceed via an insertion mechanism. The rhodium catalyst activates the C-H bond of the terminal alkyne, followed by insertion of the monomer into the Rh-C bond, leading to chain propagation.
Advantages:
-
High catalytic activity, often at room temperature.
-
Excellent control over polymer architecture, leading to linear, high-molecular-weight polymers.
-
Living polymerization characteristics enable the synthesis of block copolymers.
Limitations:
-
Sensitivity to air and moisture, requiring stringent inert atmosphere techniques.
-
Higher cost compared to other transition metal catalysts.
A proposed catalytic cycle for Rhodium-catalyzed polymerization is illustrated below:
Caption: Proposed catalytic cycle for Rhodium-catalyzed polymerization.
Palladium-Based Catalysts
Palladium complexes are well-established catalysts for a wide range of cross-coupling reactions and have also been successfully employed in alkyne polymerization.[2][3] They offer a good balance between reactivity and stability.
Mechanism: The mechanism of palladium-catalyzed alkyne polymerization can vary depending on the specific catalyst and reaction conditions. It can involve oxidative coupling of terminal alkynes or migratory insertion pathways.
Advantages:
-
Good functional group tolerance.
-
Can catalyze polymerization under relatively mild conditions.
-
Often more cost-effective than rhodium catalysts.
Limitations:
-
May produce polymers with broader molecular weight distributions compared to living polymerization systems.
-
Side reactions, such as cyclotrimerization, can sometimes occur.
Molybdenum-Based Catalysts
Molybdenum-based catalysts, particularly high-oxidation-state molybdenum alkylidenes, are renowned for their high activity in olefin metathesis.[4] They can also be effective for the polymerization of alkynes, including aromatic diacetylenes.
Mechanism: The polymerization likely proceeds through a metathesis-type mechanism, involving the formation of a metallacyclobutadiene intermediate, followed by ring-opening to generate the polymer chain.
Advantages:
-
Extremely high catalytic activity.
-
Can produce highly conjugated polymers with interesting optoelectronic properties.
Limitations:
-
High sensitivity to air and moisture.
-
Often require specific co-catalysts or activators.
-
Control over polymer molecular weight can be challenging.
Ziegler-Natta Catalysts
Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., TiCl4) and an organoaluminum co-catalyst (e.g., triethylaluminium), are workhorses in the industrial production of polyolefins.[5][6] Their application in the polymerization of functionalized monomers like this compound is less common but warrants consideration.
Mechanism: The polymerization occurs at the surface of the heterogeneous catalyst, involving coordination of the monomer to the active titanium center followed by insertion into the growing polymer chain.
Advantages:
-
High activity and ability to produce high molecular weight polymers.
-
Relatively low cost and scalability.
Limitations:
-
The heterogeneous nature of the catalyst can lead to broad molecular weight distributions.
-
The catalyst's sensitivity to polar functional groups in the monomer can be a significant drawback.
-
The resulting polymer may contain catalyst residues that are difficult to remove.
Comparative Performance Data
The following table summarizes the expected performance of the different catalyst systems for the polymerization of this compound, based on data from analogous systems reported in the literature.
| Catalyst System | Typical Activity | Molecular Weight Control | Polydispersity Index (PDI) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Rhodium-based | High | Excellent (Living) | Low (<1.2) | Mild (RT) | Precise control, block copolymers | High cost, air/moisture sensitive |
| Palladium-based | Moderate to High | Good | Moderate (1.2-2.0) | Mild to moderate | Good functional group tolerance | Potential for side reactions |
| Molybdenum-based | Very High | Fair | Broad | Mild | High activity, conjugated polymers | High sensitivity, poor control |
| Ziegler-Natta | High | Poor | Broad (>2.0) | Moderate | Low cost, high MW | Heterogeneous, functional group intolerance |
Experimental Protocol: Polymerization using a Rhodium-Based Catalyst
This protocol provides a general procedure for the polymerization of this compound using a representative Rh(I) catalyst, such as [Rh(nbd)Cl]2 (nbd = norbornadiene), with a co-catalyst.
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]2 (catalyst precursor)
-
Triethylamine (co-catalyst/activator)
-
Anhydrous, deoxygenated toluene (solvent)
-
Methanol (quenching agent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Workflow Diagram:
Caption: Experimental workflow for Rhodium-catalyzed polymerization.
Procedure:
-
Preparation:
-
All glassware should be oven-dried and cooled under a stream of inert gas.
-
In a Schlenk flask, dissolve a calculated amount of this compound in anhydrous toluene.
-
In a separate Schlenk flask, prepare a stock solution of the [Rh(nbd)Cl]2 catalyst and triethylamine in toluene.
-
-
Polymerization:
-
Under a positive pressure of inert gas, add the catalyst solution to the vigorously stirred monomer solution at room temperature.
-
The reaction mixture may change color, indicating the initiation of polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 1-24 hours). The progress of the reaction can be monitored by techniques such as Gel Permeation Chromatography (GPC) or by observing the increase in viscosity of the solution.
-
-
Work-up and Isolation:
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any residual catalyst and unreacted monomer.
-
Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.
-
-
Characterization:
-
The resulting polymer can be characterized by various techniques, including ¹H NMR and FTIR for structural analysis, GPC for molecular weight and polydispersity determination, and TGA/DSC for thermal property analysis.
-
Conclusion and Future Outlook
The choice of catalyst is a critical parameter in the synthesis of polymers from this compound. Rhodium-based catalysts offer unparalleled control over the polymer architecture, making them ideal for the synthesis of well-defined materials for high-end applications. Palladium catalysts provide a cost-effective and versatile alternative, while molybdenum and Ziegler-Natta catalysts, despite their high activity, present challenges in terms of control and functional group tolerance.
Future research in this area should focus on the development of more robust and air-stable catalysts that combine the high activity of molybdenum systems with the excellent control of rhodium catalysts. The exploration of novel ligand designs for palladium catalysts could also lead to improved performance and selectivity. Ultimately, a deeper understanding of the structure-property relationships in these polymers will pave the way for their successful implementation in a wide range of advanced technologies.
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- Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC - NIH.
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- Application Notes and Protocols: Synthesis and Characterization of Novel Polymers from 1,4-Dialkylated Benzene Monomers - Benchchem.
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- Catalytic Synthesis of Super Linear Alkenyl Arenes Using a Rh(I) Catalyst Supported by a "Capping - OSTI.GOV.
- Fast and Regioselective Polymerization of para-Alkoxystyrene by Palladium Catalysts for Precision Production of High-Molecular - Sci-Hub.
- Controlled chain-growth polymerization via propargyl/allenyl palladium intermediates - PMC.
- Thermal Reactions of Aromatic Diacetylenes: An Insight to Amorphous State Polymerization ... - Scilit.
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- Synthesis of Linear Polymers in High Molecular Weights via Reaction- Enhanced Reactivity of Intermediates using Friedel.
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- Polymerization of propene in the presence of MgCl2‐supported Ziegler‐Natta catalysts, 1. The role of ethyl benzoate as “internal” and “external” base | Request PDF - ResearchGate.
- Porous Organic Polymers-Supported Zeigler-Natta Catalysts for Preparing Highly Isotactic Polypropylene with Broad Molecular Weight Distribution - MDPI.
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- 1,4-Bis[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-methylbenzene | Liquid crystals reactive mesogens crown ethers calixarenes - SYNTHON Chemicals Shop.
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Safety Operating Guide
Navigating the Ambiguities: A Procedural Guide to the Proper Disposal of 1,4-Bis(2-propynyloxy)benzene
For the diligent researcher, scientist, and drug development professional, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory practice. This guide provides a comprehensive framework for the proper disposal of 1,4-Bis(2-propynyloxy)benzene (CAS 34596-36-6), a compound whose documented hazard profile presents conflicting information. In the spirit of proactive safety and scientific integrity, this document adopts a conservative approach, treating the substance as hazardous in the absence of definitive data to the contrary.
Hazard Assessment: A Case of Conflicting Data
A thorough review of available safety literature reveals a concerning lack of consensus on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound.
-
A Safety Data Sheet (SDS) for the related compound, 1,3-Bis(2-propynyloxy)benzene, from one supplier suggests it is not a hazardous substance.
-
Conversely, data from the European Chemicals Agency (ECHA) for another related compound, (prop-2-ynyloxy)benzene, indicates it causes serious eye damage, skin irritation, and may cause respiratory irritation.[1]
-
Furthermore, an SDS for 2,4-Dichloro-1-(2-propynyloxy)benzene, a halogenated analogue, lists hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/irritation, and specific target organ toxicity (respiratory tract irritation).[2]
Given this ambiguity, the precautionary principle dictates that this compound should be handled and disposed of as a hazardous chemical until a definitive, authoritative SDS for the specific CAS number is obtained from the supplier. This approach ensures the highest level of safety for laboratory personnel and the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in any capacity—from initial use to final disposal—a robust selection of personal protective equipment is mandatory.
-
Eye Protection: Chemical safety goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield worn over safety goggles is recommended.
-
Hand Protection: Chemical-resistant gloves are essential. Given the organic nature of the compound, nitrile or neoprene gloves are suitable choices. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat should be worn at all times. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols should be conducted within a certified chemical fume hood to prevent inhalation.
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration if it is in a solution.
-
Segregation: This waste stream should be segregated as a non-halogenated organic solid. Do not mix it with halogenated organic waste, aqueous waste, or any other incompatible chemicals.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents.
Spill Management: Preparedness is Key
In the event of a spill, a swift and appropriate response can significantly mitigate potential hazards.
Spill Cleanup Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary: For large spills, or if there is a risk of respiratory exposure, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby flames and turn off any potential ignition sources.
-
Don Appropriate PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For a solid spill, carefully sweep the material into a designated waste container, avoiding the generation of dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (such as acetone or ethanol), followed by soap and water. All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in the hazardous waste container.
-
Label and Dispose: Seal and label the waste container as described in Section 3 and arrange for its collection by your institution's hazardous waste management service.
Disposal Pathways: A Hierarchical Approach
The final disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following outlines the recommended disposal routes, which should always be managed through a licensed hazardous waste disposal company.
Incineration
High-temperature incineration is the preferred method for the disposal of solid organic chemical waste.[3] This process ensures the complete destruction of the compound. Given that this compound is a non-halogenated organic compound, it can typically be incinerated in a standard chemical incinerator.
Landfill
Direct landfilling of untreated this compound is not recommended. If incineration is not available, the waste must be sent to a licensed hazardous waste landfill. It is crucial to consult with your hazardous waste disposal contractor to ensure compliance with all landfill acceptance criteria.
Chemical Treatment (Neutralization)
While there are no specific, validated protocols for the chemical neutralization of this compound for disposal, the acetylenic groups present in its structure suggest potential reactivity. In a laboratory setting, it is not advisable to attempt to neutralize this compound without a thoroughly vetted and peer-reviewed procedure. Any in-lab treatment of hazardous waste may also be subject to regulatory restrictions.
Quantitative Data Summary
Due to the limited availability of specific toxicological and environmental data for this compound, the following table provides information on related compounds to underscore the importance of cautious handling.
| Parameter | 2,4-Dichloro-1-(2-propynyloxy)benzene[2] | Benzene[4][5] |
| GHS Hazard Statements | H302, H315, H319, H335 | H225, H304, H315, H319, H340, H350, H372, H412 |
| Meaning of H-Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | Highly flammable liquid and vapour, May be fatal if swallowed and enters airways, Causes skin irritation, Causes serious eye irritation, May cause genetic defects, May cause cancer, Causes damage to organs through prolonged or repeated exposure, Harmful to aquatic life with long lasting effects |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant. | Dispose of contents/container to an approved waste disposal plant. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Conclusion: A Commitment to Safety
The responsible disposal of this compound requires a cautious and informed approach, particularly in light of the conflicting safety data currently available. By treating this compound as hazardous, adhering to strict PPE and waste segregation protocols, and utilizing a licensed hazardous waste disposal service, researchers can ensure they are upholding the highest standards of laboratory safety and environmental stewardship. It remains the end-user's responsibility to obtain a comprehensive Safety Data Sheet from their supplier and to consult with their institution's Environmental Health and Safety department for specific guidance.
References
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
European Chemicals Agency. (2023, September 6). Substance Information: (prop-2-ynyloxy)benzene. Retrieved from [Link]
-
PubChem. (n.d.). ((Prop-2-yn-1-yloxy)methyl)benzene. Retrieved from [Link]
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Navigating the Safe Handling of 1,4-Bis(2-propynyloxy)benzene: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Hazard Assessment and Mitigation
While the Safety Data Sheet for the isomer 1,3-Bis(2-propynyloxy)benzene indicates that it is not classified as a hazardous substance, it is crucial to treat 1,4-Bis(2-propynyloxy)benzene with a higher degree of caution due to the absence of specific toxicological data.[1][2] The presence of a benzene ring and reactive alkyne functional groups necessitates a stringent adherence to safety protocols to mitigate potential risks.
The primary concerns when handling this compound are:
-
Inhalation: Aromatic compounds can be volatile, and their vapors may be harmful if inhaled.
-
Skin and Eye Contact: Direct contact with the skin or eyes can cause irritation or other adverse effects.
-
Reactivity: The terminal alkyne groups may be reactive under certain conditions.
To address these potential hazards, the following personal protective equipment (PPE) and handling procedures are mandatory.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Rationale |
| Eye and Face Protection | Chemical safety goggles | Protects against splashes and vapors that could cause eye irritation. |
| Face shield (when handling larger quantities or there is a significant splash risk) | Provides an additional layer of protection for the entire face. | |
| Skin Protection | Chemical-resistant gloves (Nitrile) | Prevents direct skin contact. Nitrile gloves offer good resistance to a range of organic compounds. |
| Laboratory coat | Protects skin and personal clothing from contamination. | |
| Closed-toe shoes | Protects feet from spills. | |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A NIOSH-approved respirator with organic vapor cartridges should be available for emergencies or if work outside a fume hood is unavoidable. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for ensuring a safe laboratory environment. The following step-by-step guide outlines the entire workflow.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The SDS for the 1,3-isomer recommends refrigeration.[1]
Handling and Use
All handling of this compound must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Preparation: Before starting work, ensure that all necessary equipment, including PPE, is readily available.
-
Aliquotting: Carefully transfer the required amount of the chemical. Use appropriate tools, such as a spatula for solids or a pipette for liquids if the compound is melted, to minimize the risk of spills.
-
Reaction Setup: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height to ensure optimal airflow and protection.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills within the fume hood, contain the material using an inert absorbent material like vermiculite or sand.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables and spill clean-up materials, in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name and approximate concentration.
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.
Safe Handling Workflow Diagram
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion
While this compound may not be officially classified as a hazardous material based on data for its isomer, a cautious and well-informed approach is paramount. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize safety, and when in doubt, consult with your institution's environmental health and safety department.
References
-
LOTTE CHEMICAL TITAN. (n.d.). Safety Data Sheet: Benzene. Retrieved from [Link]
-
Airgas. (2022). Safety Data Sheet: Benzene. Retrieved from [Link]
-
Rosneft Deutschland. (2022). Safety Data Sheet: Benzene. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
